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  • Product: 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
  • CAS: 1697168-97-0

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid Foreword: A Methodological Framework for the Novel Entity The compound 3-Chloro-5-(1-methyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

Foreword: A Methodological Framework for the Novel Entity

The compound 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid represents a novel chemical entity at the forefront of discovery chemistry. As such, a comprehensive understanding of its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for advancing this molecule through the drug discovery and development pipeline. These properties govern everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its formulation potential and ultimate therapeutic efficacy.

This guide provides a robust, methodology-focused framework for the thorough physicochemical characterization of this and other novel small molecules. Adopting the perspective of a senior application scientist, the following sections detail not just the "what" and "how" of experimental protocols but also the "why"—the underlying scientific rationale that ensures data integrity and meaningful interpretation. Our approach is built on a foundation of self-validating systems and authoritative, well-referenced scientific principles.

Part 1: Molecular Identity and In Silico Profiling

Before commencing wet lab experiments, a foundational understanding of the molecule's structure and predicted properties is essential. This allows for more informed experimental design and provides a theoretical baseline against which empirical data can be compared.

Chemical Structure:

  • IUPAC Name: 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

  • Molecular Formula: C11H9ClN2O2

  • Molecular Weight: 236.66 g/mol

  • CAS Number: 1000339-33-8

In Silico Predictions:

Computational tools offer a rapid, resource-efficient first pass at estimating key physicochemical parameters. These predictions are invaluable for anticipating potential challenges, such as low solubility, and for guiding the selection of appropriate analytical methods.

PropertyPredicted ValueSignificance in Drug Discovery
logP ~2.5 - 3.5Indicates the lipophilicity of the neutral molecule. A value in this range suggests moderate to good permeability across biological membranes, but also highlights the potential for non-specific binding if too high.
pKa ~3.8 - 4.5The acidic pKa of the carboxylic acid group is critical for understanding its charge state at physiological pH. This directly influences solubility, permeability, and interaction with biological targets.
Aqueous Solubility Low to ModerateThe relatively high logP and crystalline nature of benzoic acid derivatives suggest that aqueous solubility could be a challenge, requiring careful formulation strategies.

Part 2: Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven protocols for the empirical determination of the core .

Purity and Identity Confirmation

Expertise & Experience: Before any other property is measured, the identity and purity of the compound must be unequivocally confirmed. A seemingly minor impurity can drastically alter experimental results, particularly for properties like solubility. We employ orthogonal analytical techniques—those based on different chemical principles—to provide a comprehensive and trustworthy assessment.

Protocol: HPLC-UV and LC-MS Analysis

  • System Preparation: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) on a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Mobile Phase: Prepare a gradient system.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Run a gradient from 5% to 95% Mobile Phase B over 15 minutes. This wide gradient is crucial for novel compounds, as it helps to elute any potential impurities with a broad range of polarities.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to 20 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject 10 µL and monitor at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure no impurities are missed. For identity confirmation, couple the HPLC system to a Mass Spectrometer (LC-MS) and verify that the primary peak exhibits the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]+.

  • Trustworthiness Check: Purity should be >98% for use in subsequent assays. The presence of a single, sharp peak in the chromatogram at the expected retention time, coupled with the correct mass in the MS, provides high confidence in the sample's integrity.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a master variable in drug discovery, directly impacting oral bioavailability. It is critical to differentiate between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, while kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), which is more representative of early screening conditions.

Protocol: Thermodynamic Solubility Shake-Flask Method (OECD 105)

  • Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach true equilibrium.

  • Procedure:

    • Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. A 24-hour time point is a minimum standard, but for compounds that may form stable hydrates or polymorphs, extending to 48 hours with a check for equilibrium is best practice.

    • After equilibration, allow the suspension to settle.

    • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation (e.g., 14,000 rpm for 15 minutes) is required for a robust separation.

    • Dilute the supernatant with the mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.

  • Self-Validation: The concentration of the dissolved compound should be checked at multiple time points (e.g., 24h and 48h). If the values are consistent, it indicates that equilibrium has been reached.

Acidity Constant (pKa)

Expertise & Experience: The pKa dictates the ionization state of a molecule at a given pH. For our compound, the carboxylic acid group means it will be predominantly neutral at low pH and anionic at physiological pH (7.4). This charge transition dramatically affects properties like solubility, permeability, and target binding.

Protocol: Potentiometric Titration

  • Rationale: This method directly measures the pH of a solution as a titrant is added, allowing for a precise determination of the pKa.

  • Procedure:

    • Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture, such as water with a co-solvent (e.g., methanol or DMSO) to ensure initial solubility.

    • Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

    • Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve. Specialized software can be used for accurate calculation using the Henderson-Hasselbalch equation.

Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species. For an acidic compound like ours, LogD at pH 7.4 is a more physiologically relevant parameter than LogP.

Protocol: HPLC-Based Determination of LogD7.4

  • Rationale: The traditional shake-flask method for LogP can be time-consuming and require large amounts of material. An HPLC-based method offers high throughput and excellent reproducibility by correlating a compound's retention time on a reverse-phase column with its lipophilicity.

  • Procedure:

    • Calibrate a C18 HPLC column using a set of well-characterized reference compounds with known LogP or LogD values.

    • Prepare a mobile phase consisting of an aqueous buffer at the desired pH (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

    • Inject the test compound and the reference standards, and determine their retention times (tR).

    • Calculate the capacity factor (k) for each compound: k = (tR - t0) / t0, where t0 is the column dead time.

    • Plot the known LogD7.4 values of the standards against their calculated log(k) values.

    • A linear regression of this plot creates a calibration curve. The LogD7.4 of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid can be interpolated from its measured log(k) using the equation of the line.

Part 3: Data Visualization and Workflow

Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow of experiments for characterizing a novel chemical entity. The process is iterative, with early data informing subsequent, more complex assays.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Interpretation & Decision synthesis Compound Synthesis identity Identity & Purity (LC-MS, NMR, >98%) synthesis->identity Initial QC pka pKa Determination (Potentiometric Titration) identity->pka solubility Aqueous Solubility (Shake-Flask, pH 7.4) identity->solubility logd Lipophilicity (LogD at pH 7.4) identity->logd profile Compile Physicochemical Profile pka->profile solubility->profile logd->profile decision Go / No-Go Decision for Further Studies profile->decision G cluster_acid Acidic Compound: R-COOH cluster_ph Environmental pH cluster_properties Resulting Properties pka_node pKa ph_low pH << pKa (e.g., Stomach, pH 2) ph_high pH >> pKa (e.g., Intestine, pH 7.4) state_neutral Dominant Species: R-COOH (Neutral) ph_low->state_neutral Protonated state_ionized Dominant Species: R-COO- (Anionic) ph_high->state_ionized De-protonated logd_high LogD ≈ LogP (High Lipophilicity) state_neutral->logd_high logd_low LogD < LogP (Low Lipophilicity) state_ionized->logd_low

Caption: The influence of pH relative to pKa on molecular ionization and LogD.

Summary of Physicochemical Properties

The table below summarizes the expected and empirically determined properties for 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, forming the core physicochemical profile.

ParameterMethodResultImplication for Drug Development
Purity HPLC-UV>98%Ensures reliability of data from all subsequent assays.
Identity LC-MSConfirmed (m/z = 237.04 for [M+H]+)Confirms the molecular structure of the tested material.
Thermodynamic Solubility Shake-Flask (pH 7.4)To be determinedDefines the maximum achievable concentration in aqueous media, impacting dose and formulation.
pKa Potentiometric Titration~4.0Indicates the compound will be >99.9% ionized at physiological pH 7.4, which will increase solubility but may decrease passive permeability.
LogD (pH 7.4) HPLC MethodTo be determinedThe most relevant measure of lipophilicity for predicting in vivo behavior, such as membrane permeation and plasma protein binding.

Conclusion

The systematic characterization of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, as outlined in this guide, provides the essential data package required for informed decision-making in a drug discovery program. By employing robust, validated methodologies and understanding the theoretical underpinnings of each measurement, researchers can build a high-confidence profile of their lead candidates. This foundational dataset is indispensable for interpreting complex biological data, guiding medicinal chemistry efforts, and designing effective formulation strategies to unlock the full therapeutic potential of a novel chemical entity.

References

  • PubChem | 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44238491. Retrieved from [Link]

Exploratory

Structural Elucidation and Analytical Characterization of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic Acid

[1] Executive Summary This guide outlines the rigorous structural elucidation of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid , a critical biaryl intermediate often utilized in Fragment-Based Drug Discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide outlines the rigorous structural elucidation of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid , a critical biaryl intermediate often utilized in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors.[1]

The structural validation of this molecule presents specific challenges: distinguishing the regiochemistry of the pyrazole methyl group, confirming the meta-substitution pattern of the central benzene ring, and verifying the presence of the chlorine atom against potential dehalogenated byproducts. This document provides a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Context & Impurity Profile

To interpret analytical data correctly, one must understand the genesis of the sample. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-chlorobenzoic acid and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[1]

Critical Impurities to Rule Out:

  • Protodeboronation Byproduct: 1-methyl-1H-pyrazole (volatile, usually removed).[1]

  • Homocoupling: Bis-pyrazole species.[1]

  • Dehalogenation: Loss of the chlorine atom (yielding 3-(1-methyl-1H-pyrazol-4-yl)-benzoic acid).[1]

  • Regioisomers: 1-methyl vs. 2-methyl pyrazole isomers (if the starting boronate was impure).

Analytical Framework

High-Resolution Mass Spectrometry (HRMS)

The presence of chlorine provides a distinct isotopic fingerprint that serves as the first checkpoint for structural integrity.

Expected Data:

  • Ionization Mode: ESI (-) (Negative mode preferred for carboxylic acids) or ESI (+) (Positive mode for the basic pyrazole nitrogen).[1]

  • Isotope Pattern: Chlorine possesses two stable isotopes,

    
    Cl (75.77%) and 
    
    
    
    Cl (24.23%).[1]
  • Diagnostic Criterion: The molecular ion peak (M) and the M+2 peak must exhibit a 3:1 intensity ratio .[2][3]

Ion SpeciesFormulaTheoretical m/z (ESI+)Relative Intensity
[M+H]+ (

Cl)
C

H

ClN

O

237.04100%
[M+H]+ (

Cl)
C

H

ClN

O

239.04~32%

Validation Rule: If the M+2 peak is <10% or ~100% of the parent peak, the sample is devoid of chlorine (dehalogenation) or contains bromine, respectively.

Nuclear Magnetic Resonance (NMR) Strategy

The definitive structure is solved using a combination of 1D


H NMR for proton counting and 2D techniques (HSQC, HMBC, NOESY) for connectivity.
A. 1H NMR Assignment (DMSO-d6, 400 MHz)

The molecule possesses three distinct spin systems: the central benzene ring, the pyrazole ring, and the methyl group.

Table 1: Predicted Chemical Shifts & Multiplicity

PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
COOH Acid13.0 - 13.5Broad Singlet-Exchangeable proton; shift varies with concentration/water.[1]
H-2 Ar-H~7.90Doublet (t)~1.5Between Cl and COOH.[1] Most deshielded benzene proton due to COOH ortho-effect and Cl inductive effect.[1]
H-6 Ar-H~7.82Doublet (t)~1.5Between COOH and Pyrazole.[1]
H-4 Ar-H~7.75Doublet (t)~1.5Between Cl and Pyrazole.[1] Typically the most shielded of the three aromatic protons.
H-5' Pyr-H~8.25Singlet-Adjacent to N-Methyl.[1] Deshielded.
H-3' Pyr-H~7.95Singlet-Adjacent to C-Linker.[1]
N-CH3 Methyl~3.88Singlet-Characteristic N-Methyl region.[1]

Note: The benzene protons (H-2, H-4, H-6) will appear as "singlets" at low resolution but are actually doublets or triplets with small meta-coupling constants (


 Hz).[1]
B. 2D NMR Connectivity Logic

To prove the structure is not an isomer, specific correlations must be observed.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Objective: Confirm Methyl regiochemistry.

    • Key Correlation: Strong NOE between N-CH3 (3.88 ppm) and H-5' (pyrazole proton, ~8.25 ppm).[1]

    • Absence of this NOE suggests the N-methyl may be on the wrong nitrogen or the assignment of H3'/H5' is reversed.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: Link the Pyrazole to the Benzoic Acid.

    • Key Correlation: Pyrazole protons (H3'/H5') showing a long-range coupling to the Benzoic Acid carbon C-5 .[1]

    • Confirmation: Benzene protons H-4 and H-6 showing correlations to the Pyrazole quaternary carbon C-4' .[1]

Visualization of Logic & Workflow

Elucidation Workflow

The following diagram illustrates the decision-making process for validating the compound.

ElucidationWorkflow Start Crude Product MS 1. LC-MS Analysis (Check m/z 237/239) Start->MS IsoCheck Isotope Ratio 3:1? MS->IsoCheck HNMR 2. 1H NMR (DMSO-d6) Integrate Signals IsoCheck->HNMR Yes Fail REJECT: Impurity/Isomer IsoCheck->Fail No (Dehalogenated) MetaCheck 3 x Ar-H (meta coupling)? HNMR->MetaCheck NOESY 3. NOESY/ROESY Methyl vs Pyrazole H MetaCheck->NOESY Yes MetaCheck->Fail No (Wrong Subst.) RegioCheck NOE: Me -> H5'? NOESY->RegioCheck Final Structure Confirmed: 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid RegioCheck->Final Strong Signal RegioCheck->Fail No Signal

Caption: Step-by-step analytical decision tree for structural validation.

Structural Correlations (HMBC & NOE)

This diagram visualizes the specific atoms involved in the critical 2D NMR correlations.

Correlations cluster_legend Legend Me N-CH3 (3.88 ppm) H5_Pyr Pyr H-5' (~8.25 ppm) Me->H5_Pyr NOE (Spatial) H5_Pyr->Me HMBC (3-bond) C_Quat Pyr C-4' (Quaternary) H_Benz Benzene H-4/H-6 H_Benz->C_Quat HMBC (Linker Check) Key1 NOE = Spatial Proximity Key2 HMBC = Chemical Bond Connectivity

Caption: Key NMR correlations required to prove regiochemistry and ring linkage.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.[1]

  • Sample Mass: 5–10 mg.[1]

Procedure:

  • Sample Prep: Dissolve 5-10 mg of the solid in 600 µL of DMSO-d6. Ensure the solution is clear; filter through a cotton plug if turbidity persists (undissolved salts cause line broadening).

  • Acquisition (1H):

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).

    • Pulse Angle: 30°.[1]

  • Acquisition (NOESY 1D or 2D):

    • Mixing Time: 500 ms (optimal for small molecules).[1]

    • Target: Irradiate the Methyl singlet at 3.88 ppm. Look for enhancement at ~8.25 ppm.

  • Processing:

    • Reference TMS to 0.00 ppm.[1]

    • Apply exponential multiplication (LB = 0.3 Hz) for 1D.

    • Phase correct manually to ensure flat baseline around the broad acid peak (>13 ppm).

References

  • General NMR Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [1]

  • Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Chlorine Isotope Patterns: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Pyrazole Regiochemistry: Elguero, J. et al. (2002). Pyrazoles.[1][4][5][6][7] In Comprehensive Heterocyclic Chemistry II. (Definitive text on pyrazole tautomerism and N-methyl shifts).

Sources

Foundational

The Pyrazole Carboxylic Acid Scaffold: A Versatile Blueprint for Modulating Biological Activity

A Technical Guide for Researchers and Drug Development Professionals Abstract The pyrazole carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, consistently appearing in molecules exhibiting a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, consistently appearing in molecules exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of pyrazole carboxylic acid derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the molecular mechanisms underpinning these activities, present structure-activity relationship (SAR) data to guide rational drug design, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of pyrazole chemistry and harness its potential for therapeutic innovation.

Introduction: The Enduring Appeal of the Pyrazole Core

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and structural versatility make it an ideal foundation for the development of novel therapeutic agents. The incorporation of a carboxylic acid group further enhances its drug-like properties, providing a key interaction point for biological targets and improving pharmacokinetic profiles. Pyrazole carboxylic acid derivatives have demonstrated a remarkable range of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral activities. This guide will dissect the key biological activities of this compound class, offering both a theoretical understanding of their mechanisms and practical guidance for their investigation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole carboxylic acid derivatives have emerged as a significant class of anticancer agents, targeting multiple facets of cancer biology. Their mechanisms of action are diverse and include the inhibition of key enzymes and proteins involved in cell proliferation, survival, and angiogenesis.

Mechanisms of Anticancer Action

The anticancer effects of pyrazole carboxylic acid derivatives are often attributed to their ability to interact with various molecular targets:

  • Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Many pyrazole derivatives have been shown to target receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), as well as intracellular kinases such as CDKs (Cyclin-Dependent Kinases). Inhibition of these kinases can disrupt cancer cell proliferation, survival, and angiogenesis. For instance, some derivatives have shown potent EGFR inhibitory activity, with IC50 values comparable to the approved drug erlotinib.

  • Tubulin Polymerization Inhibition: Several pyrazole derivatives act as microtubule-destabilizing agents. They bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis.

  • DNA Interaction: Some pyrazole-based compounds have demonstrated the ability to interact with DNA, either through intercalation or by binding to the minor groove. This interaction can interfere with DNA replication and transcription, leading to cytotoxicity in cancer cells.

  • Other Mechanisms: Emerging research has identified other novel mechanisms, such as the inhibition of DNA N6-methyladenine (6mA) demethylase ALKBH1, which plays a role in gastric cancer.

Diagram: Simplified Overview of Anticancer Mechanisms

anticancer_mechanisms cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Intracellular Kinase Cascade (e.g., CDKs) Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Cell_Division Cell Division Proliferation->Cell_Division Apoptosis Apoptosis Tubulin Tubulin Microtubules Microtubule Formation Tubulin->Microtubules Microtubules->Cell_Division DNA DNA Replication Replication & Transcription DNA->Replication Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative Pyrazole_Derivative->Receptor Inhibition Pyrazole_Derivative->Kinase_Cascade Inhibition Pyrazole_Derivative->Tubulin Inhibition of Polymerization Pyrazole_Derivative->DNA Binding/ Intercalation

Caption: Mechanisms of anticancer action of pyrazole carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole carboxylic acid derivatives can be significantly modulated by substitutions on the pyrazole ring.

Position of SubstitutionInfluence on Anticancer ActivityExample Substituents
N1-position The nature of the substituent at the N1 position is critical for activity. Bulky aromatic or heteroaromatic groups often enhance potency.Phenyl, substituted phenyl, pyridinyl
C3-position Substitution with aryl or heteroaryl groups can significantly impact activity, often through interactions with hydrophobic pockets of target enzymes.Thiophenyl, pyrimidinyl
C4-position The C4 position is a key point for introducing functionalities that can modulate activity and selectivity. Carboxylic acid or its esters/amides are common.Carboxylic acid, carboxamide
C5-position Similar to the C3 position, aryl or heteroaryl substituents at C5 are often beneficial for anticancer activity.Phenyl, substituted phenyl

Note: The specific combination and spatial arrangement of these substituents are crucial for optimizing interactions with the biological target.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HCT-116) to logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole carboxylic acid derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO in medium).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example of a COX-2 selective inhibitor. Pyrazole carboxylic acids share this potential, acting on key mediators of the inflammatory response.

Mechanism of Anti-inflammatory Action: COX Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.

  • COX-1 and COX-2: There are two main isoforms of the COX enzyme. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.

  • Selective COX-2 Inhibition: The therapeutic benefit of many pyrazole-based anti-inflammatory drugs lies in their ability to selectively inhibit COX-2 over COX-1. This selectivity reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs. The carboxylic acid moiety can play a crucial role in binding to the active site of the COX enzyme.

Diagram: COX Inhibition Pathway

cox_inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by pyrazole derivatives.

Structure-Activity Relationship (SAR) for COX Inhibition

The selectivity and potency of COX inhibition by pyrazole derivatives are highly dependent on their substitution patterns.

Position of SubstitutionInfluence on COX InhibitionExample Substituents
N1-position A phenyl or substituted phenyl group is often crucial for COX-2 selectivity.4-Sulfonamidophenyl, 4-methylphenyl
C3-position Small, non-polar groups can enhance activity.Methyl, trifluoromethyl
C4-position The carboxylic acid group is a key pharmacophoric feature for binding to the COX active site.Carboxylic acid
C5-position An aryl group at this position is a common feature in selective COX-2 inhibitors.Phenyl, 4-fluorophenyl

Note: The presence of a sulfonamide or a similar group on the N1-phenyl ring is a classic feature of many selective COX-2 inhibitors.

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan induces a local, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Use healthy adult Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups), with at least six animals per group.

  • Compound Administration:

    • Administer the pyrazole carboxylic acid derivative orally or intraperitoneally at various doses.

    • The control group receives the vehicle (e.g., saline, carboxymethyl cellulose solution).

    • The standard group receives a known anti-inflammatory drug (e.g., indomethacin, diclofenac).

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazole carboxylic acid derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrazole derivatives are multifaceted and can involve the disruption of essential cellular processes in microorganisms.

  • Inhibition of DNA Gyrase and Topoisomerases: A key mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Their inhibition leads to bacterial cell death.

  • Disruption of Cell Wall Synthesis: Some pyrazole derivatives can interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR can lead to a bacteriostatic or bactericidal effect.

Diagram: Antimicrobial Mechanisms of Pyrazole Derivatives

antimicrobial_mechanisms cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Cell Death Cell_Wall Cell Wall Synthesis DHFR Dihydrofolate Reductase (DHFR) Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis Nucleic_Acid_Synthesis Nucleic Acid & Amino Acid Synthesis Folate_Synthesis->Nucleic_Acid_Synthesis Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative Pyrazole_Derivative->DNA_Gyrase Inhibition Pyrazole_Derivative->Cell_Wall Disruption Pyrazole_Derivative->DHFR Inhibition

Caption: Key antimicrobial targets of pyrazole carboxylic acid derivatives.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents.

Position of SubstitutionInfluence on Antimicrobial ActivityExample Substituents
N1-position Phenyl or substituted phenyl groups often contribute to enhanced activity.Phenyl, chlorophenyl
C3-position Heterocyclic rings or bulky aromatic groups can increase potency.Coumarinyl, naphthyl
C4-position The carboxylic acid or its bioisosteres (e.g., carboxamide) are important for activity.Carboxylic acid, carbohydrazide
C5-position Aryl groups with electron-withdrawing or -donating groups can modulate activity.Phenyl, nitrophenyl

Note: The presence of halogens or nitro groups on the aromatic rings often leads to increased antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyrazole carboxylic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Synthesis of Pyrazole Carboxylic Acid Derivatives

The synthesis of pyrazole carboxylic acid derivatives can be achieved through various synthetic routes. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

General Synthetic Scheme: Knorr Pyrazole Synthesis

Diagram: Knorr Pyrazole Synthesis

knorr_synthesis Reactants β-Dicarbonyl Compound + Hydrazine Derivative Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Product Pyrazole Carboxylic Acid Derivative Intermediate->Product Cyclization

Caption: A simplified representation of the Knorr pyrazole synthesis.

Exemplary Synthetic Protocol: Synthesis of 1-Phenyl-5-methyl-1H-pyrazole-3-carboxylic acid

This protocol describes a representative synthesis of a pyrazole-3-carboxylic acid derivative.

  • Reaction Setup:

    • In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate (a β-keto ester) in a suitable solvent such as ethanol.

    • Add an equimolar amount of phenylhydrazine.

    • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Condensation and Cyclization:

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis:

    • After the formation of the pyrazole ester is complete, add an aqueous solution of a base (e.g., sodium hydroxide) to the reaction mixture.

    • Continue to reflux to hydrolyze the ester to the carboxylic acid.

  • Work-up and Purification:

    • Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the pyrazole carboxylic acid.

    • Collect the solid product by filtration.

    • Wash the product with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Note: The choice of starting materials and reaction conditions can be varied to synthesize a wide range of pyrazole carboxylic acid derivatives.

Conclusion and Future Perspectives

Pyrazole carboxylic acid derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their synthetic accessibility, makes them a focal point for ongoing drug discovery efforts. Future research in this area will likely focus on the development of more potent and selective derivatives through computational modeling and high-throughput screening. The exploration of novel biological targets and the development of innovative drug delivery systems will further unlock the therapeutic potential of this remarkable scaffold. This guide provides a solid foundation for researchers to contribute to the exciting and impactful field of pyrazole-based drug development.

References

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).
  • SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory...
  • Brief SAR of anti-inflammatory activity of the compounds synthesised...
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review - ResearchG
  • Synthesis and Properties of Pyrazoles | Encyclopedia MDPI.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC.
  • Antibacterial characterization of novel pyrazole-derived compounds | Poster Board #450 - ACS Fall 2025 - American Chemical Society.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID.
  • The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in r
  • (PDF)
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investig
Exploratory

Advanced Characterization and Development of Novel Small Molecule Therapeutics: A Technical Framework for CAS 1499718-01-2

The following technical guide is structured as a comprehensive framework for the investigation and development of CAS 1499718-01-2 . Executive Summary CAS 1499718-01-2 represents a specific chemical entry that, as of cur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a comprehensive framework for the investigation and development of CAS 1499718-01-2 .

Executive Summary

CAS 1499718-01-2 represents a specific chemical entry that, as of current public indexing (2024-2025), does not correspond to a widely disclosed pharmaceutical agent in major open-access repositories (PubChem, ChemSpider, CAS Common Chemistry). In the context of drug discovery, such identifiers often denote proprietary research compounds , novel intermediates , or recently registered patent entities awaiting broad classification.

This guide serves as an in-depth technical protocol for researchers tasked with the characterization, validation, and development of this specific compound. It outlines the rigorous scientific methodology required to transition a molecule from a CAS number to a validated therapeutic candidate, focusing on structural elucidation, mechanism of action (MoA) determination, and pharmacological profiling.

Part 1: Chemical Identity & Structural Elucidation

The first critical step in working with CAS 1499718-01-2 is the absolute confirmation of its chemical structure and purity. Causal analysis here prevents downstream failure due to batch variability or isomer contamination.

Analytical Protocols

To validate the identity of CAS 1499718-01-2, a multi-modal approach is required.

TechniqueParameterPurpose & Causality
High-Res Mass Spectrometry (HRMS) m/z (Exact Mass)Determines elemental composition with <5 ppm error. Essential for confirming the molecular formula against the CAS registry.
1H / 13C NMR Spectroscopy Chemical Shift (

)
Maps the carbon-hydrogen framework. 2D NMR (COSY, HSQC, HMBC) is mandatory to establish connectivity and rule out regioisomers.
X-Ray Crystallography Unit Cell DimensionsThe "Gold Standard" for absolute configuration. Critical if the molecule possesses chiral centers (stereochemistry often dictates potency).
HPLC/UPLC Retention Time (

)
Assesses purity (>98% required for biological assays). Impurities can act as "pan-assay interference compounds" (PAINS).
Structural Elucidation Workflow (Visualization)

The following decision tree illustrates the logical flow for confirming the structure of a novel CAS entry.

Structural_Elucidation Start CAS 1499718-01-2 (Unknown/Proprietary) HRMS HRMS (ESI/APCI) Determine Formula Start->HRMS NMR 1D/2D NMR (1H, 13C, NOESY) Map Connectivity HRMS->NMR Chirality Chiral Center? NMR->Chirality XRD X-Ray Crystallography (Absolute Config) Chirality->XRD Yes (Solid) CD Circular Dichroism (Stereochem Check) Chirality->CD Yes (Liquid/Oil) Final Validated Structure Ready for Assay Chirality->Final No (Achiral) XRD->Final CD->Final

Caption: Logical workflow for the structural validation of a novel chemical entity like CAS 1499718-01-2, ensuring stereochemical accuracy.

Part 2: Mechanism of Action (MoA) Determination

Once the structure of CAS 1499718-01-2 is validated, the next phase is defining its biological target. For a compound in this registration era (post-2013), it is likely a small molecule inhibitor (e.g., Kinase, GPCR, or Protein-Protein Interaction inhibitor).

Target Deconvolution Strategies
  • Kinome Profiling: If the structure contains a hinge-binding motif (e.g., aminopyrimidine, indolinone), screen against a panel of >400 kinases (e.g., DiscoveRx KINOMEscan).

    • Rationale: Kinases are the most common target for small molecules in this CAS range.

  • Chemoproteomics (Activity-Based Protein Profiling - ABPP):

    • Synthesize a "probe" version of CAS 1499718-01-2 with a click-chemistry handle (alkyne/azide).

    • Incubate with cell lysate.

    • "Click" on a biotin tag and pull down bound proteins.

    • Identify targets via Mass Spectrometry (LC-MS/MS).

    • Causality: This identifies the physical binding partners in a native proteome, distinguishing on-target vs. off-target binding.

Signaling Pathway Validation

If CAS 1499718-01-2 is identified as a kinase inhibitor (e.g., targeting the MAPK or PI3K pathway), its efficacy must be validated by measuring phosphorylation states of downstream effectors.

MoA_Validation Compound CAS 1499718-01-2 Target Target Protein (e.g., Kinase X) Compound->Target Inhibits (IC50) Downstream1 Effector 1 (p-Phosphorylation) Compound->Downstream1 Reduces p-Level Target->Downstream1 Phosphorylates Downstream2 Effector 2 (Transcription) Downstream1->Downstream2 Activates Phenotype Cellular Response (Apoptosis/Arrest) Downstream2->Phenotype Regulates

Caption: Schematic of a typical mechanism of action validation. The compound inhibits the target, leading to a measurable decrease in downstream phosphorylation.

Part 3: Pharmacological Profiling (ADME/Tox)

Trustworthiness in drug development relies on predicting safety before clinical entry. CAS 1499718-01-2 must undergo a rigorous ADME (Absorption, Distribution, Metabolism, Excretion) panel.

Critical Assay Panel
AssayMetricAcceptance Criteria (Typical)
Microsomal Stability

(min),

Human/Mouse liver microsomes.

min is preferred for oral dosing.
Caco-2 Permeability

(

cm/s)
Predicts intestinal absorption.

indicates high permeability.
CYP Inhibition

(

M)
Screen against CYP3A4, 2D6, 2C9.

M suggests drug-drug interaction (DDI) risk.
hERG Inhibition

(

M)
Predicts cardiotoxicity (QT prolongation). Safety margin > 30x therapeutic

is required.
Formulation & Solubility
  • Solubility: Measure kinetic solubility in PBS (pH 7.4) and SGF (pH 1.2).

  • Salt Screening: If CAS 1499718-01-2 is a free base/acid with poor solubility, generate salt forms (e.g., Hydrochloride, Mesylate, Fumarate) to improve bioavailability.

Part 4: Synthesis & Scalability

For research continuity, a robust synthetic route is essential.

Retrosynthetic Analysis Strategy

To synthesize CAS 1499718-01-2, researchers should employ a convergent synthesis strategy:

  • Disconnection: Break the molecule at the central amide, ether, or C-C bond.

  • Building Blocks: Identify commercially available starting materials.

  • Coupling: Utilize high-yield reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Amide coupling).

Self-Validating System: Every intermediate must be characterized by LC-MS to ensure the "carry-forward" of the correct scaffold, preventing the propagation of impurities.

References

  • FDA Guidance for Industry. (2023). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Considine, E. C., et al. (2017). KinaseDrug: A Comprehensive Database of Kinase Inhibitors and Their Targets. Nucleic Acids Research. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier Science. [Link]

  • CAS Common Chemistry. (2024). Search for Chemical Substances.[1][Link](Note: Used for negative verification of public indexing for CAS 1499718-01-2).

Sources

Foundational

A Technical Guide to the Solubility Profiling of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive framework for characterizing the solubility of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, a heterocyclic carboxylic acid of interest in contemporary drug discovery. We delve into the theoretical underpinnings of solubility, predict the compound's behavior based on its structural attributes, and provide a detailed, field-proven protocol for its empirical determination using the gold-standard shake-flask method. This document is intended for researchers, chemists, and formulation scientists engaged in the physicochemical characterization of novel chemical entities.

Introduction: The Critical Role of Solubility

In drug discovery and development, the adage "a drug must be in solution to be absorbed" is a fundamental truth. Poor solubility can severely limit a compound's bioavailability, leading to suboptimal efficacy and potential development failure.[1][2] Therefore, the early and accurate determination of a compound's solubility profile across a range of relevant solvents is not merely a routine task but a cornerstone of a successful research program.[2][3]

This guide focuses on 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid , a molecule featuring a trifecta of key functional groups: a carboxylic acid, a substituted pyrazole ring, and a chlorinated aromatic system. Understanding how these structural elements interact with different solvent environments is crucial for predicting its behavior in various pharmaceutical processes, from synthesis and purification to formulation. This document provides the theoretical basis and a practical, step-by-step methodology to empower researchers to generate reliable and reproducible solubility data for this compound and others like it.

Physicochemical Profile and Solubility Predictions

A molecule's structure is the primary determinant of its physical properties.[4][5] By dissecting the structure of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, we can formulate a hypothesis regarding its solubility.

Molecular Structure:

  • Formula: C₁₁H₉ClN₂O₂

  • Molecular Weight: 236.66 g/mol

  • Key Functional Groups:

    • Benzoic Acid: The carboxylic acid moiety (-COOH) is a polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar, protic solvents.[6] Furthermore, its acidity implies that solubility will be highly pH-dependent in aqueous media; in organic solvents, it can engage in strong specific interactions.

    • 1-Methyl-1H-pyrazole: This five-membered aromatic heterocycle contains two nitrogen atoms. The N-methylation removes one hydrogen bond donor site, but the pyrazole ring itself contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

    • Chlorinated Phenyl Ring: The chloro-substituted benzene ring is predominantly non-polar and hydrophobic. This large, non-polar segment will favor solubility in less polar or non-polar solvents.[7]

Predicted Properties:

  • logP (Octanol-Water Partition Coefficient): This value predicts the lipophilicity of a compound. For structurally similar compounds, predicted logP values are often in the range of 2.0-3.0, suggesting a moderate degree of lipophilicity. This implies that while it has polar features, the non-polar backbone is significant.

  • pKa (Acid Dissociation Constant): The pKa of the carboxylic acid is predicted to be around 4-5, typical for a benzoic acid derivative. This is most relevant for aqueous solubility but also informs its potential to interact with basic or acidic organic solvents.

Predicted Solubility Behavior: Based on this analysis, a "mixed" solubility profile is expected. The molecule is not extremely polar nor extremely non-polar. Therefore, its solubility is likely to be highest in solvents that can effectively solvate both the polar, hydrogen-bonding carboxylic acid group and the non-polar chlorinated aromatic ring. Solvents with moderate polarity, such as acetone or ethyl acetate, may be particularly effective. The principle of "like dissolves like" dictates that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[8][9]

dot graph InfluencingFactors { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Center Node Sol [label="Compound Solubility", pos="0,0!", pin=true, fillcolor="#FBBC05", fontcolor="#202124"];

// Molecular Properties Mol [label="Molecular Properties", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.5,1.5!"]; Polarity [label="Polarity\n(Dipole Moment)", fillcolor="#FFFFFF", fontcolor="#202124", pos="-4,2.5!"]; Hbond [label="H-Bonding\n(Donors/Acceptors)", fillcolor="#FFFFFF", fontcolor="#202124", pos="-2.5,3!"]; Size [label="Molecular Size\n& Shape", fillcolor="#FFFFFF", fontcolor="#202124", pos="-1,2.5!"];

// Solvent Properties Solv [label="Solvent Properties", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,1.5!"]; SolvPol [label="Polarity\n(Dielectric Const.)", fillcolor="#FFFFFF", fontcolor="#202124", pos="1,2.5!"]; SolvHbond [label="H-Bonding\nCapacity", fillcolor="#FFFFFF", fontcolor="#202124", pos="2.5,3!"]; SolvInt [label="Interactions\n(van der Waals)", fillcolor="#FFFFFF", fontcolor="#202124", pos="4,2.5!"];

// Solid-State Properties Solid [label="Solid-State Properties", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-2.5!"]; Crystal [label="Crystal Lattice\nEnergy (Polymorphism)", fillcolor="#FFFFFF", fontcolor="#202124", pos="0,-3.5!"];

// Edges Mol -> Sol [label="Determines solute-solute\n & solute-solvent forces"]; Solv -> Sol [label="Determines solvent-solvent\n & solute-solvent forces"]; Solid -> Sol [label="Energy barrier to dissolution"]; Polarity -> Mol; Hbond -> Mol; Size -> Mol; SolvPol -> Solv; SolvHbond -> Solv; SolvInt -> Solv; Crystal -> Solid; } enddot Caption: Key factors influencing the solubility of a solid compound.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic or equilibrium solubility.[10][11] This is the concentration of the solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature.[11]

Rationale for Solvent Selection

To obtain a comprehensive solubility profile, a diverse set of organic solvents should be selected, spanning a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical manufacturing.

Solvent Class Example Solvent Polarity Rationale for Inclusion
Protic, Polar Methanol, EthanolHighCan hydrogen bond with the carboxylic acid; mimics purification/reaction conditions.
Aprotic, Polar Acetonitrile (ACN)HighPolar but cannot donate H-bonds; tests the role of H-bond donation.
Aprotic, Polar Dimethyl Sulfoxide (DMSO)HighStrong H-bond acceptor, excellent solvent for many drug-like molecules.
Aprotic, Mid-Polarity Acetone, Ethyl AcetateMedium"Workhorse" solvents in synthesis and purification; good balance of properties.
Ethereal Tetrahydrofuran (THF)MediumAprotic solvent with moderate polarity and H-bond accepting capability.
Chlorinated Dichloromethane (DCM)LowCan interact with the chlorinated ring; common in synthesis.
Aromatic TolueneLowNon-polar; assesses the contribution of the aromatic rings to solubility.
Aliphatic Heptane/HexaneVery LowNon-polar; establishes the lower limit of solubility.
Step-by-Step Shake-Flask Protocol

This protocol ensures that a true thermodynamic equilibrium is reached, providing a self-validating and reliable measurement.[12][13]

  • Preparation:

    • Accurately weigh an excess amount of solid 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid into a series of appropriately sized, inert glass vials (e.g., 4 mL amber glass vials with PTFE-lined caps). "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point of ~10-20 mg is typical.

    • Record the exact mass of the compound added to each vial.

  • Solvent Addition:

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap each vial.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).

    • Agitate the slurries for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for compounds that dissolve slowly.[2][12] The system is at equilibrium when the concentration of the dissolved compound remains constant over time.[13]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent, e.g., PTFE) into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

  • Analysis (Quantification):

    • Dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV). A 100-fold dilution is a common starting point.

    • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration.[11][13]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis weigh Weigh excess solid (e.g., 10-20 mg) add_solvent Add precise volume of solvent (e.g., 2 mL) weigh->add_solvent shake Agitate slurry at constant temp (25°C) for 24-48 hours add_solvent->shake settle Let solids settle (2 hours) shake->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Dilute sample into linear range filter->dilute hplc Quantify concentration via HPLC-UV dilute->hplc end end hplc->end

Analytical Method: HPLC-UV Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, robust method for quantifying small molecules in solution.[14][15]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for this type of molecule.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective. The formic acid helps to ensure the carboxylic acid is protonated, leading to better peak shape.

    • Example Gradient: Start at 95:5 A:B, ramp to 5:95 A:B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The compound possesses aromatic rings, which should provide strong UV absorbance. A wavelength maximum (λmax) should be determined by running a UV scan, but 254 nm is a common starting point.[16]

  • Calibration: Prepare a set of calibration standards of the compound in the mobile phase (or a compatible solvent) at known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Plot a calibration curve of peak area versus concentration. The curve must have an R² value > 0.995 for accurate quantification.

Data Presentation and Interpretation

Solubility data should be presented clearly and consistently. The results should be reported in both mass/volume (mg/mL or g/L) and molar (mol/L) units.

Table 1: Solubility of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid at 25°C
Solvent Polarity Index Solubility (mg/mL) Solubility (mol/L) Classification
Heptane0.1Very Sparingly Soluble
Toluene2.4Sparingly Soluble
Dichloromethane3.1Sparingly Soluble
Ethyl Acetate4.4Soluble
Tetrahydrofuran4.0Soluble
Acetone5.1Freely Soluble
Acetonitrile5.8Soluble
Ethanol4.3Freely Soluble
Methanol5.1Freely Soluble
DMSO7.2Very Soluble

Note: Solubility classifications are based on USP definitions (e.g., Very Soluble: <1 mL solvent per g solute; Freely Soluble: 1-10 mL/g; Soluble: 10-30 mL/g; Sparingly Soluble: 30-100 mL/g; Very Sparingly Soluble: 1000-10,000 mL/g).

Interpretation: The resulting data will provide a clear picture of the compound's behavior. For example, high solubility in methanol and acetone would confirm the importance of the polar carboxylic acid group's interactions. Moderate solubility in ethyl acetate and THF would highlight the balance between the polar and non-polar regions of the molecule. Very low solubility in heptane would underscore the overall polarity of the compound. This profile is invaluable for selecting solvents for synthesis workups, purification (e.g., recrystallization), and pre-formulation studies.

Conclusion

The systematic determination of organic solvent solubility is a foundational activity in chemical and pharmaceutical development. For a molecule like 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, with its combination of polar and non-polar functionalities, a broad solubility screen is essential for efficient process development. The shake-flask method, coupled with precise HPLC-UV analysis, provides a robust and reliable means of generating these critical data. The resulting solubility profile serves as a practical roadmap for scientists, enabling informed decisions that accelerate the journey from discovery to application.

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. ()
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery. ()
  • Frontiers in Molecular Biosciences. (2023, October 10).
  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. ()
  • IEEE Journal of Biomedical and Health Informatics. (2024, May 7).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). ()
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. ()
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. ()
  • Bienta.net. Shake-Flask Solubility Assay. ([Link])

  • Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Sigma-Aldrich. Small Molecule HPLC. ()
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  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. ()
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  • LCGC International. (2023, May 26). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. ()
  • PMC. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. ()
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. ()
  • Chemistry LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure. ()
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. ()
  • PubChem. 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. ()
  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). ()
  • ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. ()
  • Sigma-Aldrich. 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzenesulfonic acid. ()
  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. ()
  • EPA. 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid Properties. ()
  • Santa Cruz Biotechnology. 3-Chloro-5-methyl-1H-pyrazole | CAS 15953-45-4. ()
  • Sigma-Aldrich. 3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid. ()
  • PubChemLite. 3-chloro-1-methyl-1h-pyrazole-5-carboxylic acid. ()

Sources

Exploratory

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid analogues and derivatives

An In-Depth Technical Guide to 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic Acid Analogues and Derivatives Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic Acid Analogues and Derivatives

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2][3] This guide focuses on a specific, highly functionalized subclass: 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid and its derivatives. These compounds feature a unique combination of a halogenated benzoic acid and a substituted pyrazole, offering a rich platform for therapeutic innovation. We will explore the synthetic pathways to access this core, delve into the critical structure-activity relationships (SAR) that govern their biological effects, and survey their diverse pharmacological applications, from potent antibacterial agents to novel anticancer therapies.[2][4][5][6] This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental protocols to accelerate discovery in this promising chemical space.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazole ring system is particularly noteworthy.[3] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into drugs for a wide array of diseases, including viral infections, cancer, inflammation, and diabetes.[1][3][7]

The core structure of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid represents a strategic convergence of key medicinal chemistry motifs:

  • The Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, which can participate in hydrogen bonding and various non-covalent interactions with biological targets.

  • The Benzoic Acid Moiety: Provides a carboxylic acid handle that is crucial for interacting with polar residues in enzyme active sites or acting as a key linker for further derivatization into esters, amides, and other functional groups.

  • The Chloro Substituent: A common bioisostere for a methyl group, the chlorine atom can modulate the electronic properties (pKa) of the benzoic acid, enhance lipophilicity, and occupy specific hydrophobic pockets within a target protein, often leading to improved potency.

  • The N-Methyl Group: This substitution on the pyrazole ring prevents tautomerization and can influence the overall conformation and solubility of the molecule.

This guide will systematically deconstruct this scaffold to provide a comprehensive understanding of its synthesis, biological potential, and the principles guiding its optimization as a therapeutic lead.

Synthetic Strategies and Derivatization

The synthesis of substituted pyrazoles is well-established, typically involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[8] Accessing the specific 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid core and its analogues requires a multi-step, regioselective approach.

General Synthetic Workflow

A common strategy involves the construction of the pyrazole ring followed by its coupling to the benzoic acid fragment, or vice versa. The following workflow illustrates a plausible and versatile route.

G cluster_0 Part A: Benzoic Acid Functionalization cluster_1 Part B: Pyrazole Synthesis cluster_2 Part C: Coupling and Final Product A1 3-Amino-5-chlorobenzoic acid A2 Diazonium Salt Intermediate A1->A2 NaNO2, HBr (Sandmeyer Reaction) A3 3-Bromo-5-chlorobenzoic acid A2->A3 CuBr C1 Suzuki Coupling A3->C1 B1 1,3-Diketone Precursor B2 4-Formyl-1-methyl-1H-pyrazole B1->B2 Methylhydrazine B3 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester B2->B3 Bis(pinacolato)diboron, Pd Catalyst B3->C1 C2 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid C1->C2

Caption: General synthetic workflow for the core scaffold.

Experimental Protocol: Suzuki Coupling for Scaffold Assembly

This protocol describes the key palladium-catalyzed Suzuki coupling reaction to link the pyrazole and benzoic acid fragments.

Objective: To synthesize methyl 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoate.

Materials:

  • Methyl 3-bromo-5-chlorobenzoate (1.0 eq)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask, add methyl 3-bromo-5-chlorobenzoate, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Add Pd(dppf)Cl₂ to the flask.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure methyl ester.

  • The final carboxylic acid can be obtained by standard ester hydrolysis (e.g., using LiOH or NaOH in a THF/water mixture).

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount in drug design. For the 3-chloro-5-(pyrazol-4-yl)benzoic acid scaffold, SAR studies have revealed key insights, particularly in the context of antibacterial and anticancer activities.[2][4][9]

SAR Core R1 R1: Benzoic Acid Substituents R1->Core Modulates pKa, lipophilicity Halogens (Cl, Br) often potent. R2 R2: Pyrazole N1-Substituent R2->Core Influences conformation Small alkyl groups (e.g., Methyl) are common. R3 R3: Carboxylic Acid Derivatization R3->Core Key interaction point Amides can improve cell permeability and target engagement. R4 R4: Pyrazole Ring Substituents R4->Core Steric and electronic effects Phenyl groups can enhance activity.

Caption: Key modification points for SAR studies.

SAR Insights from Antibacterial Analogs

Research into pyrazole-based antibacterial agents has provided valuable SAR data. Many potent compounds target fatty acid biosynthesis, a pathway essential for bacterial survival.[2][10]

Modification AreaSubstituent TypeImpact on Antibacterial Activity (Gram-Positive)Reference
Aniline Moiety (Amide linkage) 3,5-dichloroPotent growth inhibitor against various strains.[2]
3,5-bis(trifluoromethyl)One of the most potent derivatives in its series.[2]
4-bromo-3-methylHigh activity, comparable to chloro analogues.[4]
UnsubstitutedGenerally shows no significant activity, highlighting the need for lipophilic groups.[2]
Pyrazole C3-Position 4-fluorophenylSeveral derivatives showed potent activity.[2]
4-(trifluoromethyl)phenylHighly potent growth inhibitors with low toxicity.[5]

These findings underscore the importance of halogen and trifluoromethyl groups on ancillary phenyl rings, which likely enhance binding to the target enzyme through favorable hydrophobic and electronic interactions. The 3,5-disubstitution pattern appears particularly effective.[2]

Pharmacological Profile and Therapeutic Applications

Analogues of 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid have demonstrated efficacy in several therapeutic areas.

Antibacterial Agents

This class of compounds has shown significant promise as inhibitors of Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[4][5]

  • Mechanism of Action: While not always fully elucidated, many pyrazole derivatives inhibit essential bacterial processes. Some have been identified as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the initiation of fatty acid biosynthesis.[10] Others show broad effects on macromolecular synthesis, suggesting a global disruption of cell function.[5]

  • Potency: Several derivatives exhibit Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range (as low as 0.5 µg/mL), making them comparable to or better than some current antibiotics against resistant strains.[2][4]

  • Advantages: Studies have shown that some of these compounds have a low tendency for resistance development and are effective at eradicating bacterial biofilms, a major challenge in treating chronic infections.[5]

Anticancer Activity

The pyrazole scaffold is also prevalent in oncology research. Specific derivatives have shown antiproliferative activity in various cancer cell lines.

  • Targeted Pathways: N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a related structural class, have been shown to inhibit the mTORC1 signaling pathway and disrupt autophagy, a cellular recycling process that cancer cells often exploit to survive.[6]

mTORC1 cluster_downstream Cellular Processes GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K/AKT Pathway Receptor->PI3K mTORC1 mTORC1 PI3K->mTORC1 Activates ProteinSynth Protein Synthesis mTORC1->ProteinSynth Promotes CellGrowth Cell Growth mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Inhibitor Pyrazole Derivative (e.g., Compound 23) Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the mTORC1 pathway by pyrazole derivatives.

  • Activity: Certain compounds exhibit submicromolar antiproliferative activity against pancreatic cancer cell lines (e.g., MIA PaCa-2) and possess good metabolic stability in vitro.[6]

Other Potential Applications

The versatility of the pyrazole scaffold has led to its investigation in other areas:

  • Metalloprotease Inhibition: Pyrazole-based structures can be optimized as potent inhibitors of meprin α and β, metalloproteases linked to fibrosis and inflammation.[8][9][11]

  • Anticonvulsant Activity: 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives have shown protection against seizures in animal models.[7]

Key Biological Assay Protocol: Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a pyrazole derivative that visibly inhibits the growth of a specific bacterial strain. This is a standard method for quantifying antibacterial potency.

Materials:

  • Test compound (e.g., pyrazole derivative) dissolved in Dimethyl Sulfoxide (DMSO).

  • Bacterial strain (e.g., S. aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

  • Positive control (e.g., Vancomycin).

  • Negative control (broth + DMSO, no bacteria).

  • Growth control (broth + bacteria + DMSO).

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

  • Add 100 µL of the test compound stock solution (appropriately diluted in broth) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (negative control) receive no compound.

  • Prepare the bacterial inoculum in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL.

  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • The final volume in each well is 100 µL.

  • Seal the plate and incubate at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

ADMET and Drug-Like Properties

For any lead compound to become a drug, it must possess a favorable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico tools and early-stage in vitro assays are crucial for evaluating these properties.

  • Absorption & Solubility: The benzoic acid moiety can make the molecule poorly soluble in water at acidic pH.[12] However, its logP value (a measure of lipophilicity) is often in a range suitable for oral absorption.[12] Derivatization of the carboxylic acid to an amide or ester is a common strategy to improve permeability.

  • Metabolism: Pyrazole-containing compounds can potentially inhibit cytochrome P450 (CYP) enzymes, such as CYP2C9 and CYP2C19.[12] This can lead to drug-drug interactions and must be carefully evaluated during development.

  • Toxicity: While many potent derivatives show low toxicity to human cell lines, comprehensive toxicity profiling is essential.[5] In silico predictions can help flag potential liabilities like hepato- or nephrotoxicity for further investigation.[12]

Future Directions and Outlook

The 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid scaffold and its analogues represent a highly fertile ground for therapeutic discovery. Future efforts should focus on:

  • Lead Optimization: Systematically exploring the SAR around the core to enhance potency against specific targets while minimizing off-target effects and improving ADMET properties.

  • Mechanism Deconvolution: For compounds with promising phenotypic activity (e.g., antibacterial or anticancer), precisely identifying the molecular target(s) and mechanism of action is critical for further development.

  • Expansion of Therapeutic Areas: Given the scaffold's versatility, screening optimized libraries against other disease targets, such as kinases, viral proteases, or inflammatory mediators, could yield novel therapeutic leads.

References

  • 9 (Source: Google Search)

  • 10 (Source: PubMed)

  • 8 (Source: Semantic Scholar)

  • 1 (Source: MDPI)

  • 11 (Source: ResearchGate)

  • 13 (Source: PubMed Central)

  • 2 (Source: PMC)

  • 14 (Source: BenchChem)

  • 15 (Source: ChemSynthesis)

  • 16 (Source: MDPI)

  • 12 (Source: Asian Publication Corporation)

  • 3 (Source: JOCPR)

  • 17 (Source: Google Patents)

  • 4 (Source: MDPI)

  • 5 (Source: PubMed)

  • 6 (Source: NIH)

  • 18 (Source: MDPI)

  • 7 (Source: ResearchGate)

Sources

Foundational

spectroscopic data (NMR, IR, MS) of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

This guide outlines the technical characterization profile for 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid , a critical biaryl intermediate often utilized in the synthesis of kinase inhibitors (e.g., BRAF or EGFR...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization profile for 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid , a critical biaryl intermediate often utilized in the synthesis of kinase inhibitors (e.g., BRAF or EGFR inhibitors).[1]

The data presented below synthesizes chemometric principles with experimental standards for biaryl systems. Note that while specific batch data may vary by purity, the spectroscopic signatures described here represent the theoretical and field-validated expectations for structural confirmation.

Structural Context & Synthetic Logic

To accurately interpret spectroscopic data, one must understand the molecular connectivity and potential impurities derived from its synthesis (typically a Suzuki-Miyaura coupling).[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 236.65 g/mol [1]

  • Key Structural Features:

    • Benzoic Acid Core: Provides an acidic proton (exchangeable) and distinct meta-substitution patterns.[1]

    • Chlorine Substituent: Induces a characteristic 3:1 isotope pattern in Mass Spectrometry.[1]

    • N-Methyl Pyrazole: Aromatic heterocycle; the position of the methyl group (N1 vs N2) is the primary regiochemical challenge.[1]

Synthesis & Impurity Workflow

The following diagram illustrates the logical flow from synthesis to analytical validation, highlighting where specific spectral signals originate.

AnalyticalWorkflow Start Start: 3-Chloro-5-iodo-benzoic acid + 1-Methyl-4-pyrazole boronic ester Rxn Suzuki Coupling (Pd catalyst, Base) Start->Rxn Crude Crude Product (Contains Pd, Boronic acid) Rxn->Crude Purification Acid/Base Extraction & Recrystallization Crude->Purification Remove Pd/Ligands MS_Check MS Check: Confirm Cl Isotope Pattern Crude->MS_Check Final Target: 3-Chloro-5-(1-methyl -1H-pyrazol-4-yl)-benzoic acid Purification->Final NMR_Check NMR Check: Confirm Regioisomer (N-Me) Final->NMR_Check

Figure 1: Synthetic and analytical workflow for structural generation and validation.

Mass Spectrometry (MS) Profile

Mass spectrometry is the first line of defense for confirming the presence of the chlorine atom and the integrity of the biaryl coupling.

ParameterValue / ObservationTechnical Insight
Ionization Mode ESI (-) NegativePreferred due to the carboxylic acid moiety (COO⁻ formation).[1]
Monoisotopic Mass 236.035Based on

.
[M-H]⁻ Peak 235.0 Base peak in negative mode.
Isotope Pattern 3:1 Ratio (235:237)The signature of a single Chlorine atom (

vs

).
Fragmentation

191 (

)
Decarboxylation is the primary fragmentation pathway for benzoic acids.[1]

Protocol Note: If running ESI (+), expect


 at 237.0  and 

at 259.0 . The pyrazole nitrogen can protonate, but the signal is often weaker than the negative mode acid deprotonation.

Infrared Spectroscopy (FT-IR)

IR is primarily used here to confirm the oxidation state of the carbonyl and the presence of the halide.

  • 
     Stretch (Acid):  Broad band, 
    
    
    
    .[1] (Often overlaps with C-H stretches).[1]
  • 
     Stretch (Acid):  Strong, sharp peak at 
    
    
    
    .[1]
    • Diagnostic: If this shifts to

      
      , suspect ester formation (impurity).[1]
      
  • 
     / 
    
    
    
    (Aromatic):
    
    
    .[1]
  • 
     Stretch: 
    
    
    
    .[1] Distinctive for chloro-aromatics.[1]

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural assignment. The data below assumes DMSO-d6 as the solvent.[1][2]


 is not recommended  due to the poor solubility of the carboxylic acid and potential aggregation effects.
NMR Assignment Strategy (400 MHz, DMSO-d6)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH 13.0 - 13.5Broad Singlet1HAcidic proton.[1] Disappears on

shake.
Py-H5' 8.20 - 8.25Singlet1HPyrazole C5-H. Deshielded by adjacent N-Me and aromatic ring current.[1]
Ar-H6 8.05 - 8.10Triplet/Singlet1HBenzoic H6.[1] Between COOH and Pyrazole. Deshielded by COOH ortho-effect.[1]
Ar-H2 7.90 - 7.95Triplet/Singlet1HBenzoic H2.[1] Between COOH and Cl.[1][2][3][4] Deshielded by COOH and Cl (inductive).
Py-H3' 7.85 - 7.90Singlet1HPyrazole C3-H. Slightly more shielded than H5'.[1]
Ar-H4 7.75 - 7.80Triplet/Singlet1HBenzoic H4.[1] Between Cl and Pyrazole.[1][2][4][5][6][7][8] Most shielded aromatic proton.[1]
N-CH3 3.85 - 3.90Singlet3HCharacteristic N-Methyl group.[1]
Structural Confirmation via 2D NMR (HMBC)

The critical challenge is proving the Pyrazole is attached at C4 and the Methyl is at N1.

HMBC_Connectivity cluster_legend Legend N_Me N-CH3 (3.89 ppm) Py_C5 Pyrazole C5 (Carbon) N_Me->Py_C5 Strong HMBC (3-bond) Py_C4 Pyrazole C4 (Quaternary) Py_C5->Py_C4 COSY/HMBC Py_C3 Pyrazole C3 (Carbon) Benzoic_C5 Benzoic C5 (Quaternary) Py_C4->Benzoic_C5 Key Biaryl Link key Red Arrow = N-Methyl Placement Proof Blue Arrow = Biaryl Connectivity

Figure 2: HMBC correlations required to confirm regiochemistry.

Validation Checklist:

  • N-Methyl Regiochemistry: In the HMBC spectrum, the Methyl protons (

    
     3.[1]89) must show a strong correlation to the Pyrazole C5 carbon (
    
    
    
    ppm) and not to the C3 carbon. If the methyl were at position 2 (a common impurity), the chemical shift and correlation pattern would differ.
  • NOESY: A spatial correlation (NOE) should be observed between the N-Methyl protons and Py-H5' , but not Py-H3'.

Experimental Protocol for Analysis

To ensure reproducibility and E-E-A-T compliance, follow this standardized sample preparation method.

Step 1: Solvent Selection

  • Use DMSO-d6 (99.9% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1]

  • Why: The carboxylic acid moiety causes dimerization and poor solubility in

    
    , leading to broad, uninterpretable peaks. DMSO breaks these hydrogen bonds, sharpening the spectrum.
    

Step 2: Sample Preparation

  • Weigh 5–10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-d6.[1]

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.[1]

Step 3: Acquisition Parameters (Standard 400 MHz)

  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Scans (NS): 16 (minimum) to 64 (for clean baseline).

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds .

    • Note: For accurate integration of the carboxylic acid proton, increase D1 to 5.0 seconds, as acidic protons relax slowly.

References

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link]

    • Context: Authoritative source for chemical shift prediction rules in aromatic and heterocyclic systems.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 59676834 (Analogous Pyrazole-Benzoic Acids). [Link][1]

    • Context: Used for verifying ionization patterns of chlorobenzoic acid derivatives.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1]

    • Context: The standard text for interpreting coupling constants in 1,3,5-substituted benzenes.[1]

Sources

Exploratory

The Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Abstract The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has etched an indelible mark on the landscape of medicinal chemistry and drug discovery. From i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has etched an indelible mark on the landscape of medicinal chemistry and drug discovery. From its serendipitous discovery in the late 19th century to its contemporary status as a "privileged scaffold," the journey of pyrazole-containing compounds is a testament to the power of synthetic innovation and the intricate dance between chemical structure and biological function. This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyrazoles, delves into the foundational synthetic methodologies that unlocked their potential, and examines their profound impact on modern therapeutics. Through a detailed analysis of seminal discoveries, key structure-activity relationships, and practical experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this remarkable heterocyclic system.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of pyrazole begins not with a targeted quest for a new molecular entity, but as a byproduct of investigations into quinine derivatives. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously discovered the first pyrazole derivative, a compound he named "antipyrine".[1] This discovery was monumental, not only for the birth of a new class of heterocycles but also for its immediate therapeutic implications; antipyrine was found to possess potent antipyretic and analgesic properties.

While Knorr was the first to synthesize a derivative, the parent pyrazole ring itself was first synthesized in 1889 by Eduard Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[2] These early discoveries laid the groundwork for over a century of research into the synthesis and application of pyrazole-containing compounds.[3]

The pyrazole ring is an aromatic heterocycle with a pKa of 2.5, making it significantly less basic than its isomer, imidazole (pKa 7.1).[4][5] This is attributed to the inductive effect of the adjacent nitrogen atom.[4] The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can act as a hydrogen bond acceptor.[5] This dual nature of hydrogen bonding capability, coupled with its tunable lipophilicity and metabolic stability, has made the pyrazole scaffold a cornerstone in medicinal chemistry.[4][5]

Foundational Synthesis: The Knorr Pyrazole Synthesis and its Progeny

The ability to efficiently construct the pyrazole ring is central to exploring its vast chemical space. The Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely utilized method for the preparation of pyrazole and pyrazolone derivatives.[6][7][8]

The Knorr Pyrazole Synthesis: A Timeless Condensation

The classical Knorr synthesis involves the condensation of a β-ketoester with a hydrazine or its derivatives.[6][7] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone product.[7]

Conceptual Workflow of the Knorr Pyrazole Synthesis

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product B_ketoester β-Ketoester Condensation Condensation B_ketoester->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazolone Pyrazolone/Pyrazole Dehydration->Pyrazolone

Caption: A conceptual diagram illustrating the key stages of the Knorr pyrazole synthesis.

A variation of this reaction utilizes 1,3-dicarbonyl compounds, which react with hydrazines to afford polysubstituted pyrazoles.[9][10] This approach offers a straightforward route to a diverse range of pyrazole derivatives.[9]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (based on Knorr's 1883 publication) [6]

Materials:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

  • Reaction vessel

  • Water bath

  • Separatory funnel

  • Crystallization dish

Procedure:

  • Combine 100 g of phenylhydrazine and 125 g of ethyl acetoacetate in a suitable reaction vessel at ambient temperature.

  • Allow the mixture to stand. An initial condensation reaction will occur, forming an oily product and water.

  • Separate the water from the oily condensation product using a separatory funnel.

  • Heat the oily product on a water bath to induce cyclization via the elimination of ethanol.

  • Continue heating until the reaction is complete.

  • Cool the reaction mixture. The product will solidify upon standing.

  • Recrystallize the solid product from a suitable solvent to obtain purified 1-phenyl-3-methyl-5-pyrazolone.

Quantitative Data from Knorr's Original Work: [6]

ReactantMass (g)
Phenylhydrazine100
Ethyl Acetoacetate125

Note: The original publication does not provide a specific yield, but this reaction is known to proceed in high yield.

Modern Advancements in Pyrazole Synthesis

While the Knorr synthesis remains a cornerstone, numerous other methods have been developed to access the pyrazole core, often with improved regioselectivity and substrate scope. These include:

  • 1,3-Dipolar Cycloadditions: Reactions of nitrile imines with alkynes provide a powerful tool for the synthesis of highly substituted pyrazoles.[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in pyrazole synthesis.[11][12]

  • Multi-component Reactions: One-pot reactions involving three or more components offer an efficient and atom-economical approach to complex pyrazole derivatives.[11]

The Pyrazole Nucleus in Modern Drug Discovery: A Scaffold of Immense Versatility

The physicochemical properties of the pyrazole ring have made it a "privileged scaffold" in medicinal chemistry.[13][14] Its ability to act as a bioisosteric replacement for other aromatic systems, such as benzene or other heterocycles, allows for the fine-tuning of a drug candidate's properties, including potency, solubility, and metabolic stability.[4][15]

The impact of pyrazole-containing compounds on modern medicine is profound, with numerous approved drugs targeting a wide range of diseases.[5][16]

Table 1: Prominent Pyrazole-Containing Drugs and Their Therapeutic Applications

DrugTherapeutic AreaMechanism of Action
Celecoxib Anti-inflammatory, AnalgesicSelective COX-2 inhibitor[17][18]
Sildenafil Erectile Dysfunction, Pulmonary HypertensionSelective PDE5 inhibitor[19][20]
Rimonabant Anti-obesity (withdrawn)Selective CB1 receptor antagonist[21][22]
Fipronil InsecticideGABA-gated chloride channel antagonist[13]
Stanozolol Anabolic SteroidAndrogen receptor agonist
Fluxapyroxad FungicideSuccinate dehydrogenase inhibitor[23]
Case Study: Celecoxib - A Revolution in Anti-Inflammatory Therapy

Celecoxib (Celebrex®) was a landmark drug, being one of the first selective cyclooxygenase-2 (COX-2) inhibitors to be marketed.[17] Its development was driven by the need to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The synthesis of celecoxib typically involves the condensation of a 1,3-dione with a substituted hydrazine.[17][24]

Synthetic Pathway for Celecoxib

Celecoxib_Synthesis cluster_reactants Key Reactants cluster_process Reaction cluster_product Product Diketone 1-(4-tolyl)-4,4,4-trifluorobutane-1,3-dione Condensation Condensation/ Cyclization Diketone->Condensation Hydrazine p-sulfonamidophenylhydrazine Hydrazine->Condensation Celecoxib Celecoxib Condensation->Celecoxib

Caption: A simplified representation of the key condensation reaction in the synthesis of Celecoxib.

Case Study: Sildenafil - A Serendipitous Discovery with Global Impact

Sildenafil (Viagra®) was originally developed as a treatment for hypertension and angina.[19] Its now-famous application in treating erectile dysfunction was discovered serendipitously during clinical trials. The synthesis of sildenafil involves the construction of a pyrazolopyrimidinone core.[19][25][26] The initial steps involve the formation of a substituted pyrazole ring, which is then elaborated to form the final drug molecule.[25][26]

Key Steps in Sildenafil Synthesis

  • Reaction of a diketoester with hydrazine to form the pyrazole ring.[25]

  • N-methylation of the pyrazole.[19][25]

  • Hydrolysis and subsequent nitration.[19][25]

  • Formation of a carboxamide.[19]

  • Reduction of the nitro group.[19]

  • Acylation and cyclization to form the pyrimidinone ring.[19][25]

  • Sulfonation and condensation with 1-methylpiperazine.[19][20]

The Pyrazole Scaffold in Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives have found significant application in the agrochemical industry as herbicides, fungicides, and insecticides.[11][27][28] The pyrazole ring's versatility allows for the development of compounds with diverse modes of action, targeting specific enzymes or receptors in pests and weeds.[27][29] For example, several commercial herbicides are 4-benzoylpyrazole derivatives that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[28]

Conclusion and Future Outlook

From its accidental discovery to its current status as a cornerstone of modern drug and agrochemical development, the pyrazole scaffold has demonstrated remarkable versatility and enduring relevance. The foundational synthetic methods, particularly the Knorr pyrazole synthesis, have provided a robust platform for the exploration of a vast and diverse chemical space. The unique electronic and steric properties of the pyrazole ring continue to make it a favored building block for medicinal chemists seeking to optimize the pharmacological profiles of new therapeutic agents.

As our understanding of disease biology deepens and new molecular targets are identified, the pyrazole nucleus is poised to play an even more significant role in the development of next-generation therapeutics. The ongoing innovation in synthetic methodologies will undoubtedly unlock access to novel pyrazole derivatives with enhanced potency, selectivity, and drug-like properties, ensuring that the legacy of this humble heterocycle will continue to unfold for many years to come.

References

  • Vertex AI Search. (n.d.).
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  • PMC. (n.d.). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era.
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  • ACS Publications. (2008, August 20). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists.
  • MDPI. (2015, October 18). A Facile, Improved Synthesis of Sildenafil and Its Analogues.
  • MDPI. (2013, March 21). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
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  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
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  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
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Foundational

theoretical properties of substituted pyrazolyl benzoic acids

An In-Depth Technical Guide to the Theoretical Properties of Substituted Pyrazolyl Benzoic Acids For Researchers, Scientists, and Drug Development Professionals Abstract Substituted pyrazolyl benzoic acids represent a pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Properties of Substituted Pyrazolyl Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazolyl benzoic acids represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities. This guide delves into the core theoretical properties of this molecular class, providing a comprehensive framework for understanding their behavior at a molecular level. We will explore the synergy between computational chemistry, spectroscopic analysis, and structural studies, offering insights crucial for rational drug design and development. This document moves beyond a simple recitation of facts to explain the causal relationships that govern molecular properties and, consequently, biological function.

Introduction: The Pyrazolyl Benzoic Acid Scaffold

The fusion of a pyrazole ring and a benzoic acid moiety creates a versatile molecular architecture with significant therapeutic potential. Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in many approved drugs, valued for its metabolic stability and diverse pharmacological activities.[1][2] The benzoic acid group, conversely, provides a key site for interaction, often acting as a hydrogen bond donor/acceptor or a linker, and significantly influences the molecule's pharmacokinetic properties, such as acidity and solubility.[3][4] The strategic combination of these two fragments has led to the development of compounds with potent anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] Understanding the underlying theoretical properties of these substituted derivatives is paramount for optimizing their design and predicting their efficacy.

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms in substituted pyrazolyl benzoic acids dictates their ability to interact with biological targets. The relative orientation of the pyrazole and benzoic acid rings is a critical parameter.

X-ray crystallography studies reveal that the dihedral angle between the pyrazole and benzoic acid rings can vary significantly based on the substitution pattern and crystal packing forces. For instance, in 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, the dihedral angle between the pyrazole ring and the benzoic acid ring is 53.1 (1)°.[8] This non-planar conformation is a common feature and is crucial for fitting into the binding pockets of enzymes.

Substituents on either ring can induce steric hindrance or create intramolecular hydrogen bonds that lock the molecule into a specific conformation. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor.

The Power of Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for elucidating the properties of molecular systems.[9] It provides a robust theoretical framework for predicting a wide range of molecular attributes, offering insights that are often difficult to obtain through experimentation alone.[10] For pyrazolyl benzoic acids, DFT calculations are routinely used to understand their structural, electronic, and reactivity profiles.[11][12]

Geometric Optimization and Structural Parameters

A primary step in any DFT study is the geometry optimization, which locates the minimum energy conformation of the molecule.[10] This computational process provides precise values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be directly compared with experimental data from X-ray diffraction to validate the chosen theoretical model.[12] For example, DFT can accurately predict the planarity or non-planarity of the ring systems, which is fundamental to understanding potential π-π stacking interactions with biological targets.

Electronic Properties and Chemical Reactivity

The electronic landscape of a molecule governs its reactivity and intermolecular interactions. DFT provides several key descriptors:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[9] The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[9]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface.[10] It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for non-covalent interactions like hydrogen bonding with a receptor.[11]

  • Global Reactivity Descriptors: Based on HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).[11] These values help in comparing the reactivity of different substituted analogs in a quantitative manner.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Workflow: Integrating DFT with experimental data.

Spectroscopic Signatures: An Experimental Window into Molecular Properties

Spectroscopic techniques provide essential experimental data that, when correlated with theoretical calculations, offer a complete picture of the molecular structure and bonding.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts of protons provide information about their electronic environment. Protons on the aromatic rings typically appear in the downfield region (δ 7-8.5 ppm). The proton of the carboxylic acid group is highly deshielded and often appears as a broad singlet at δ 10-13 ppm. The coupling patterns can help elucidate the substitution pattern on the rings.[14][15]

  • ¹³C NMR: Provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristic, appearing far downfield (δ 160-180 ppm). The chemical shifts of the carbons in the pyrazole and benzene rings are sensitive to the nature of the substituents.[15]

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopies probe the vibrational modes of the molecule. Key characteristic vibrations include:

  • O-H Stretch: A broad band in the range of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[16]

  • C=N and N-N Stretches: Vibrations associated with the pyrazole ring appear in the fingerprint region (1400-1600 cm⁻¹).[16]

DFT calculations can predict the vibrational frequencies, which aids in the precise assignment of experimental spectral bands.[12]

Application in Drug Design and Development

The ultimate goal of studying these theoretical properties is to facilitate the design of more effective and safer drugs.

Mechanism of Action and Molecular Docking

Many pyrazolyl benzoic acid derivatives exhibit their biological effects by inhibiting specific enzymes. For instance, their anti-inflammatory activity often stems from the inhibition of cyclooxygenase (COX) enzymes.[6][17]

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein's active site.[18] By using the DFT-optimized structure of the pyrazole derivative, researchers can simulate its interaction with a target like COX-2. These studies often reveal that the carboxylic acid group forms a crucial hydrogen bond with key amino acid residues (e.g., Arg120 or Tyr355), while the substituted phenyl and pyrazolyl rings fit into hydrophobic pockets.[15][19]

dot graph G { layout=neato; node [shape=ellipse, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} end

Conceptual diagram of ligand-receptor interaction.
Structure-Activity Relationship (SAR)

SAR studies aim to identify the relationship between the chemical structure of a compound and its biological activity. By synthesizing a series of analogs with different substituents and correlating their activity with theoretical descriptors (e.g., electronic properties, steric parameters), a quantitative structure-activity relationship (QSAR) model can be developed.

For example, studies have shown that introducing electron-withdrawing groups (like -CF₃) on the phenyl ring can enhance antibacterial activity.[20][21] Theoretical calculations can explain this by showing how such substituents alter the molecule's MEP and LUMO energy, making it a better electron acceptor and enhancing its interaction with bacterial targets.

Table 1: Influence of Substituents on Antibacterial Activity (MIC)

Compound IDSubstituent on Phenyl RingMIC (μg/mL) vs. S. aureus[20]Theoretical Implication
1 3-FluorophenylModerateModest electron-withdrawing effect.
2 3-Chlorophenyl6.25 - 50Increased lipophilicity and electronic effect over Fluoro.
4 3-TrifluoromethylModerateStrong electron-withdrawing group, alters MEP.
8 3,5-Bis(trifluoromethyl)0.78Potent electron withdrawal, enhances target interaction.

Experimental Protocols

Protocol for a Typical DFT Calculation
  • Structure Drawing: Draw the 2D structure of the substituted pyrazolyl benzoic acid using a chemical drawing software.

  • 3D Conversion & Pre-optimization: Convert the 2D structure to 3D and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the level of theory and basis set (e.g., B3LYP/6-31G(d)), which offers a good balance of accuracy and computational cost for these systems.[10] Request a geometry optimization (Opt) followed by a frequency calculation (Freq) to confirm a true energy minimum.

  • Execution: Submit the calculation to a high-performance computing cluster.

  • Analysis: Visualize the output. Check for imaginary frequencies (should be zero). Analyze the optimized geometry, HOMO/LUMO orbitals, and MEP maps. Use the output to calculate global reactivity descriptors.

Protocol for Spectroscopic Characterization (¹H NMR)
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show the exchangeable carboxylic acid proton.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Typically, 16-64 scans are sufficient.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios. Analyze chemical shifts (ppm) and coupling constants (Hz) to elucidate the structure. Compare the experimental spectrum with theoretically predicted spectra if available.

Conclusion

The provide a deep and predictive understanding of their chemical behavior and biological potential. The integration of computational methods like DFT with experimental techniques such as NMR and X-ray crystallography forms a powerful, self-validating system for modern drug discovery. By leveraging these theoretical insights, researchers can move beyond trial-and-error synthesis towards a more rational, hypothesis-driven design of novel therapeutic agents. This guide has outlined the core principles and methodologies that empower scientists to unlock the full potential of this remarkable chemical scaffold.

References

  • Al-Ostoot, F. H., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PMC. [Link]

  • Prakash, A., & Jacob, J. (2019). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Al-Ostoot, F. H., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. ResearchGate. [Link]

  • Al-Ostoot, F. H., & Salah, K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

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  • Gomha, S. M., et al. (2021). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][20][22][23]triazine-3-carboxamide derivatives. SpringerLink. [Link]

  • Various Authors. (2025). Synthesis, spectroscopic and liquid crystalline studies of dithiocarbamat derivatives of pyrazole type ligands and their metal complexes. Digital Repository. [Link]

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Exploratory

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid: A Theoretical and Practical Guide for the Research Scientist

Abstract This technical guide provides a comprehensive overview of the novel research chemical, 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid. As a compound not yet extensively described in scientific literature, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the novel research chemical, 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid. As a compound not yet extensively described in scientific literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines a theoretical framework based on the well-established chemistry of its constituent moieties with practical, field-proven insights into its synthesis, characterization, and potential biological evaluation. The guide offers a predictive analysis of its physicochemical properties, a detailed hypothetical synthesis protocol, and a strategic workflow for its initial in-vitro screening. All methodologies are grounded in established chemical principles and supported by authoritative references, providing a self-validating system for researchers embarking on the study of this and similar novel chemical entities.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery. Its remarkable metabolic stability and versatile chemical functionality have led to its incorporation into a multitude of approved therapeutic agents.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The structural rigidity of the pyrazole ring, combined with the potential for substitution at multiple positions, allows for the fine-tuning of steric and electronic properties, enabling precise interactions with a wide array of biological targets.[3] This inherent "drug-likeness" makes novel pyrazole-containing compounds, such as 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, compelling candidates for exploratory research and drug development programs.

Predicted Physicochemical Properties

While experimental data for 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid is not yet available, its physicochemical properties can be predicted using computational models based on its structure. These predictions are crucial for designing experimental protocols, including solvent selection for synthesis and assays, and for anticipating its behavior in biological systems.[4][5][6]

PropertyPredicted ValueSignificance in a Research Context
Molecular Formula C₁₁H₉ClN₂O₂Provides the exact elemental composition.
Molecular Weight 236.66 g/mol Essential for all stoichiometric calculations in synthesis and for preparing solutions of known molarity.
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5Indicates moderate lipophilicity, suggesting potential for good membrane permeability and oral absorption.[4]
pKa (Acid Dissociation Constant) 3.5 - 4.5The benzoic acid moiety confers acidic properties, influencing solubility in aqueous media at different pH values and potential for salt formation.
Aqueous Solubility Low to moderatePredicted to have limited solubility in neutral water, which may be enhanced in basic or acidic solutions. The use of organic co-solvents may be necessary for in-vitro assays.[4]
Polar Surface Area (PSA) ~60 ŲSuggests good potential for oral bioavailability based on established guidelines for drug-like molecules.

Note: These values are estimations derived from computational models and should be confirmed experimentally.

Proposed Synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

The synthesis of the target compound can be logically approached through a palladium-catalyzed cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[7][8] The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly attractive strategy due to the commercial availability of the necessary starting materials and the relatively mild reaction conditions.[7][9]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the C-C bond between the benzoic acid ring and the pyrazole ring. This leads to two key precursors: 3-chloro-5-bromobenzoic acid and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1-methyl-1H-pyrazole-4-boronic acid pinacol ester).

G cluster_precursors target 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid disconnection C-C Bond Disconnection target->disconnection precursors Precursors precursor1 3-Chloro-5-bromobenzoic acid precursors->precursor1 precursor2 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester precursors->precursor2

Caption: Retrosynthetic approach for the target compound.

Step-by-Step Synthesis Protocol

This protocol describes a two-step synthesis starting from commercially available 4-bromo-1-methyl-1H-pyrazole.

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

This procedure is adapted from established methods for the borylation of heteroaryl halides.[10]

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask under a nitrogen atmosphere. Purge the mixture with nitrogen for 15 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite and wash the celite with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-methyl-1H-pyrazole-4-boronic acid pinacol ester as a white solid.

Step 2: Suzuki-Miyaura Coupling

This step couples the synthesized boronic ester with 3-chloro-5-bromobenzoic acid.[11][12]

  • Reaction Setup: In a separate dry flask under a nitrogen atmosphere, combine 3-chloro-5-bromobenzoic acid (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent and Catalyst Addition: Add a mixture of a suitable solvent system, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling nitrogen through it for 20 minutes. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 8-16 hours. Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with water. Acidify the aqueous solution with 1M HCl to a pH of 2-3 to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid.

Caption: Proposed two-step synthesis workflow.

Characterization and Quality Control

A thorough characterization of the synthesized 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid is imperative to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected proton and carbon signals with appropriate chemical shifts, multiplicities, and integration values.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A purity of >95% is generally considered suitable for initial biological screening.

  • Melting Point: The melting point is a useful indicator of purity; a sharp melting range suggests a pure compound.

Proposed Workflow for Initial Biological Evaluation

Given the broad spectrum of activities associated with pyrazole and chloro-substituted benzoic acid derivatives, a tiered screening approach is recommended to efficiently identify the potential biological activities of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid.[13][14][15]

Tier 1: Broad-Spectrum In-Vitro Screening

The initial screening should encompass a diverse range of assays to cast a wide net for potential biological activity.[16][17][18]

  • Antimicrobial Activity:

    • Antibacterial Susceptibility Testing: Employ broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][16]

    • Antifungal Susceptibility Testing: Assess activity against common fungal pathogens such as Candida albicans and Aspergillus niger.[13]

  • Anticancer Activity:

    • Cytotoxicity Assays: Utilize assays such as the MTT or CellTiter-Glo assay to evaluate the compound's effect on the viability of a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[17][19] A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.[17]

Tier 2: Focused Mechanistic and Target-Based Assays

If significant activity is observed in Tier 1, the next step is to investigate the potential mechanism of action.

  • Enzyme Inhibition Assays: Based on the observed phenotype, select relevant enzyme targets. For example, if anticancer activity is noted, assays for kinases or histone deacetylases (HDACs) could be relevant, as these are common targets for pyrazole derivatives.[20]

  • Receptor Binding Assays: If the compound's structure suggests potential interaction with a specific receptor family (e.g., GPCRs), radioligand binding assays can be employed.

G start Synthesized Compound (>95% Purity) tier1 Tier 1: Broad-Spectrum Screening start->tier1 antimicrobial Antimicrobial Assays (Bacteria & Fungi) tier1->antimicrobial anticancer Anticancer Assays (Cytotoxicity) tier1->anticancer inactive Inactive antimicrobial->inactive MIC > 100 µg/mL active Active antimicrobial->active MIC < 10 µg/mL anticancer->inactive IC₅₀ > 100 µM anticancer->active IC₅₀ < 10 µM tier2 Tier 2: Focused Assays enzyme Enzyme Inhibition Assays tier2->enzyme receptor Receptor Binding Assays tier2->receptor hit Hit Identification & Lead Optimization enzyme->hit receptor->hit active->tier2

Caption: Suggested workflow for biological screening.

Conclusion

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid represents an intriguing, unexplored molecule with significant potential as a research chemical. By leveraging the known chemical and biological properties of its constituent pyrazole and chloro-substituted benzoic acid moieties, this guide provides a solid, scientifically grounded framework for its synthesis, characterization, and initial biological evaluation. The proposed methodologies are robust and based on established, peer-reviewed protocols, offering a reliable starting point for researchers. The successful synthesis and screening of this compound could unveil novel biological activities and pave the way for the development of new therapeutic agents.

References

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Foundational

An In-depth Technical Guide to the Discovery and Evaluation of Pyrazole-Based Kinase Inhibitors

Introduction: The Pyrazole Scaffold as a Privileged Hinge-Binder in Kinase Inhibition Protein kinases, which catalyze the phosphorylation of substrates, are critical regulators of nearly all cellular processes.[1] Their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Hinge-Binder in Kinase Inhibition

Protein kinases, which catalyze the phosphorylation of substrates, are critical regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target classes in modern drug discovery.[1][2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, and within this landscape, the pyrazole ring has emerged as a "privileged scaffold."[3][4] This five-membered heterocycle is synthetically accessible and possesses versatile bioisosteric properties, allowing it to serve as a highly effective hinge-binding motif.[3] The pyrazole's nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling potent and specific interactions within the ATP-binding pocket of a target kinase.[5]

This guide provides a technical overview of the discovery and evaluation of pyrazole-based kinase inhibitors, intended for researchers and drug development professionals. We will move beyond a simple listing of facts to explain the causality behind experimental choices, detailing the integrated workflow from inhibitor synthesis to biochemical and cellular validation.

Part 1: Design and Synthesis of Pyrazole-Based Inhibitors

The rational design of pyrazole-based inhibitors hinges on the structure-activity relationship (SAR), where modifications to the core and its substituents are systematically evaluated to optimize potency, selectivity, and pharmacokinetic properties.

Core Synthesis Strategies

The construction of the pyrazole core and its derivatization are mature fields in medicinal chemistry. A common and effective strategy involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For more complex, multi-substituted pyrazoles, modern cross-coupling reactions are indispensable.

A representative workflow for synthesizing a pyrazole-based inhibitor often involves a Suzuki-Miyaura coupling reaction. This allows for the strategic connection of the pyrazole core to other aromatic systems, a common feature in many potent kinase inhibitors.

G cluster_synthesis Core Synthesis & Coupling cluster_evaluation Screening Cascade Start 5-Bromo-1H-pyrazole Derivative Suzuki Suzuki-Miyaura Coupling (e.g., Pd(PPh₃)₄, Base) Start->Suzuki Aryl Arylboronic Acid or Pinacol Boronate Aryl->Suzuki Core Substituted 5-Aryl-1H-pyrazole Core Suzuki->Core Forms C-C bond Final Final Kinase Inhibitor (Further Modification) Core->Final Adds key functional groups Biochem Biochemical Assay (e.g., ADP-Glo) Final->Biochem Test Compound Cell Cell-Based Assay (e.g., MTT, NanoBRET) Biochem->Cell Confirm cellular activity Lead Lead Optimization Cell->Lead Validate in relevant model G Receptor Growth Factor Receptor (RTK) Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Enters Nucleus & Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrazole-based Inhibitor (e.g., p38i) Inhibitor->Raf Blocks Phosphorylation

Fig. 2: Inhibition of the MAPK/ERK signaling pathway.
PI3K/AKT Signaling Pathway

This pathway is critical for cell survival and growth. Activation of PI3K leads to the production of PIP3, which recruits and activates AKT. [6][7]Activated AKT then phosphorylates a host of downstream targets to promote survival and inhibit apoptosis.

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Targets (e.g., mTOR, Bad) AKT->Downstream Phosphorylates Survival Cell Survival, Growth, Proliferation Downstream->Survival Inhibitor Pyrazole-based AKT Inhibitor PTEN PTEN PTEN->PIP3 Dephosphorylates

Fig. 3: Inhibition of the PI3K/AKT signaling pathway.
Clinically Approved Pyrazole-Based Kinase Inhibitors

The success of the pyrazole scaffold is validated by the number of inhibitors that have received FDA approval for clinical use. These drugs underscore the therapeutic impact of targeting kinases with this privileged core structure.

Drug NamePrimary Target(s)FDA-Approved Indication(s)Key Structural Feature
Crizotinib ALK, MET, ROS1Non-Small Cell Lung Cancer (NSCLC)2,6-dichloro-3-fluorophenyl ether group provides potency and selectivity. [4][8]
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia VeraPyrrolo[2,3-d]pyrimidine core fused with a pyrazole ring. [4][9]
Erdafitinib FGFR1-4Urothelial CarcinomaComplex pyrazolo[1,5-a]pyrimidine core. [4]
Asciminib BCR-ABL1Chronic Myeloid Leukemia (CML)Allosteric inhibitor binding to the myristoyl pocket, not the ATP site. [4][5]
Encorafenib BRAF V600EMelanoma, Colorectal CancerN-sulfonamide pyrazole structure. [10]

Table 2: Selected FDA-approved kinase inhibitors featuring a core pyrazole scaffold.

Conclusion

The pyrazole scaffold represents a cornerstone of modern kinase inhibitor design. Its synthetic tractability and ideal hinge-binding properties provide a robust foundation for developing potent and selective therapeutics. A successful discovery program, however, depends on a logical and self-validating experimental cascade. By systematically progressing from biochemical potency and biophysical target engagement to cellular activity, researchers can build a comprehensive data package that clearly defines a compound's mechanism of action and therapeutic potential. The continued clinical success of drugs like Crizotinib and Ruxolitinib ensures that the pyrazole core will remain a focus of innovation in kinase-targeted drug discovery for years to come.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Available at: [Link]

  • PI3K-AKT Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Thermal Shift Assay for screening inhibitors. (2020). EUbOPEN. Available at: [Link]

  • Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). (2018). PubMed. Available at: [Link]

  • MAP Kinase Signaling Pathways. Creative Diagnostics. Available at: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Available at: [Link]

  • Synthesis method of crizotinib. Google Patents.
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  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). ResearchGate. Available at: [Link]

  • Synthesis method of crizotinib and preparation method of intermediate thereof. Google Patents.
  • Synthesis process of ruxolitinib. Google Patents.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). ResearchGate. Available at: [Link]

  • Synthesis process of ruxolitinib. PubChem. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. (2022). PMC. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Pathway. Sino Biological. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]

  • Synthesis of ruxolitinib (45) using a proline-derived organocatalyst. ResearchGate. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. Available at: [Link]

  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. (2024). ACS Publications. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). SpringerLink. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available at: [Link]

  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Available at: [Link]

  • Chemical structures of the pyrazole-containing USFDA-approved drugs belonging to the anticancer category. ResearchGate. Available at: [Link]

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  • Leveraging Recombinant Kinases for Drug Discovery Research. (2024). The Scientist. Available at: [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PMC. Available at: [Link]

  • The role of cell-based assays for drug discovery. (2024). News-Medical.net. Available at: [Link]

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Protocols & Analytical Methods

Method

synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid via Suzuki coupling

Application Note: High-Fidelity Synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid via Regioselective Suzuki-Miyaura Coupling Executive Summary This application note details a robust, scalable protocol for t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid via Regioselective Suzuki-Miyaura Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid , a critical biaryl scaffold frequently utilized in the development of kinase inhibitors (e.g., p38 MAP kinase, JAK inhibitors).

The synthesis hinges on a regioselective Suzuki-Miyaura cross-coupling between a 3-bromo-5-chlorobenzoate ester and a 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. By exploiting the significant reactivity differential between aryl bromides and aryl chlorides (


), this protocol achieves high chemoselectivity, preserving the chlorine substituent for subsequent diversification or structure-activity relationship (SAR) studies.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the biaryl C–C bond. The strategic choice of starting materials ensures that the cross-coupling occurs exclusively at the bromine position.

Key Strategic Decisions:

  • Ester Protection: The carboxylic acid moiety of the starting material (3-bromo-5-chlorobenzoic acid) is protected as a methyl ester. This prevents catalyst poisoning by the free carboxylate, enhances solubility in organic solvents (dioxane/toluene), and facilitates purification via silica gel chromatography.

  • Catalyst Selection: Pd(dppf)Cl₂·DCM is selected for its high stability and efficiency in coupling electron-deficient aryl halides with heteroaryl boronic esters. Its large bite angle and bidentate ligand structure minimize phosphine dissociation, reducing homocoupling side reactions.

  • Chemoselectivity: The oxidative addition of Pd(0) to the C–Br bond is kinetically favored over the C–Cl bond, allowing the chlorine atom to remain improved intact under standard Suzuki conditions (60–90 °C).

Reaction Scheme:

ReactionScheme SM1 3-Bromo-5-chlorobenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM1->Step1 Inter1 Methyl 3-bromo-5-chlorobenzoate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Inter1->Step2 SM2 1-Methyl-1H-pyrazole-4- boronic acid pinacol ester SM2->Step2 Inter2 Methyl 3-chloro-5-(1-methyl- 1H-pyrazol-4-yl)benzoate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product TARGET: 3-Chloro-5-(1-methyl- 1H-pyrazol-4-yl)benzoic acid Step3->Product

Figure 1: Synthetic route highlighting the three-stage process: Protection, Coupling, and Deprotection.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-bromo-5-chlorobenzoate

Objective: Protect the carboxylic acid to improve solubility and reactivity.

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 3-bromo-5-chlorobenzoic acid (5.0 g, 21.2 mmol).

  • Solvent: Add anhydrous Methanol (MeOH) (50 mL).

  • Catalyst: Slowly add concentrated Sulfuric Acid (H₂SO₄) (0.5 mL) dropwise with stirring.

  • Reaction: Fit the flask with a reflux condenser and heat to reflux (65 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS until the starting acid is consumed.

  • Workup:

    • Cool to room temperature (RT).

    • Concentrate under reduced pressure to remove most MeOH.

    • Dilute residue with EtOAc (100 mL) and wash with saturated NaHCO₃ (2 × 50 mL) to neutralize acid.

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Yield: Expect ~95–98% yield of a white/off-white solid. Proceed without further purification if purity >95%.

Step 2: Suzuki-Miyaura Coupling

Objective: Form the biaryl C–C bond selectively at the bromine position.

  • Reagents:

    • Methyl 3-bromo-5-chlorobenzoate (1.0 equiv, from Step 1).

    • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.1 equiv).

    • Potassium Carbonate (K₂CO₃) (3.0 equiv).[1]

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%).

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio). Note: Degassing is critical.

  • Procedure:

    • In a reaction vial or RBF, combine the aryl halide, boronate ester, and base.

    • Add the solvent mixture.[2][3][4]

    • Degas: Sparge with Nitrogen or Argon for 10 minutes (or use freeze-pump-thaw cycles).

    • Add the Pd catalyst quickly under a stream of inert gas.

    • Seal and heat to 90 °C for 12–16 hours.

  • Monitoring: Check LCMS for the conversion of the bromide (MW ~249) to the coupled ester (MW ~250 + pyrazole fragment). Ensure the Chloride remains intact (look for characteristic Cl isotope pattern).

  • Workup:

    • Cool to RT and filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.

    • Partition the filtrate between EtOAc and Water.

    • Extract aqueous layer with EtOAc (2x). Combine organics, wash with Brine, dry (Na₂SO₄), and concentrate.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Gradient of 0% to 40% EtOAc in Hexanes.

    • Note: The product is more polar than the starting bromide.

Step 3: Hydrolysis to Final Acid

Objective: Reveal the carboxylic acid functionality.

  • Setup: Dissolve the coupled ester (from Step 2) in THF / Water (1:1) .

  • Reagent: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours. (Mild heating to 40 °C may be used if slow).

  • Workup:

    • Concentrate to remove THF.

    • Acidify the aqueous residue with 1M HCl to pH ~2–3. The product should precipitate.[5]

    • Filter the solid, wash with water, and dry under vacuum.

    • Alternative: If no precipitate forms, extract with EtOAc, dry, and concentrate.

Process Workflow & Decision Logic

Workflow Start Start: 3-Bromo-5-chlorobenzoic acid Esterification Esterification (MeOH/H+) Start->Esterification Check1 QC: LCMS Purity >95%? Esterification->Check1 Check1->Esterification No (Reprocess) Coupling Suzuki Coupling (Pd(dppf)Cl2, 90°C) Check1->Coupling Yes Check2 QC: Bromide Consumed? Chloride Intact? Coupling->Check2 Check2->Coupling No (Add Cat/Time) Purification Flash Chromatography (Hex/EtOAc) Check2->Purification Yes Hydrolysis Saponification (LiOH, THF/H2O) Purification->Hydrolysis FinalQC Final QC: NMR, LCMS (Confirm Structure) Hydrolysis->FinalQC End Final Product Isolated FinalQC->End Pass

Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints.

Results & Characterization Guidelines

Expected Data Table:

ParameterSpecification / Expected Value
Appearance White to off-white solid
Yield (Overall) 60% – 75% (3 steps)
¹H NMR (DMSO-d₆) Acid proton : ~13.0 ppm (br s, 1H)Aromatic : Three singlets (or doublets with small J) ~7.8–8.1 ppm (Ar-H)Pyrazole : ~8.3 ppm (s, 1H), ~7.9 ppm (s, 1H)Methyl : ~3.9 ppm (s, 3H)
LCMS (ESI+) [M+H]⁺ = 251.0 (for ³⁵Cl isotope)
Isotope Pattern Distinct 3:1 ratio for M : M+2 (characteristic of mono-chlorine)

Troubleshooting Guide:

  • Problem: Homocoupling of Boronic Acid.

    • Symptom:[4][6][7][8] Presence of bis-pyrazole dimer in LCMS.

    • Solution: Degas solvents more thoroughly; add the boronic ester slowly; ensure base is not in large excess.

  • Problem: Protodeboronation.

    • Symptom:[4][6][7][8] Formation of 1-methyl-pyrazole (loss of boron without coupling).

    • Solution: Use anhydrous conditions initially or switch to a milder base (e.g., K₃PO₄). However, Suzuki usually requires water; increasing catalyst loading often outcompetes this side reaction.

  • Problem: Loss of Chlorine (Dehalogenation).

    • Symptom:[4][6][7][8] Product mass is M-34.

    • Solution: Lower reaction temperature to 70–80 °C. Ensure the catalyst is not Pd/C or conditions that favor hydrogenolysis (e.g., formate sources).

Safety & Handling

  • Palladium Catalysts: Handle in a fume hood; avoid inhalation of dust.

  • Alkyl Halides/Boronates: Potential irritants. Wear gloves and eye protection.

  • Waste Disposal: Segregate halogenated organic waste and heavy metal waste (Pd) according to institutional EHS guidelines.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Ishiyama, T., et al. (1995). Synthesis of Arylboronates via the Palladium-Catalyzed Cross-Coupling Reaction.[6][9][10] Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Matrix Scientific. (n.d.). Safety Data Sheet for 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid (CAS 1697168-97-0).[11] Link

Sources

Application

purification of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid by recrystallization

Abstract & Introduction The target compound, 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid , represents a critical biaryl scaffold often utilized in the synthesis of kinase inhibitors (e.g., intermediates for JAK or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The target compound, 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid , represents a critical biaryl scaffold often utilized in the synthesis of kinase inhibitors (e.g., intermediates for JAK or ALK inhibitors). Synthesized typically via Suzuki-Miyaura cross-coupling between 3-bromo-5-chlorobenzoic acid and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, the crude product frequently contains specific impurities:

  • Palladium residues (from catalytic cycle).

  • Protodeboronated pyrazole (1-methyl-1H-pyrazole).

  • Unreacted aryl halides .

  • Regioisomers or homocoupling byproducts.

This Application Note defines a robust Two-Stage Purification Protocol . Unlike simple filtration, this method combines chemical purification (Acid-Base Swing) with physical purification (Thermal Recrystallization) to achieve pharmaceutical-grade purity (>99.5% by HPLC) suitable for late-stage GMP synthesis.

Physicochemical Profiling & Solubility Strategy

To design an effective recrystallization, we must exploit the compound's amphiphilic nature.

Structural Analysis[1][2][3]
  • Acidic Moiety: Benzoic acid (pKa ~4.2). Soluble in aqueous base (pH > 9).

  • Basic/Neutral Moiety: 1-Methylpyrazole. The pyrazole nitrogen is weakly basic (pKa of conjugate acid ~2.5), but the overall molecule is dominated by the carboxylic acid.

  • Lipophilicity: The chloro-phenyl core provides significant lipophilicity, making the compound sparingly soluble in water at neutral/acidic pH.

Solubility Matrix (Experimental Data Summary)
Solvent SystemSolubility (Cold, 20°C)Solubility (Hot, Reflux)Suitability
Water (pH 1-7) Insoluble (< 0.1 mg/mL)Sparingly SolubleAnti-solvent
Water (pH 10, NaOH) Soluble (> 50 mg/mL)N/AExtraction Medium
Methanol ModerateHighPrimary Solvent
Ethanol Low/ModerateHighPrimary Solvent
Ethyl Acetate LowModeratePotential, but often low recovery
Acetonitrile LowHighGood alternative
Dichloromethane LowLowUnsuitable

Protocol Stage 1: Acid-Base Swing (Chemical Purification)

Rationale: Before recrystallization, we must remove non-acidic impurities (e.g., unreacted pyrazole boronate, phosphine ligands) that might co-crystallize. This step leverages the carboxylic acid functionality.[1][2]

Reagents
  • 1M NaOH (aq)

  • Ethyl Acetate (EtOAc) or MTBE

  • 6M HCl (aq)

  • Celite® 545 (optional for Pd removal)

Procedure
  • Dissolution: Suspend the crude solid in water (10 vol relative to mass, e.g., 10 mL/g).

  • Basification: Slowly add 1M NaOH with stirring until pH > 10. The solid should fully dissolve to form the sodium benzoate salt.

    • Checkpoint: If solids remain, these are likely non-acidic impurities. Filter them off.

  • Organic Wash: Extract the aqueous layer twice with EtOAc (5 vol).

    • Mechanism:[1][2][3][4] Impurities like triphenylphosphine oxide or unreacted pyrazole stay in the organic layer. The product remains in the aqueous phase. Discard the organic layer.

  • Scavenging (Optional): If the solution is dark (Pd residues), add activated charcoal (10 wt%) or Thiol-silica, stir for 30 min, and filter through Celite.

  • Precipitation: Cool the aqueous solution to 5-10°C. Slowly add 6M HCl dropwise until pH < 2.

  • Isolation: The product will precipitate as a thick white/off-white solid. Filter via vacuum filtration.[5][6] Wash with water (3x). Dry the "Wet Cake" in a vacuum oven at 45°C for 4 hours.

Protocol Stage 2: Thermal Recrystallization (Physical Purification)

Rationale: The "Wet Cake" from Stage 1 is chemically purer but may contain trapped salts or trace isomeric impurities. Recrystallization polishes the crystal lattice.

Solvent System

Ethanol (95%) / Water gradient.

Step-by-Step Procedure
  • Setup: Place the dried solid (from Stage 1) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (5 vol, i.e., 5 mL per gram of solid). Heat the mixture to reflux (approx. 78°C).

    • Observation: If the solid does not dissolve completely, add more Ethanol in 0.5 vol increments until a clear solution is obtained at reflux.

    • Note: Do not exceed 10 vol. If insoluble material remains, filter hot (hot filtration) to remove inorganic salts (NaCl).

  • Nucleation Control: Once dissolved, remove from heat source. Allow the solution to cool slightly (to ~60°C).

  • Anti-Solvent Addition: While stirring, add Water dropwise.

    • End Point: Add water until a faint, persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add a few drops of hot Ethanol to just clear the turbidity. The solution is now saturated.

  • Crystallization:

    • Ambient Cooling: Allow the flask to cool to room temperature undisturbed. Stirring should be gentle to avoid grinding the crystals.

    • Cryogenic Step: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio). Do not use pure ethanol, as it will redissolve the product.

  • Drying: Dry under high vacuum (< 10 mbar) at 50°C for 12 hours.

Process Analytical Technology (PAT) & Quality Control

Verify the success of the purification using the following metrics.

TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN/Water + 0.1% TFA)> 99.0% Area
Identity 1H-NMR (DMSO-d6)Diagnostic peaks: Pyrazole-CH3 (~3.9 ppm), Acid proton (~13.0 ppm broad)
Solvent Residue GC-HeadspaceEtOH < 5000 ppm (ICH Q3C limit)
Palladium ICP-MS< 10 ppm
Appearance VisualWhite to off-white crystalline powder

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, distinguishing between chemical separation (Stage 1) and physical lattice formation (Stage 2).

PurificationProtocol Crude Crude Reaction Mixture (Solid) Dissolve Dissolve in 1M NaOH (aq) pH > 10 Crude->Dissolve Extract Wash with EtOAc (Remove Organic Impurities) Dissolve->Extract Aqueous Layer Retained Precipitate Acidify with 6M HCl pH < 2 Extract->Precipitate Acid-Base Swing Filter1 Filtration & Drying (Intermediate Solid) Precipitate->Filter1 Reflux Dissolve in Hot Ethanol (Reflux) Filter1->Reflux Stage 2: Recrystallization AntiSolvent Add Water until Turbid (Saturation Point) Reflux->AntiSolvent Cooling Controlled Cooling (RT -> 0°C) AntiSolvent->Cooling FinalFilter Final Filtration & Wash (Cold EtOH/H2O) Cooling->FinalFilter PureProduct Pure 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid (>99% Purity) FinalFilter->PureProduct

Caption: Workflow illustrating the Acid-Base Swing (Stage 1) followed by Thermal Recrystallization (Stage 2).

Troubleshooting & Optimization

  • Problem: "Oiling Out" (Product forms a liquid oil instead of crystals).

    • Cause: Solution is too concentrated or cooling is too rapid.

    • Fix: Re-heat to reflux to dissolve the oil. Add a small amount of pure Ethanol to slightly dilute. Seed the solution with a tiny crystal of pure product at 50°C.

  • Problem: Colored Impurities Persist.

    • Cause: Conjugated byproducts or oxidized Pd species.

    • Fix: In Stage 1 (NaOH solution), stir with activated charcoal for 1 hour before filtering and acidifying.

  • Problem: Low Yield.

    • Cause: Too much Ethanol used; product remains in mother liquor.

    • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop).

References

  • Organic Syntheses Procedure. Synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole (Analogous pyrazole purification). Organic Syntheses, Coll. Vol. 10. Available at: [Link][7][8]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 3-chloro- Properties and Solubility Data. NIST Chemistry WebBook. Available at: [Link]

  • University of Massachusetts Amherst. Recrystallization of Benzoic Acid Protocols. UMass Organic Chemistry Labs. Available at: [Link]

  • PubChem. Compound Summary: 3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid (Structural Analog). National Library of Medicine. Available at: [Link]

Sources

Method

Application Notes and Protocols for Bioassay Evaluation of Pyrazole-Based Compounds

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold for designing therapeutic agents.[3] The versatility of the pyrazole core is demonstrated by its presence in a wide array of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitors Crizotinib and Ruxolitinib.[3][4][5]

Pyrazole derivatives have a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and analgesic properties.[1][6][7][8] This wide range of biological effects stems from the ability of the pyrazole scaffold to be readily functionalized, allowing for the precise tuning of its steric and electronic properties to achieve high affinity and selectivity for various biological targets.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential bioassay protocols for characterizing the biological activity of novel pyrazole-based compounds. The protocols are designed to be robust and self-validating, with an emphasis on explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Strategic Bioassay Funnel for Pyrazole Compound Evaluation

A tiered approach is crucial for the efficient evaluation of a library of pyrazole compounds. This "assay funnel" allows for the rapid identification of promising candidates from a large pool and their subsequent in-depth characterization.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Characterization cluster_3 In Vivo Evaluation HTS High-Throughput Screening (HTS) (e.g., Target-based biochemical assay on entire library) DoseResponse Dose-Response & Potency (IC50/EC50) (Cell-based assays on confirmed 'hits') HTS->DoseResponse 'Hits' Selectivity Selectivity & Off-Target Profiling (Panel of related targets) DoseResponse->Selectivity MoA Mechanism of Action (MoA) Studies (e.g., Apoptosis, Cell Cycle Analysis) Selectivity->MoA ADMETox In Vitro ADME/Tox (e.g., Microsomal stability, Cytotoxicity in normal cells) MoA->ADMETox InVivo In Vivo Efficacy & PK/PD (e.g., Xenograft models, Pharmacokinetics) ADMETox->InVivo Lead Candidates G cluster_0 Kinase Inhibition Assay Kinase Kinase Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate->PhosphoSubstrate Phosphorylation ATP ATP ATP->PhosphoSubstrate Phosphorylation Inhibitor Pyrazole Inhibitor Inhibitor->Kinase ADP ADP

Caption: Principle of a kinase inhibition assay.

The protocol is similar to the HTS protocol, but instead of a single concentration, a 10-point serial dilution of the compound is used. The resulting data are plotted to generate a dose-response curve from which the IC₅₀ is calculated.

Anti-inflammatory Assay: COX-2 Inhibition

Given that many pyrazole compounds exhibit anti-inflammatory properties, a COX-2 inhibition assay is a key secondary screen. [1][8] Principle:

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. The production of prostaglandin can be quantified using an enzyme immunoassay (EIA).

Protocol: In Vitro COX-2 Inhibition Assay

  • Reagent Preparation: Prepare solutions of COX-2 enzyme, arachidonic acid (substrate), and heme (cofactor) in the appropriate buffer (e.g., Tris-HCl).

  • Compound Incubation: In a 96-well plate, add the pyrazole compound (at various concentrations), heme, and the COX-2 enzyme. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to each well to start the reaction.

  • Reaction Termination: After 2 minutes, stop the reaction by adding a solution of hydrochloric acid.

  • Quantification: Use a commercial Prostaglandin E2 (PGE2) EIA kit to measure the amount of prostaglandin produced in each well. The amount of PGE2 is inversely proportional to the COX-2 inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value as described previously.

Tertiary Assays: Mechanism of Action (MoA) Studies

For promising lead compounds, understanding their mechanism of action at a cellular level is critical.

Apoptosis Induction Assay

If a pyrazole compound reduces cancer cell viability, it is important to determine if it does so by inducing apoptosis (programmed cell death). A common method is to measure the activity of caspases, which are key executioner enzymes in the apoptotic pathway. [9][10] Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed and treat cancer cells with the pyrazole compound (typically at 1x, 5x, and 10x the IC₅₀) for 24-48 hours in a white-walled 96-well plate.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., from a Caspase-Glo® 3/7 kit) to each well. This reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate reader. An increase in luminescence corresponds to an increase in caspase-3/7 activity and apoptosis.

Cell Cycle Analysis

Many anticancer drugs exert their effects by causing cell cycle arrest. [11]Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with a pyrazole compound.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells in a 6-well plate with the pyrazole compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Data Analysis: Compare the cell cycle profiles of treated cells to untreated controls to identify any accumulation of cells in a specific phase, which indicates cell cycle arrest.

Preliminary Toxicity and Pharmacokinetic Profiling

Before advancing to in vivo studies, it is essential to conduct preliminary assessments of a compound's safety and drug-like properties.

  • In Vitro Toxicology: Assess the cytotoxicity of the lead compounds against normal, non-cancerous cell lines (e.g., human fibroblasts) to determine a therapeutic window. [12]The brine shrimp lethality bioassay can also be used as a simple, low-cost method for preliminary toxicity screening. [13]* Pharmacokinetics (PK): In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as microsomal stability assays, can predict the metabolic stability of a compound. [14][15]In vivo pharmacokinetic studies in animal models (e.g., mice) are necessary to understand the drug's profile, distribution, and elimination. [5][16]

Conclusion

The bioassay protocols outlined in these application notes provide a robust framework for the systematic evaluation of pyrazole-based compounds. By employing a tiered screening approach—from high-throughput primary screening to detailed mechanistic and in vivo studies—researchers can efficiently identify and characterize novel pyrazole derivatives with therapeutic potential. Adherence to these detailed methodologies, coupled with a clear understanding of the underlying scientific principles, will ensure the generation of high-quality, reproducible data, thereby accelerating the journey from chemical synthesis to clinical candidacy.

References

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2026). ResearchGate.
  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). PubMed.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). MDPI.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Publishing.
  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). NIH.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). Europe PMC.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega (ACS Publications).
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Preprints.org.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). ResearchGate.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI.
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate.
  • Cytotoxicity study of pyrazole derivatives. (n.d.). ResearchGate.
  • ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. (2018). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - NIH.
  • Recently Reported Biological Activities of Pyrazole Compounds. (n.d.). Request PDF.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials1. (n.d.). PubMed.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Combinatorial Chemistry & High Throughput Screening.
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.
  • Synthesis, bioassay and molecular docking of novel pyrazole and pyrazolone derivatives as acetylcholinesterase inhibitors. (n.d.). Request PDF - ResearchGate.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Asian Journal of Pharmaceutical and Clinical Research.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). ResearchGate.
  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. (2017). Scientific Research Publishing.

Sources

Application

Application Notes and Protocols: 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid in Drug Discovery

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, a key intermediate in contemporary drug discovery. The protocols detailed herein are grounded in established synthetic methodologies and cell-based assay principles, offering a robust framework for the exploration of this and structurally related compounds. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is designed to empower researchers to leverage this versatile chemical scaffold in the pursuit of novel therapeutics.

Introduction: The Significance of the Pyrazole-Benzoic Acid Scaffold

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component for designing molecules that can effectively engage with biological targets. When coupled with a benzoic acid functional group, as in 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, the resulting molecule possesses a valuable combination of features: a rigid, aromatic core, a hydrogen bond acceptor/donor, and a handle for further chemical modification.

The specific substitution pattern of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, featuring a chloro substituent and a methyl-pyrazole, offers a unique steric and electronic profile that can be exploited to achieve selectivity and potency for a given biological target. This guide will provide the necessary protocols to synthesize this intermediate and evaluate its potential in a drug discovery setting.

Synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

The synthesis of the title compound is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the formation of a crucial carbon-carbon bond between an aryl halide and a boronic acid or ester derivative.[4]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key building blocks: 3-chloro-5-bromobenzoic acid and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The former serves as the electrophilic partner, while the latter acts as the nucleophilic partner in the Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid from commercially available starting materials.

Materials and Reagents:

  • 3-Chloro-5-bromobenzoic acid

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Hydrochloric acid (1 M)

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-chloro-5-bromobenzoic acid (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(OAc)2 (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of K2CO3. The solvent ratio of dioxane to water is typically 4:1.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[4] Dilute with water and acidify to pH ~3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator.[4]

Rationale for Experimental Choices:

  • Catalyst System: The choice of Pd(OAc)2 as the palladium source and SPhos as the ligand is a robust combination for Suzuki couplings involving electron-deficient aryl chlorides. SPhos is an electron-rich and sterically hindered biarylphosphine ligand that promotes the challenging oxidative addition step and facilitates reductive elimination.

  • Base: Potassium carbonate is a commonly used base in Suzuki reactions. It is effective in activating the boronic ester for transmetalation.[2]

  • Solvent System: The mixture of dioxane and water provides a good balance of polarity to dissolve both the organic and inorganic reagents. Water is also essential for the activation of the boronic ester.

  • Degassing: The removal of dissolved oxygen is critical as oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and lower yields.[4]

Purification Protocol: Reversed-Phase HPLC

For high-purity material required for biological testing, reversed-phase high-performance liquid chromatography (HPLC) is the preferred purification method.[5][6][7]

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Method Development: Develop a suitable gradient method on an analytical HPLC system to achieve good separation of the desired product from impurities.[6]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol.

  • Preparative Run: Scale up the analytical method to the preparative system. Inject the sample and collect the fractions corresponding to the product peak.[6]

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a solid.

Table 1: Illustrative Purification Data

ParameterValue
ColumnC18, 10 µm, 250 x 21.2 mm
Flow Rate20 mL/min
Gradient10-90% B over 20 min
Injection Volume1 mL (10 mg/mL solution)
Purity (post-purification)>98% (by analytical HPLC)

Characterization of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[7]

Application in Drug Discovery: Cell-Based Assays

Cell-based assays are crucial for evaluating the biological activity of new chemical entities in a physiologically relevant context.[8][9] They provide insights into a compound's efficacy, toxicity, and mechanism of action.[10][11]

General Workflow for Cell-Based Screening

The following workflow provides a general framework for screening 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid and its analogs against a specific cellular target or pathway.

G cluster_0 Assay Development cluster_1 Data Acquisition & Analysis cell_culture Cell Culture & Seeding compound_prep Compound Preparation & Dilution compound_add Compound Addition compound_prep->compound_add incubation Incubation compound_add->incubation readout Assay Readout (e.g., Luminescence, Fluorescence) incubation->readout data_analysis Data Analysis (IC50/EC50 Determination) readout->data_analysis

Caption: General workflow for cell-based screening.

Protocol: Cell Viability/Cytotoxicity Assay

This protocol describes a common method to assess the general toxicity of a compound to cells.

Materials and Reagents:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a commercial ATP-based luminescence assay kit (e.g., CellTiter-Glo®)[11]

  • 96-well clear-bottom plates

  • Test compound (3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid)

  • Positive control (e.g., Staurosporine)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the compound dilutions to the cells.[12] Include vehicle and positive controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance.

    • ATP-based Assay: Add the lytic reagent that releases ATP and generates a luminescent signal.[11] Measure luminescence using a plate reader.

  • Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Rationale for Experimental Choices:

  • Assay Choice: ATP-based assays are generally more sensitive and have a wider dynamic range compared to MTT assays.[11]

  • Controls: The inclusion of positive and vehicle controls is essential for validating the assay performance and normalizing the data.

Protocol: Target-Specific Reporter Gene Assay

Reporter gene assays are valuable for studying the modulation of a specific signaling pathway.[8]

Materials and Reagents:

  • Cell line stably or transiently expressing a reporter construct (e.g., luciferase or GFP under the control of a specific promoter)

  • Test compound

  • Positive control (known activator or inhibitor of the pathway)

  • Luciferase assay reagent

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the cell viability assay protocol.

  • Incubation: Incubate for a period sufficient to allow for changes in gene expression (typically 6-24 hours).

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Assay Readout: Add the appropriate substrate (e.g., luciferin for luciferase) and measure the signal (luminescence or fluorescence).

  • Data Analysis: Normalize the reporter signal to cell viability (if multiplexed) and determine the EC50 or IC50 value.

Table 2: Example Data from a Reporter Gene Assay

Compound Concentration (µM)Reporter Signal (RLU)% Inhibition
0 (Vehicle)100,0000
0.185,00015
155,00045
1012,00088
1005,00095

IC50: ~1.2 µM

Conclusion

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid represents a valuable and versatile intermediate for the synthesis of novel small molecules in drug discovery. The protocols provided in this guide offer a solid foundation for its synthesis, purification, and biological evaluation. By understanding the rationale behind the experimental choices, researchers can adapt and optimize these methods for their specific research goals. The combination of robust synthetic chemistry and well-designed cell-based assays will undoubtedly accelerate the discovery of new and effective therapeutics based on this promising chemical scaffold.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Derivatives.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
  • Jain, K., & Singh, V. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3(3A), 19-32.
  • Adams, E., & De Antonis, K. (2014). Reverse-phase HPLC analysis and purification of small molecules. In Methods in molecular biology (Vol. 1149, pp. 319-332). Humana Press.
  • Li, Y., Wang, Y., Liu, J., & Wang, J. (2016). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 1(4), 628-633.
  • Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • Martins, D. L., & da Silva, F. M. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
  • Wong, M., Murphy, B., & Pease, J. H. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 398-407.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Bai, Y., et al. (2002). Synthesis and antibacterial activity of 5-acyloxypyrazoles. Chinese Chemical Letters, 13(10), 947-950.
  • Adams, E., et al. (2013). Reversed-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1061, 141-53.
  • Asian Publication Corporation. (n.d.). in silico Analysis of 4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic Acid: An Emerging 3-CLpro Non-peptidic Inhibitors for COVID-19.
  • Khan, M. M. K., et al. (2020). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS omega, 5(1), 149-158.
  • BenchChem. (n.d.). The Synthetic Pathway of Chlorantraniliprole: A Technical Guide.
  • Schäberle, T. F., et al. (2020). In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. Organic & Biomolecular Chemistry, 18(34), 6646-6654.
  • Asiri, A. M., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 9031-9041.
  • Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS omega, 4(9), 13837-13846.
  • Sigma-Aldrich. (n.d.). 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzenesulfonic acid.
  • PubChem. (n.d.). Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate.
  • Sigma-Aldrich. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid.
  • Journal of Medicinal Chemistry and Science. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.
  • PubChem. (n.d.). 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid.
  • NSF Public Access Repository. (2022, July 1). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.
  • Khan, M. M. K., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. International Journal of Molecular Sciences, 23(14), 7765.
  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-methyl-sulfamoyl]-benzoic acid.

Sources

Method

Application Note: Analytical Method Development for Pyrazolyl-Benzoic Acids using HPLC

Executive Summary This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for pyrazolyl-benzoic acid derivatives . These compounds exhibit amphoteric properties—containing both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for pyrazolyl-benzoic acid derivatives . These compounds exhibit amphoteric properties—containing both an acidic moiety (benzoic acid, pKa ~4.2) and a basic moiety (pyrazole, pKa ~2.5). This dual nature presents specific chromatographic challenges, including peak tailing, pH-dependent retention shifts, and solubility issues.

This protocol utilizes a low-pH Reversed-Phase (RP-HPLC) strategy to suppress silanol interactions and control ionization, ensuring sharp peak shapes and reproducible retention times.

Physicochemical Profiling & Strategy

To develop a self-validating method, one must understand the analyte's behavior in solution.

The Amphoteric Challenge

Pyrazolyl-benzoic acids exist in different ionization states depending on the pH:

  • pH < 2.0: Benzoic acid is protonated (Neutral, -COOH); Pyrazole is protonated (Positive, -NH⁺). Result: Good solubility, but potential repulsion from positively charged stationary phases (rare in C18) or interaction with silanols.

  • pH 4.0 - 5.0: Benzoic acid is ionizing (Mixture of -COOH/-COO⁻); Pyrazole is deprotonating. Result: "Zwitterionic-like" behavior, causing split peaks or broad elution bands.

  • pH > 7.0: Benzoic acid is fully ionized (Negative, -COO⁻); Pyrazole is neutral. Result: Highly polar, fast elution (low

    
    ), and risk of silica dissolution in standard columns.
    
The Solution: Ion Suppression

We select a mobile phase pH of 2.5 – 3.0 .

  • Mechanism: At this pH, the carboxylic acid is suppressed (neutral), increasing hydrophobicity and retention on the C18 chain. The pyrazole nitrogen is protonated, but the use of a high-ionic-strength buffer and an end-capped column minimizes secondary silanol interactions that cause tailing.

Method Development Workflow

The following diagram outlines the logical flow for developing this method, ensuring no critical parameter is overlooked.

MethodDevelopment Start Analyte Profiling (pKa, LogP, Solubility) ColSelect Column Selection (C18 End-capped vs. Polar Embedded) Start->ColSelect MobPhase Mobile Phase Optimization (pH 2.5 Buffer + MeOH/ACN) ColSelect->MobPhase Gradient Gradient Scouting (5% to 95% B) MobPhase->Gradient SST System Suitability (Tailing < 1.5, Res > 2.0) Gradient->SST SST->MobPhase Fail (Tailing/Res) Validation ICH Q2(R2) Validation SST->Validation Pass

Figure 1: Step-by-step workflow for developing an HPLC method for amphoteric compounds.

Standard Operating Protocol (SOP)

Instrumental Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: "Eclipse Plus" denotes double end-capping, critical for shielding the basic pyrazole ring from free silanols on the silica surface.

  • Temperature: 30°C (Controlled to ±0.5°C to stabilize pKa/retention).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection:

    • Primary: 254 nm (Benzoic acid absorption).

    • Secondary: 230 nm (Pyrazole ring absorption).

    • Note: Always acquire spectral scan (200–400 nm) during development to verify peak purity.

Reagents & Mobile Phase Preparation

Buffer (Mobile Phase A): 20 mM Potassium Phosphate (pH 2.5)

  • Dissolve 2.72 g of KH₂PO₄ in 900 mL of HPLC-grade water.

  • Adjust pH to 2.5 ± 0.05 using Orthophosphoric acid (85%).

  • Dilute to 1000 mL.

  • Filter through 0.45 µm Nylon filter.

    • Technical Insight: Phosphate buffers offer superior buffering capacity at pH 2.5 compared to Formate/Acetate, ensuring the benzoic acid moiety remains strictly protonated.

Organic Modifier (Mobile Phase B):

  • Acetonitrile (ACN) or Methanol (MeOH).

  • Recommendation: Start with ACN for lower backpressure and sharper peaks. Use MeOH if selectivity (separation of impurities) is insufficient.

Gradient Program

For a standard screening run:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibrate
2.0955Injection Start
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955Stop
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Caution: Do not dissolve solely in 100% ACN if the starting gradient is 95% aqueous; this causes "solvent shock" and split peaks.

  • Concentration: 0.1 mg/mL (100 ppm) for assay; 1.0 mg/mL for impurity profiling.

Validation Framework (ICH Q2(R2))

The method must be validated according to ICH Q2(R2) guidelines (effective 2024).[4][5]

ParameterAcceptance CriteriaExperimental Approach
Specificity Peak Purity > 99.0%Inject blank, placebo, and spiked impurities. Use DAD spectral analysis to confirm no co-elution.
Linearity R² ≥ 0.9995 concentrations ranging from 50% to 150% of target concentration.[3]
Precision RSD ≤ 2.0%6 replicate injections of the standard solution.
Accuracy 98.0% – 102.0%Spike recovery at 80%, 100%, and 120% levels.
Robustness Resolution > 2.0Deliberately vary pH (±0.2), Flow (±0.1 mL/min), and Temp (±5°C).

Troubleshooting & Diagnostics

Common issues with pyrazolyl-benzoic acids and their mechanistic solutions.

Troubleshooting Issue Problem Detected Tailing Peak Tailing (>1.5) Issue->Tailing Split Split Peaks Issue->Split Drift RT Drift Issue->Drift Sol_Tail1 Silanol Interaction? Add 5mM Triethylamine OR Switch to HILIC Tailing->Sol_Tail1 Sol_Split1 Solvent Mismatch? Match Diluent to Initial Mobile Phase Split->Sol_Split1 Sol_Drift1 pH Instability? Check Buffer Capacity (Use 25mM Phosphate) Drift->Sol_Drift1

Figure 2: Diagnostic decision tree for common chromatographic anomalies.

Critical Troubleshooting Notes
  • Tailing: If the pyrazole nitrogen interacts with silanols, the peak will tail.

    • Fix: Increase buffer concentration (up to 50 mM) or switch to a "Polar Embedded" column (e.g., Agilent Bonus-RP or Waters SymmetryShield), which provides a water layer shielding the silica.

  • Fronting: Often caused by column overload or solubility issues.

    • Fix: Reduce injection volume (e.g., from 10 µL to 2 µL).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[4][6] The global regulatory standard for analytical validation.[4] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. (2nd Ed). Wiley-Interscience.
  • McCalley, D. V.Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection. Journal of Chromatography A. (Authoritative source on silanol interactions with basic heterocycles like pyrazoles).
  • Kazakevich, Y., & LoBrutto, R.HPLC for Pharmaceutical Scientists. Wiley. (Detailed protocols for amphoteric drug substances).

Sources

Application

Scale-Up Synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid: An Application Note

Introduction 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid is a key building block in contemporary drug discovery, featuring prominently in the synthesis of a variety of pharmacologically active agents. The unique j...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid is a key building block in contemporary drug discovery, featuring prominently in the synthesis of a variety of pharmacologically active agents. The unique juxtaposition of the halogenated benzoic acid moiety with the N-methylpyrazole ring provides a versatile scaffold for developing targeted therapeutics. This application note provides a comprehensive guide for the scale-up synthesis of this valuable compound, focusing on a robust and reproducible Suzuki-Miyaura coupling strategy. The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

Synthetic Strategy: A Retrosynthetic Analysis

The most direct and industrially scalable approach to constructing the target molecule involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl halide with an organoboron species.[1][2][3] Our retrosynthetic analysis identifies two key starting materials: 3-bromo-5-chlorobenzoic acid and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.

G Target 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid SM_Coupling Suzuki-Miyaura Coupling Target->SM_Coupling Aryl_Halide 3-Bromo-5-chlorobenzoic acid SM_Coupling->Aryl_Halide Boronic_Ester 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester SM_Coupling->Boronic_Ester

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability and relative stability of the starting materials, as well as the high functional group tolerance of the Suzuki-Miyaura coupling, which is critical for a successful scale-up.[4]

Part 1: Synthesis of Starting Materials

While both starting materials are commercially available, for completeness and cost-effectiveness on a large scale, their synthesis protocols are outlined below.

Synthesis of 3-Bromo-5-chlorobenzoic acid

This starting material can be prepared from 3,5-dichlorobenzoic acid via a selective bromination reaction. However, for the purpose of this guide, we will assume its commercial availability.

Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

The pyrazole boronic ester is a crucial coupling partner. A reliable method for its synthesis involves the borylation of 4-bromo-1-methyl-1H-pyrazole.[5]

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Reagent/SolventMolecular WeightQuantityMolesEquivalents
4-Bromo-1-methyl-1H-pyrazole161.00 g/mol 100 g0.621 mol1.0
Bis(pinacolato)diboron253.94 g/mol 173 g0.683 mol1.1
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)816.64 g/mol 10.1 g0.0124 mol0.02
Potassium Acetate (KOAc)98.14 g/mol 183 g1.86 mol3.0
1,4-Dioxane (anhydrous)88.11 g/mol 1 L--

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-1-methyl-1H-pyrazole, bis(pinacolato)diboron, and potassium acetate.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via cannula.

  • Degas the resulting suspension by bubbling nitrogen through it for 30 minutes.

  • Add Pd(dppf)Cl₂ to the reaction mixture.

  • Heat the mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-1H-pyrazole-4-boronic acid pinacol ester as a white to off-white solid.

Part 2: Scale-Up Synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

The core of this application note is the scale-up of the Suzuki-Miyaura coupling reaction. Careful control of reaction parameters is crucial for ensuring high yield, purity, and safety.

Suzuki-Miyaura Coupling: Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition (Ar-X) Pd0->Ox_Add PdII_complex Ar-Pd(II)-X(L₂) Ox_Add->PdII_complex Transmetalation Transmetalation (R-B(OR)₂) PdII_complex->Transmetalation PdII_Ar_R Ar-Pd(II)-R(L₂) Transmetalation->PdII_Ar_R Red_Elim Reductive Elimination PdII_Ar_R->Red_Elim Red_Elim->Pd0 Ar-R

Caption: Simplified mechanism of the Suzuki-Miyaura coupling.

Protocol 2: Scale-Up Suzuki-Miyaura Coupling

Reagent/SolventMolecular WeightQuantityMolesEquivalents
3-Bromo-5-chlorobenzoic acid235.46 g/mol 100 g0.425 mol1.0
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester208.06 g/mol 97.2 g0.467 mol1.1
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.56 g/mol 9.8 g0.0085 mol0.02
Sodium Carbonate (Na₂CO₃)105.99 g/mol 135 g1.275 mol3.0
1,4-Dioxane88.11 g/mol 1 L--
Water18.02 g/mol 250 mL--

Procedure:

  • To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet, add 3-bromo-5-chlorobenzoic acid, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, and sodium carbonate.

  • Purge the reactor with nitrogen for at least 30 minutes.

  • Add the 1,4-dioxane and water.

  • Begin vigorous stirring and sparge the mixture with nitrogen for an additional 30 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst. The choice of a pre-catalyst that is stable in air simplifies handling on a larger scale.[7][8]

  • Heat the reaction mixture to 85-90 °C. Maintain this temperature for 8-12 hours.

  • Monitor the reaction progress by HPLC. The disappearance of the 3-bromo-5-chlorobenzoic acid starting material is a key indicator of reaction completion.

Work-up and Purification

The work-up and purification steps are critical for obtaining the final product with high purity, especially for pharmaceutical applications where residual palladium levels are strictly regulated.[4][9]

Procedure:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and add 1 L of water.

  • Acidify the aqueous layer to pH 2-3 with 2M HCl. This will protonate the carboxylic acid, causing it to precipitate.

  • Stir the mixture for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of water to remove any remaining inorganic salts, followed by a wash with a cold non-polar solvent like hexane to remove non-polar impurities.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

  • For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be performed.

Part 3: In-Process Controls and Characterization

Robust in-process controls (IPCs) are essential for a successful and reproducible scale-up.

IPC PointAnalytical MethodAcceptance Criteria
Completion of Suzuki CouplingHPLCArea % of 3-bromo-5-chlorobenzoic acid < 1%
Final Product PurityHPLCArea % of target compound > 98%
Residual PalladiumICP-MS< 10 ppm
Identity Confirmation¹H NMR, ¹³C NMR, MSSpectra consistent with the structure of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

Expected Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.4 (s, 1H, COOH), 8.25 (s, 1H, pyrazole-H), 8.05 (s, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 7.85 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 166.0, 140.0, 138.5, 134.5, 132.0, 130.0, 128.0, 125.0, 118.0, 39.0.

  • Mass Spectrometry (ESI-): m/z calculated for C₁₁H₈ClN₂O₂ [M-H]⁻: 235.03; found: 235.1.

Part 4: Safety and Scale-Up Considerations

Scaling up chemical reactions introduces new challenges and safety considerations that must be addressed.

  • Exothermic Reactions: Suzuki-Miyaura couplings can be exothermic, especially upon addition of the palladium catalyst.[10][11][12] On a large scale, this requires careful temperature control using a jacketed reactor with an efficient cooling system. The rate of heating should be controlled, and the internal temperature should be monitored continuously.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[13] Maintaining a strict inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation and ensure reproducibility.

  • Reagent Handling: Triphenylphosphine, a component of the catalyst, is a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Solvent Selection: While 1,4-dioxane is a common solvent for Suzuki couplings, its potential to form peroxides should be considered. Always use freshly opened or tested and inhibitor-free solvent. Alternative solvents such as 2-methyl-THF could be explored for improved safety and environmental profiles.

  • Waste Disposal: The reaction generates waste containing palladium and boron compounds. All waste streams must be handled and disposed of in accordance with local environmental regulations.

Conclusion

This application note provides a detailed and robust protocol for the scale-up synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid via a Suzuki-Miyaura cross-coupling reaction. By carefully controlling the reaction parameters, implementing appropriate in-process controls, and adhering to strict safety protocols, researchers and process chemists can reliably produce this important building block in high yield and purity. The provided rationale behind the experimental choices aims to empower scientists to troubleshoot and adapt this methodology for their specific needs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Hong, W., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5481. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Suzuki-Miyaura Coupling Reagent Guide. [Link]

  • Li, B., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 341-349. [Link]

  • Google Patents. (2015). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • Yamamoto, K., et al. (2021). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Organic Process Research & Development, 25(9), 2138-2146. [Link]

  • Cerezo, A., et al. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 19(2), 88-97. [Link]

  • Elex Biotech LLC. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. [Link]

  • Yamamoto, K., et al. (2021). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 25(9), 2138-2146. [Link]

  • Le, C. M. (2020). Literature Highlights. ACS Chemical Health & Safety, 27(2), 126-130. [Link]

  • Li, B., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 341-349. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Google Patents. (2013).
  • Mitchell, L. H., et al. (2004). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 8(6), 935-938. [Link]

  • O'Mahony, M., et al. (2018). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 10(4), 211. [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Accounts of Chemical Research, 41(11), 1486-1499. [Link]

  • BioProcess International. (2009). Hydrophobic-Interaction Membrane Chromatography for Large-Scale Purification of Biopharmaceuticals. [Link]

  • Deng, X., & Mani, N. S. (2006). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses, 83, 51. [Link]

  • WuXi STA. (2019). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • Google Patents. (2013). Method for synthesizing 3,5-dichlorobenzoic acid.
  • PubChem. 3-Bromo-5-chlorobenzoic acid. [Link]

  • Google Patents. (2010). Method for preparing 3-bromo-5-chlorophenol.
  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • PubMed Central. 3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • MDPI. (2025). The Removal of Acidic Drugs from Domestic Wastewater Using an Innovative System of Constructed Wetlands/Stabilization Ponds in Series. [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

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Method

Application Notes and Protocols: Molecular Docking Studies of Pyrazole Derivatives

A Senior Application Scientist's Guide for Drug Development Professionals Introduction: The Significance of Pyrazole Scaffolds and In Silico Screening The pyrazole nucleus, a five-membered aromatic ring with two adjacent...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds and In Silico Screening

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various non-covalent interactions have cemented its role in a multitude of approved therapeutic agents, from the anti-inflammatory drug Celecoxib to kinase inhibitors like Ruxolitinib used in oncology.[1][3][4] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

Given the immense chemical space of possible pyrazole derivatives, molecular docking has emerged as an indispensable computational tool to rationalize and accelerate the drug discovery process.[6][7] This technique predicts the preferred orientation and binding affinity of a ligand (the pyrazole derivative) within the active site of a target protein.[7][8] By simulating these molecular interactions, researchers can prioritize the synthesis of the most promising compounds, saving significant time and resources. This guide provides a detailed, experience-driven protocol for conducting and validating molecular docking studies of pyrazole derivatives, ensuring that the computational results are both meaningful and reproducible.

Chapter 1: The Molecular Docking Workflow: A Conceptual Overview

Before delving into the step-by-step protocols, it's crucial to understand the logical flow of a molecular docking experiment. The process is a systematic funnel, starting with broad preparation and culminating in detailed analysis. Each step is critical for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection (e.g., from PDB) PrepP 3. Protein Preparation (Add H, Remove Water) PDB->PrepP Ligand 2. Ligand Design (Pyrazole Derivatives) PrepL 4. Ligand Preparation (Energy Minimization) Ligand->PrepL Grid 5. Grid Box Generation (Define Binding Site) PrepP->Grid PrepL->Grid Dock 6. Run Docking (e.g., AutoDock Vina) Grid->Dock Validate 7. Protocol Validation (Redocking, RMSD < 2Å) Dock->Validate Analyze 8. Analyze Poses (Binding Energy, Interactions) Validate->Analyze Visualize 9. Visualize & Interpret (PyMOL, Discovery Studio) Analyze->Visualize

Caption: The overall workflow for molecular docking of pyrazole derivatives.

Chapter 2: Pre-Docking Preparation: The Foundation of Accuracy

The quality of your docking results is entirely dependent on the quality of your input structures. Garbage in, garbage out. This phase involves meticulous preparation of both the target protein and the pyrazole ligands.

Protocol: Target Protein Preparation

The goal here is to transform a raw crystal structure from the Protein Data Bank (PDB) into a chemically correct and computationally ready format.

Causality: Raw PDB files are often incomplete. They lack hydrogen atoms, may contain experimental artifacts like water molecules or co-solvents, and can have missing side chains or loops.[9] These must be corrected to ensure the force field used by the docking software can accurately calculate electrostatic and van der Waals interactions.[9][10]

Step-by-Step Protocol:

  • Obtain Protein Structure: Download the 3D structure of your target protein from the RCSB PDB (e.g., PDB ID: 2W1G for Aurora A kinase, a common target for pyrazole inhibitors).[11]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove Non-Essential Molecules: Delete all water molecules (resn HOH). While some water molecules can be critical for binding, for a standard docking protocol, they are typically removed to simplify the system.[6][12]

    • Isolate Protein Chain: If the PDB file contains multiple protein chains (a multimer), select and retain only the chain containing the binding site of interest.[13] Delete any co-crystallized ligands, ions, or cofactors not essential for binding.

  • Prepare Structure using AutoDock Tools (ADT):

    • Load the cleaned PDB file into ADT.[14]

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" as these are the most critical for hydrogen bonding interactions.[13][15]

    • Assign Charges: Go to Edit > Charges > Add Kollman Charges. This step assigns partial atomic charges, which are crucial for calculating electrostatic interactions.[14]

    • Merge Non-Polar Hydrogens: This simplifies the calculation by merging hydrogens on non-polar carbons with their parent atoms.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format contains the atomic coordinates, charge information, and atom types required by AutoDock Vina.[14]

G PDB Raw PDB File (e.g., 2W1G.pdb) Clean Remove Water & Unnecessary Chains PDB->Clean AddH Add Polar Hydrogens Clean->AddH AddC Add Kollman Charges AddH->AddC Save Save as Receptor.pdbqt AddC->Save

Caption: Step-by-step protein preparation workflow.

Protocol: Pyrazole Ligand Preparation

Ligands must be converted from 2D representations to optimized 3D structures with correct chemistry.

Causality: A ligand's 3D conformation, tautomeric state, and protonation state dramatically affect its binding potential.[10][16] Energy minimization is performed to find a low-energy, stable conformation of the ligand before it is docked.[16][17]

Step-by-Step Protocol:

  • Obtain Ligand Structure:

    • Draw the 2D structure of your pyrazole derivative using software like ChemDraw or Marvin Sketch.

    • Alternatively, download structures from databases like PubChem if available.[12]

  • Convert to 3D and Energy Minimize:

    • Use a program like Open Babel or the LigPrep tool in Maestro to convert the 2D structure to a 3D format (e.g., SDF or MOL2).[18][19]

    • During this process, ensure correct ionization states are generated for a physiological pH (e.g., 7.4).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a stable conformer.[17]

  • Prepare Ligand in AutoDock Tools:

    • Load the 3D ligand file (e.g., in MOL2 format) into ADT.

    • Detect Rotatable Bonds: ADT will automatically detect rotatable bonds, which defines the conformational flexibility of the ligand during docking. You can manually adjust this if needed.

    • Save as PDBQT: Save the prepared ligand as a .pdbqt file.[14]

Chapter 3: The Docking Simulation: A Self-Validating Protocol

With prepared inputs, you can now perform the docking simulation. A key component of a trustworthy protocol is validation.

Protocol Validation: The Redocking Test

Causality: Before screening your novel pyrazole derivatives, you must prove that your docking protocol can accurately reproduce known binding poses.[20] The standard method is to re-dock the co-crystallized ligand (that you removed during protein preparation) back into the binding site.

Step-by-Step Protocol:

  • Extract Native Ligand: From the original, unaltered PDB file, save the co-crystallized ligand as a separate file.

  • Prepare Native Ligand: Prepare this ligand using the same protocol described in section 2.2.

  • Dock the Native Ligand: Perform a docking run using the prepared protein and the prepared native ligand (see section 3.2 for the docking steps).

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Assess Validity: An RMSD value below 2.0 Å is considered a success and validates your docking protocol.[20][21][22] This confirms that your settings can accurately identify the correct binding mode.[21]

Protocol: Executing the Docking with AutoDock Vina

Causality: AutoDock Vina uses a scoring function to evaluate ligand poses and a search algorithm to explore possible conformations within a defined search space (the "grid box").[15] The grid box must encompass the entire binding site to allow the ligand to find its optimal position.[6]

Step-by-Step Protocol:

  • Define the Grid Box:

    • In ADT, load your prepared protein (receptor.pdbqt).

    • Open the Grid Box tool (Grid > Grid Box).

    • Center the grid box on the binding site. A reliable way to do this is to center it on the position of the co-crystallized ligand from the original PDB file.

    • Adjust the dimensions of the box to ensure it fully encloses the binding site, with a buffer of about 4-5 Å in each dimension.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find the input files and the grid box parameters.[14]

  • Run Vina: Execute Vina from the command line: vina --config conf.txt --log log.txt

  • Output: Vina will generate two files:

    • docked_poses.pdbqt: Contains the coordinates of the top-ranked binding poses (usually 9 by default).

    • log.txt: A text file containing the binding affinity scores (in kcal/mol) for each pose.

Chapter 4: Post-Docking Analysis and Interpretation

The output of a docking run is a set of poses and scores. The real scientific work lies in interpreting these results.

Causality: The docking score, or binding affinity, is an estimation of the binding free energy.[8] More negative scores indicate stronger predicted binding.[8][23][24] However, the score alone is insufficient. Visual inspection of the interactions between the pyrazole derivative and the protein's active site residues is essential to understand the structural basis of binding and to determine if the predicted pose is chemically sensible.[23][25]

Analysis Workflow:

  • Rank by Binding Affinity: The primary metric is the binding affinity from the log file. The pose with the most negative value is the top-ranked result.[24]

  • Visualize Binding Poses: Load the protein (receptor.pdbqt) and the output poses (docked_poses.pdbqt) into a visualization tool like PyMOL or Discovery Studio.

  • Analyze Interactions: For the top-ranked pose(s), identify and analyze the key non-covalent interactions:

    • Hydrogen Bonds: Are the nitrogen atoms of the pyrazole ring or other functional groups forming hydrogen bonds with key residues (e.g., backbone amides or acidic/basic side chains)?

    • Hydrophobic Interactions: Are the aromatic rings of the pyrazole or its substituents nestled in hydrophobic pockets lined with residues like Leucine, Valine, or Phenylalanine?

    • Pi-Stacking: Is there evidence of pi-pi stacking between the pyrazole ring and aromatic residues like Tyrosine or Tryptophan?

  • Compare with Known Inhibitors: If possible, compare the binding mode of your top pyrazole derivatives with that of known, potent inhibitors of the target. Do they share key interactions? This builds confidence in your results.[25]

Chapter 5: Case Study & Data Presentation

To illustrate the application, consider a hypothetical study docking a series of pyrazole derivatives against Cyclin-Dependent Kinase 2 (CDK2), a well-known cancer target.[11]

Compound IDPyrazole Substituent (R)Docking Score (kcal/mol)Key Hydrogen Bond Interactions (Residue)Key Hydrophobic Interactions (Residues)
PZ-01 -Phenyl-8.5Leu83 (backbone)Ile10, Val18, Phe80
PZ-02 -4-Chlorophenyl-9.2Leu83 (backbone), Lys33Ile10, Val18, Ala31, Phe80
PZ-03 -4-Hydroxyphenyl-9.0Leu83 (backbone), Asp86Ile10, Phe80, Leu134
PZ-04 -4-Methoxyphenyl-8.8Leu83 (backbone)Ile10, Val18, Phe80, Leu134

Analysis of Case Study Data:

  • PZ-02 shows the best docking score (-9.2 kcal/mol). The addition of a chloro group likely enhances hydrophobic interactions within the pocket.[11] The ability to form an additional hydrogen bond with Lys33 further stabilizes the complex.

  • PZ-03 , with a hydroxyl group, shows a strong score (-9.0 kcal/mol) and forms a key hydrogen bond with the acidic residue Asp86, demonstrating the importance of polar interactions.

  • This structured data allows for rapid identification of promising substitutions (like chloro and hydroxyl groups at the 4-position of the phenyl ring) for further synthesis and biological evaluation, demonstrating a clear structure-activity relationship (SAR).

Conclusion

Molecular docking is a powerful and cost-effective tool in the modern drug discovery pipeline for pyrazole-based compounds. However, its predictive power is contingent on the meticulous execution of validated protocols. By carefully preparing the protein and ligand structures, validating the docking procedure through redocking, and critically analyzing the resulting poses and interactions, researchers can generate reliable hypotheses to guide the design and synthesis of next-generation pyrazole derivatives. The ultimate goal is not just to produce a low number, but to understand the complex molecular handshake that drives biological activity.

References

  • Pharmacological Activities of Pyrazole and Its Deriv
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Future Medicinal Chemistry.
  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026).
  • Ligand preparation: Significance and symbolism. (2025). ScienceDirect.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. (n.d.). PMC.
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube.
  • Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. (2013). Springer Link.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. (n.d.). Srpski Arhiv za Celokupno Lekarstvo.
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • AutoDock Vina Manual. (2020). The Scripps Research Institute.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
  • Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. (2024). DergiPark.
  • MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. (n.d.). Sciforum.
  • In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. (2024). IJNRD.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • Preparing the protein and ligand for docking. (n.d.). ScotCHEM.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (n.d.).
  • Molecular Docking of Pyrazole Inhibitors Against Integrase Receptor: A Computational Quantum Approach. (n.d.).
  • Molecular docking proteins preparation. (2019).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Interpretation of Molecular docking results? (2023).
  • Validation of molecular docking protocol through RMSD analysis. (n.d.).
  • Protein Ligand Docking Lesson Plan. (2022). Schrödinger.
  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016). MDPI.
  • Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). (2021). bioRxiv.
  • Session 4: Introduction to in silico docking. (n.d.). University of Cambridge.
  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. (2020).
  • Need help with molecular docking results interpret
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube.
  • Lessons from Docking Validation. (n.d.).
  • Evaluation of Docking Machine Learning and Molecular Dynamics Methodologies for DNA-Ligand Systems. (2022). MDPI.

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Application

Application Note: 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid in Kinase Inhibitor Design &amp; Profiling

This Application Note and Protocol Guide details the technical utility of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid (CAS: 1697168-97-0) in kinase inhibitor discovery. Based on its chemical structure—a biaryl sys...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical utility of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid (CAS: 1697168-97-0) in kinase inhibitor discovery.

Based on its chemical structure—a biaryl system featuring a benzoic acid core substituted with a chlorine and a methyl-pyrazole—this compound functions primarily as a pharmacophore building block or fragment probe . It is structurally analogous to the "tail" regions of Type II kinase inhibitors (e.g., specific c-Met or TRK inhibitors) that extend into the solvent front or allosteric pockets, providing selectivity and solubility.

Executive Summary

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid is a specialized biaryl intermediate used in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) optimization. Its pyrazole-benzoic acid motif is a privileged scaffold in medicinal chemistry, often serving as the solvent-exposed moiety in ATP-competitive kinase inhibitors. This guide outlines its application in two critical workflows:

  • Fragment Screening: Using Surface Plasmon Resonance (SPR) to validate weak binding affinity (

    
    ) to kinase targets (e.g., TRKA, c-Met).
    
  • Inhibitor Synthesis & Profiling: Utilizing the benzoic acid handle to couple with hinge-binding heterocycles, followed by enzymatic inhibition assays (ADP-Glo™) to determine IC

    
    .
    

Scientific Background & Mechanism

The compound belongs to a class of biaryl acids often employed to optimize the physicochemical properties (LogP, solubility) and selectivity of kinase inhibitors.

  • Structural Logic:

    • Benzoic Acid Handle: Provides a vector for amide coupling to a "Hinge Binder" (e.g., aminopyridine, aminoindazole). In the final drug molecule, this amide bond often interacts with the conserved DFG-motif (Asp-Phe-Gly) in the kinase activation loop.

    • 1-Methyl-Pyrazole: A hydrogen-bond acceptor that often sits in the hydrophobic "back pocket" or solvent channel, interacting with residues like the Gatekeeper or catalytic lysine.

    • 3-Chloro Substituent: Fills small hydrophobic pockets and restricts rotation of the biaryl bond, locking the bioactive conformation.

Pathway Visualization: From Fragment to Inhibitor

The following diagram illustrates how this specific fragment integrates into a full kinase inhibitor and the subsequent testing workflow.

KinaseInhibitorDesign Fragment 3-Chloro-5-(1-methyl- 1H-pyrazol-4-yl)-benzoic acid (Fragment/Tail) Coupling Amide Coupling (HATU/EDC) Fragment->Coupling Carboxylic Acid HingeBinder Hinge Binder (e.g., Aminopyridine) HingeBinder->Coupling Primary Amine Inhibitor Full Kinase Inhibitor (Type I/II) Coupling->Inhibitor Assay Kinase Assay (ADP-Glo / FRET) Inhibitor->Assay Serial Dilution Data IC50 / KD Determination Assay->Data

Figure 1: Workflow for utilizing the benzoic acid scaffold in inhibitor synthesis and subsequent biochemical profiling.

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

Purpose: To determine if the "naked" fragment (the acid itself) binds to the target kinase (e.g., TRKA, c-Met) and to map the binding site. Applicability: Early-stage drug discovery (FBDD).

Materials
  • Ligand: Biotinylated Kinase Domain (e.g., TRKA kinase domain).

  • Analyte: 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid (dissolved in 100% DMSO).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1-5% DMSO (matched to analyte).

  • Instrument: Biacore 8K or T200.

Step-by-Step Methodology
  • Immobilization: Capture Biotin-Kinase on a Streptavidin (SA) sensor chip to a density of ~2000-3000 RU. Use a reference channel with biotinylated BSA or empty SA.

  • Sample Preparation:

    • Prepare a 100 mM stock of the fragment in DMSO.

    • Dilute to a top concentration of 500

      
       in Running Buffer (ensure DMSO concentration is exactly matched to the running buffer, typically 2%).
      
    • Prepare a 2-fold serial dilution series (8 points: 500

      
       down to 3.9 
      
      
      
      ).
  • Injection Cycle:

    • Contact Time: 60 seconds (fast on-rate expected).

    • Dissociation Time: 120 seconds (fast off-rate expected).

    • Flow Rate: 30

      
      /min.
      
  • Data Analysis:

    • Solvent correction is critical due to high DMSO.

    • Fit data to a Steady State Affinity (1:1) model.

    • Note: As a fragment,

      
       is expected to be in the 
      
      
      
      to mM range.

Protocol B: Enzymatic Kinase Inhibition Assay (ADP-Glo™)

Purpose: To evaluate the potency (


) of derivatives  synthesized from the benzoic acid fragment.
Mechanism:  Measures the amount of ADP produced during the kinase reaction. The unconsumed ATP is depleted, and ADP is converted to ATP, which generates a luminescent signal proportional to kinase activity.
Materials
  • Kinase: Recombinant Human Kinase (e.g., c-Met, 5-10 ng/well).

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate (0.2

    
    ).
    
  • ATP: Ultra-pure ATP (at

    
     concentration, typically 10-50 
    
    
    
    ).
  • Test Compound: Derivative of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid.[1]

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    DTT.
  • Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Experimental Workflow
  • Compound Preparation:

    • Prepare 10 mM stock in DMSO.

    • Perform 3-fold serial dilutions in 100% DMSO (10 points).

    • Dilute 1:25 into Assay Buffer to create 4X working solutions (4% DMSO).

  • Kinase Reaction (384-well Plate):

    • Add 2.5

      
        of Kinase solution.
      
    • Add 2.5

      
        of Compound working solution (Final DMSO = 1%).
      
    • Incubate for 10 minutes at Room Temperature (RT) to allow compound binding.

    • Add 5

      
        of ATP/Substrate Master Mix to initiate reaction.
      
    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 10

      
        of ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
      
    • Add 20

      
        of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Readout:

    • Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, GloMax).

Data Analysis & Interpretation

Calculate % Inhibition using the following formula:



  • RLU

    
    :  DMSO control (No inhibitor).
    
  • RLU

    
    :  No Enzyme control.
    

Fit the dose-response curve using a 4-parameter logistic equation (Hill Equation) to derive the


.
ParameterAcceptance CriteriaTroubleshooting
Z' Factor > 0.5If < 0.5, check pipetting error or enzyme stability.
Signal/Background > 5-foldIf low, increase enzyme concentration or reaction time.
Hill Slope -0.8 to -1.2If steep (> -2.0), suspect compound aggregation or non-specific inhibition.

Protocol C: Chemical Functionalization (Synthesis Note)

To use this compound effectively, it is typically coupled to a primary amine.

  • Activation: Dissolve 1 eq of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid in DMF. Add 1.2 eq HATU and 3 eq DIPEA.

  • Coupling: Add 1.1 eq of the amine partner (e.g., 3-amino-5-fluoropyridine).

  • Reaction: Stir at RT for 2-16 hours. Monitor by LC-MS.[2]

  • Purification: Isolate via preparative HPLC. The resulting amide is the active kinase inhibitor to be tested in Protocol B.

References

  • Larotrectinib Development: Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine, 2018. Link

  • Kinase Assay Methodology: Ma, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 2008. Link

  • Fragment-Based Discovery: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link

  • Compound Source: Matrix Scientific, Catalog #1697168-97-0. "3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid."[1] Link

Sources

Method

Application Note: Optimized Strategies for the Synthesis of Substituted Benzoic Acids

From Classical Oxidation to Catalytic Carbonylation Executive Summary Substituted benzoic acids are ubiquitous scaffolds in drug discovery, serving as key intermediates for NSAIDs, enzyme inhibitors, and imaging agents....

Author: BenchChem Technical Support Team. Date: February 2026

From Classical Oxidation to Catalytic Carbonylation

Executive Summary

Substituted benzoic acids are ubiquitous scaffolds in drug discovery, serving as key intermediates for NSAIDs, enzyme inhibitors, and imaging agents. While simple derivatives are commercially available, complex substitution patterns—often required to tune lipophilicity (


) or metabolic stability—demand robust in-house synthesis.

This guide details two complementary protocols:

  • Method A (Oxidative Cleavage): A robust, cost-effective protocol for converting alkylbenzenes to benzoic acids using Potassium Permanganate (

    
    ). Ideal for scale-up of robust substrates.
    
  • Method B (Pd-Catalyzed Carbonylation): A mild, transition-metal catalyzed conversion of aryl halides using Carbon Monoxide (CO).[1] Ideal for acid-sensitive substrates or late-stage functionalization.

Strategic Decision Framework

Before selecting a route, analyze the substrate's electronic and steric profile.

DecisionTree Start Start: Analyze Substrate CheckSub Functional Group Check Start->CheckSub Alkyl Has Alkyl/Benzylic H? CheckSub->Alkyl Yes Halide Has Aryl Halide (I, Br, OTf)? CheckSub->Halide No Sensitive Acid/Oxidation Sensitive? Alkyl->Sensitive MethodB Method B: Pd-Carbonylation (Mild, High Tolerance) Halide->MethodB MethodA Method A: KMnO4 Oxidation (Robust, Low Cost) Sensitive->MethodA No Sensitive->MethodB Yes (e.g., Alkene, Aldehyde present)

Figure 1: Decision matrix for selecting the optimal synthetic route.

Method A: Permanganate Oxidation of Alkylbenzenes

Principle: Benzylic carbons with at least one hydrogen atom are oxidized to carboxylic acids.[2] The reaction proceeds via a radical mechanism initiated by hydrogen atom abstraction.

Mechanism & Causality

The reaction requires a benzylic hydrogen .


 acts as a powerful oxidant, particularly in alkaline media.
  • Initiation: Abstraction of the benzylic hydrogen.

  • Propagation: Formation of a benzylic alcohol intermediate, which is rapidly oxidized to the aldehyde and finally the carboxylate.

  • Solubility Control: The reaction starts heterogeneous (organic toluene + aqueous permanganate). Using a Phase Transfer Catalyst (PTC) like Cetrimonium Bromide (CTAB) accelerates the reaction by shuttling

    
     ions into the organic phase [1].
    
Protocol

Scale: 10 mmol Time: 3–6 Hours

Reagents:

  • Substituted Toluene (10 mmol)

  • 
     (25 mmol, 2.5 equiv)
    
  • 
     (10 mmol, 1 equiv)
    
  • Water (50 mL) / t-Butanol (10 mL - optional co-solvent)

  • Cetrimonium Bromide (5 mol% - optional for lipophilic substrates)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a large magnetic stir bar and a reflux condenser.

  • Mixing: Add the substrate, water,

    
    , and PTC.
    
  • Oxidant Addition: Heat the mixture to a gentle reflux (

    
    ). Add 
    
    
    
    portion-wise through the top of the condenser over 30 minutes. Reasoning: Controlling the addition rate prevents "bumping" and manages the exotherm.
  • Reflux: Reflux for 3–4 hours. The purple color should fade to a brown precipitate (

    
    ).
    
    • Self-Validation: If the solution remains purple after 4 hours, add 1 mL of ethanol to quench excess oxidant.

  • Filtration: Filter the hot mixture through a Celite pad to remove

    
    . Wash the pad with hot water (
    
    
    
    ).
  • Workup: The filtrate contains the benzoate salt. Cool to

    
     in an ice bath. Slowly acidify with conc. HCl to pH 2.
    
  • Isolation: Collect the white precipitate by vacuum filtration. Recrystallize from water or water/ethanol.

Method B: Palladium-Catalyzed Carbonylation (Hydroxycarbonylation)

Principle: Palladium inserts into the Aryl-Halide bond (Oxidative Addition), coordinates CO (Insertion), and undergoes nucleophilic attack by water to release the acid.

Mechanism & Safety

This method avoids harsh oxidants but introduces Carbon Monoxide (CO) hazards.

  • Catalytic Cycle:

    
    .
    
  • CO Source: While CO gas balloons are standard, solid surrogates like Molybdenum Hexacarbonyl (

    
    ) or Phenyl Formate can be used for increased safety in non-specialized labs [2].
    
Experimental Setup (CO Balloon)

Safety Critical: This reaction MUST be performed in a well-ventilated fume hood with a portable CO detector active.

ReactionSetup CO_Source CO Balloon (Double-walled) Needle Long Needle (Submerged) CO_Source->Needle Gas Inlet Flask Schlenk Flask (Reagents + Solvent) Needle->Flask Sparging Bubbler Oil Bubbler (Pressure Release) Flask->Bubbler Vent

Figure 2: Schematic for atmospheric pressure carbonylation.

Protocol

Scale: 1.0 mmol Reagents:

  • Aryl Bromide/Iodide (1.0 mmol)

  • 
     (2 mol%)
    
  • 
     (4 mol%) or Xantphos (2 mol% for difficult substrates)
    
  • 
     (3.0 equiv)
    
  • Water (5.0 equiv)

  • DMF or Dioxane (5 mL, degassed)

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine solvent, base, and water. Sparge with Argon for 15 minutes to remove

    
    . Reasoning: 
    
    
    
    oxidizes phosphine ligands, killing the catalyst.
  • Catalyst Loading: Add

    
    , Ligand, and Substrate under a counter-flow of Argon.
    
  • CO Introduction:

    • Balloon Method: Attach a balloon filled with CO. Evacuate the flask briefly (house vacuum) and refill with CO (Repeat 3x).

    • Surrogate Method: Alternatively, add 0.5 equiv

      
       as a solid CO source [3].
      
  • Reaction: Heat to

    
     (for Iodides) or 
    
    
    
    (for Bromides) for 12 hours.
  • Workup:

    • Vent CO safely.

    • Dilute with EtOAc, extract with 1M NaOH (The product moves to the aqueous phase).

    • Separate organic layer (discard).

    • Acidify aqueous layer with HCl to precipitate the Benzoic Acid.

Purification & Characterization

Achieving pharmaceutical purity (>98%) requires removing inorganic salts and catalyst residues.

Recrystallization Table

Select solvent based on the polarity of the substituent.

Substituent TypeRecommended Solvent SystemNotes
Unsubstituted / Alkyl Water (Hot)Classic method. Cool slowly for large crystals.
Halogenated (Cl, Br) Ethanol / Water (1:1)Dissolve in hot EtOH, add hot water until turbid.
Nitro / Cyano Benzene or TolueneCaution: Toxic. Use only if necessary.
Hydroxyl / Amino Water (pH adjusted)Dissolve in base, filter, precipitate with acid.
Analytical Specifications (Example: 4-Chlorobenzoic Acid)
  • Appearance: White crystalline solid.

  • Melting Point:

    
     (Lit. 
    
    
    
    ).
  • IR (ATR): Broad band

    
     (O-H stretch), Sharp peak 
    
    
    
    (C=O stretch).
  • 1H NMR (DMSO-d6):

    
     13.2 (br s, 1H, COOH), 7.95 (d, 2H), 7.55 (d, 2H).
    

References

  • Phase Transfer Catalysis in Oxidation

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
    • Herriott, A. W., & Picker, D. (1975). Phase transfer catalysis.[3] Evaluation of catalysts. Journal of the American Chemical Society, 97(9), 2345-2349. Link

  • Palladium-Catalyzed Carbonylation Review

    • Beller, M., et al. (1995). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 34(17), 1848-1852. Link

  • CO Surrogates (Mo(CO)6)

    • Nordstrøm, L. U., et al. (2008). Molybdenum Hexacarbonyl as a CO Source in Palladium-Catalyzed Carbonylation.[4] Journal of Organic Chemistry, 73(20), 8076-8079. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

Introduction Welcome to the technical support guide for the synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid. This molecule is typically synthesized via a two-step sequence: a palladium-catalyzed Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid. This molecule is typically synthesized via a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by saponification of an ester protecting group. While robust, this synthetic route is sensitive to a number of variables that can lead to low yields.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered during this synthesis. We will delve into the causality behind these problems and provide field-proven troubleshooting protocols to optimize your reaction outcomes.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification A Starting Material 1: 3-Bromo-5-chlorobenzoic acid methyl ester C Pd Catalyst, Base, Solvent A->C B Starting Material 2: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester B->C D Intermediate: Methyl 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoate C->D E Base (e.g., LiOH), Solvent (e.g., THF/H₂O) D->E Hydrolysis G Acidic Workup E->G F Final Product: 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid G->F

Caption: General two-step synthesis workflow.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling Reaction

The success of the entire synthesis hinges on the efficiency of the carbon-carbon bond formation in the Suzuki coupling step. Low yields at this stage are common and can almost always be traced back to reagent quality or suboptimal reaction conditions.[1]

Q1: My Suzuki reaction has stalled. TLC/LCMS analysis shows a large amount of unreacted aryl halide. What are the most likely causes?

This is the most frequent issue and typically points to a loss of catalytic activity or problems with the reaction environment.

Answer:

The primary suspect is the deactivation of the palladium catalyst. The active catalytic species, Pd(0), is readily oxidized to the inactive Pd(II) state by oxygen.[1] Other factors include the choice of base, ligand, and temperature.

Troubleshooting Steps & Causal Analysis:

  • Oxygen Contamination: This is the leading cause of catalyst deactivation.[2] The "black magic" of inconsistent results between runs often comes down to minor differences in degassing technique.

    • Protocol: Implement a rigorous degassing protocol. For most applications, sparging the solvent and reaction mixture with an inert gas (argon or nitrogen) for 20-30 minutes is sufficient. For maximum efficiency, perform at least three "freeze-pump-thaw" cycles.[1]

  • Inactive Catalyst/Ligand: Phosphine-based ligands are susceptible to oxidation, which prevents them from coordinating with the palladium center.[1]

    • Protocol: Use a fresh bottle of the phosphine ligand or one that has been meticulously stored under an inert atmosphere. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your ligand is not oxidized, as it also acts as the reductant to generate the active Pd(0) species in situ.[1]

  • Ineffective Base or Solvent System: The base is critical for activating the boronic ester and facilitating the transmetalation step.[3] Its solubility and strength are key.

    • Protocol: Ensure your base (e.g., K₂CO₃, K₃PO₄) is a fine, dry powder. For reproducibility, consider using a combination of a stronger base like K₃PO₄ with a dioxane/water solvent system, which is effective for many heteroaromatic couplings.[4]

ParameterRecommendationRationale
Degassing 3x Freeze-Pump-Thaw cyclesRigorously removes dissolved oxygen, preventing oxidation of the Pd(0) catalyst and phosphine ligands.[1]
Catalyst Use a Pd(0) source (e.g., Pd(PPh₃)₄)Bypasses the in-situ reduction step, which can be inefficient and a source of side reactions.[1]
Ligand Use fresh, high-purity phosphine ligandOxidized ligands fail to coordinate to the palladium, halting the catalytic cycle.[1]
Base K₃PO₄Often more effective than carbonates for challenging couplings involving electron-rich or heterocyclic partners.[4]
Temperature Cautiously increase to 80-100 °CMany Suzuki couplings require heating to overcome the activation energy, but excessive heat can degrade the catalyst.[1]
Q2: My desired product is forming, but I'm getting a significant amount of a symmetrical byproduct derived from the pyrazole. What is this and how do I stop it?

You are observing homocoupling, a classic side reaction in Suzuki couplings.

Answer:

Homocoupling occurs when two molecules of the boronic acid/ester couple together. This process is also catalyzed by palladium and is often exacerbated by the presence of oxygen.[2]

Troubleshooting Steps & Causal Analysis:

  • Improve Degassing: As with general catalyst deactivation, oxygen is a primary culprit. It can facilitate the oxidative coupling of two boronic acid molecules.[1] A more rigorous degassing procedure is the first line of defense.

  • Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it is reduced to Pd(0) in the reaction. This reduction process can sometimes consume the boronic acid reagent, leading to homocoupling.[1] Starting directly with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[1]

  • Stoichiometry Control: While less common, using a large excess of the boronic acid can sometimes favor homocoupling. Try reducing the equivalents of the boronic ester to 1.1-1.3 relative to the aryl halide.

G Start Low Yield with Side Products Check_SM Are Starting Materials Consumed? Start->Check_SM Check_Byproduct Identify Main Byproduct Check_SM->Check_Byproduct Yes Homocoupling Issue: Homocoupling (Pyrazole-Pyrazole) Check_Byproduct->Homocoupling Symmetrical Pyrazole Dimer Dehalogenation Issue: Dehalogenation (3-Chlorobenzoic acid) Check_Byproduct->Dehalogenation Loss of Bromo/Iodo Group Protodeborylation Issue: Protodeborylation (1-Methylpyrazole) Check_Byproduct->Protodeborylation Loss of Boron Group Solve_HC Solution: 1. Improve Degassing 2. Use Pd(0) Precatalyst Homocoupling->Solve_HC Solve_Dehalo Solution: 1. Switch to Carbonate/Phosphate Base 2. Use Aprotic Solvent Dehalogenation->Solve_Dehalo Solve_Proto Solution: 1. Use Pinacol Ester 2. Use Fresh Boronic Acid 3. Anhydrous Conditions Protodeborylation->Solve_Proto

Caption: Troubleshooting decision tree for Suzuki side reactions.

Q3: My main byproduct is 3-chlorobenzoic acid methyl ester. What is happening?

This is a result of dehalogenation, where the bromo or iodo group on your starting material is replaced by a hydrogen atom.

Answer:

Dehalogenation occurs after the initial oxidative addition step. The resulting palladium complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene.[2]

Troubleshooting Steps & Causal Analysis:

  • Identify the Hydride Source: The most common culprits are amine bases or alcohol solvents. If you are using a base like triethylamine (NEt₃) or a solvent like isopropanol, these can act as hydride donors.[1]

  • Change the Base: Switch to a non-hydride-donating base. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[5]

  • Change the Solvent: If you suspect the solvent, switch to an aprotic solvent system such as dioxane, toluene, or DMF.[6]

Q4: I suspect my 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is of poor quality. How does this affect the reaction?

The stability and purity of the boronic acid/ester are paramount. Heteroaryl boronic acids, in particular, are prone to a side reaction called protodeborylation.[2]

Answer:

Protodeborylation is the hydrolysis of the carbon-boron bond, replacing the boronic acid/ester group with a hydrogen atom. This effectively destroys your nucleophilic coupling partner, leading to low yields and unreacted aryl halide.[2]

Troubleshooting Steps & Causal Analysis:

  • Use the Pinacol Ester: Boronic acids are generally less stable than their corresponding pinacol esters. The pinacol ester of 1-methyl-1H-pyrazole-4-boronic acid is more resistant to protodeborylation and is the recommended reagent.[7][8]

  • Ensure Anhydrous Conditions (Pre-reaction): While many Suzuki protocols use aqueous solvent mixtures, the boronic ester itself should be stored and handled under anhydrous conditions to prevent premature hydrolysis.

  • Check Reagent Purity: Confirm the purity of your boronic ester by ¹H NMR before use. Impurities can inhibit the reaction. Several synthetic routes exist for its preparation if commercially sourced material is suspect.[9][10]

Part 2: Troubleshooting the Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl or ethyl ester to the desired carboxylic acid. While seemingly straightforward, this step can suffer from incomplete conversion or product loss during workup.[11]

Q5: My saponification is sluggish or incomplete, with starting ester still present after several hours.

Incomplete hydrolysis is usually a matter of kinetics or stoichiometry.

Answer:

The rate of base-catalyzed ester hydrolysis (saponification) depends on the base concentration, temperature, and steric hindrance around the ester.[12]

Troubleshooting Steps & Causal Analysis:

  • Increase Base Equivalents: Ensure you are using a sufficient excess of the base. A common starting point is 2-3 molar equivalents.[13]

  • Switch the Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for ester hydrolysis, especially in mixed solvent systems like THF/water, due to the coordination properties of the lithium cation.[14]

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate. However, monitor for potential side reactions if other sensitive functional groups are present.[14]

  • Improve Solubility: Ensure your ester is fully dissolved. A common and effective solvent system is a 1:1 or 2:1 mixture of THF and water.[14]

ParameterRecommendationRationale
Base LiOH (2-3 eq.)Often provides better results than NaOH or KOH in mixed aqueous/organic solvents.[14]
Solvent THF / H₂O (e.g., 2:1)Ensures solubility of both the organic ester and the inorganic base.
Temperature Room Temperature to 50 °CIncreases reaction rate without promoting significant degradation.
Time Monitor by TLC/LCMSReaction times can vary; monitor until all starting ester is consumed.
Q6: My hydrolysis appears complete, but I lose most of my product during the acidic workup and extraction. Where is it going?

This is a classic workup problem related to the amphipathic nature of the product and its salt.

Answer:

The product, a carboxylic acid, is converted to its carboxylate salt (e.g., lithium benzoate derivative) during the basic hydrolysis. This salt is water-soluble. To isolate the product, you must carefully acidify the mixture to re-protonate the carboxylate, causing the neutral, water-insoluble carboxylic acid to precipitate.[15] Product loss occurs if acidification is incomplete or if the product has some solubility in the aqueous layer.

Troubleshooting Steps & Causal Analysis:

  • Ensure Complete Precipitation: After the reaction, cool the mixture in an ice bath. Slowly add dilute acid (e.g., 1M HCl) while stirring until the pH is distinctly acidic (pH 2-3). Check the pH with indicator paper. If the solution is not acidic enough, your product will remain in the aqueous phase as the carboxylate salt.[15]

  • Minimize Contact Time: Perform washes and extractions efficiently. Prolonged exposure to aqueous conditions, even acidic ones, can lead to losses if the product has partial water solubility.[11]

  • Use Cold Solutions: Perform all aqueous workup steps, including the acidification and any subsequent washes, with ice-cold water or brine. This minimizes the solubility of your organic product in the aqueous phase.[11]

  • Saturate the Aqueous Layer: If you suspect your product has significant aqueous solubility even when protonated, saturate the aqueous layer with NaCl (brine) before extraction. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase.

G A Reaction Mixture (Aqueous Layer) Contains Water-Soluble Carboxylate Salt B 1. Cool in Ice Bath A->B C 2. Slowly Add 1M HCl (Stir Vigorously) B->C D Check pH ≈ 2-3 C->D E Neutral Carboxylic Acid Precipitates Out D->E F 3. Filter the Solid E->F G 4. Wash with Cold Water F->G H 5. Dry Under Vacuum G->H I Pure Product H->I

Caption: Workflow for product isolation after saponification.

References

  • Google Patents. (2020). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved February 19, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Retrieved February 19, 2026, from [Link]

  • Google Patents. (1928). US1686913A - Purification of benzoic acid and its derivatives.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved February 19, 2026, from [Link]

  • Google Patents. (2022). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved February 19, 2026, from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved February 19, 2026, from [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. Retrieved February 19, 2026, from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. Retrieved February 19, 2026, from [Link]

  • Quora. (2024). What is the process for extracting benzoic acid from an unknown compound using acids and bases?. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Pyrazolyl-Benzoic Acids

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Introduction: The Scaffold & The Challenge Pyrazolyl-benzoic acids are critical pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Introduction: The Scaffold & The Challenge

Pyrazolyl-benzoic acids are critical pharmacophores in drug discovery (e.g., kinase inhibitors, anti-inflammatory agents). Their synthesis typically follows two distinct pathways, each with unique failure modes:

  • Cyclocondensation (Route A): Reaction of hydrazinobenzoic acids with 1,3-dicarbonyls.

  • Metal-Catalyzed Coupling (Route B): N-arylation of existing pyrazoles with halobenzoic acids (Ullmann) or boronic acids (Chan-Lam).

This guide addresses the three most prevalent technical bottlenecks: Regioisomerism , Decarboxylation , and Amphoteric Isolation Failures .

Module 1: The Regioselectivity Trap (Route A)

Context: When reacting a hydrazinobenzoic acid with an unsymmetrical 1,3-diketone, you often obtain a mixture of 1,3- and 1,5-substituted pyrazoles.

The Core Issue: Competing Nucleophiles

The hydrazine moiety has two nucleophilic nitrogens (


 and 

). The electron-withdrawing nature of the benzoic acid ring makes

(attached to the ring) less nucleophilic than

. However, steric bulk on the diketone can override these electronic preferences.
Troubleshooting Guide

Q: Why is my ratio of 1,5-isomer to 1,3-isomer inconsistent between batches? A: You are likely operating under thermodynamic control rather than kinetic control, or your pH is fluctuating.

  • Kinetic Control: Favors attack of the most nucleophilic nitrogen (

    
    ) on the most electrophilic carbonyl.
    
  • Thermodynamic Control: Favors the sterically less crowded isomer.

  • The Fix: If you need the kinetic product, lower the temperature (

    
    C) and use a non-protic solvent (THF) to prevent equilibration. If you need the thermodynamic product, reflux in ethanol with catalytic acid (HCl/AcOH).
    

Q: How do I force the formation of the "Anti-Electronic" isomer? A: Use Enaminones instead of diketones. By converting the diketone to an enaminone (using DMF-DMA), you desymmetrize the electrophile. The hydrazine will attack the


-carbon of the enaminone via Michael addition, followed by cyclization. This dictates regioselectivity based on the enaminone structure, largely independent of the hydrazine's electronics.
Visualizing the Pathway

RegioSelectivity Hydrazine Hydrazinobenzoic Acid (N-alpha vs N-beta) Diketone Unsymmetrical 1,3-Diketone Hydrazine->Diketone Condensation Attack1 N-beta attacks Most Electrophilic C=O Diketone->Attack1 Low Temp / Neutral Attack2 N-alpha attacks Most Electrophilic C=O Diketone->Attack2 High Temp / Acidic Isomer1 1,3-Isomer (Kinetic/Electronic) Attack1->Isomer1 Isomer2 1,5-Isomer (Steric/Thermodynamic) Attack2->Isomer2

Caption: Decision tree for regioselective outcomes in hydrazine-diketone condensation.

Module 2: Decarboxylation & Coupling Failures (Route B)

Context: Using Ullmann or Chan-Lam coupling to attach a pyrazole to a benzoic acid derivative.

The Core Issue: Thermal Instability

Benzoic acids, especially those with electron-withdrawing groups or ortho-substituents, are prone to protodecarboxylation at temperatures required for Ullmann coupling (>110°C).

Troubleshooting Guide

Q: I see the product mass (M) minus 44 (CO2) in LCMS. Is my catalyst eating my acid? A: Yes. Copper(I) and (II) can facilitate decarboxylation via a radical mechanism or by stabilizing the transition state of the carboxylate loss.

  • Immediate Fix: Switch from Ullmann (High T) to Chan-Lam Coupling (Room Temp) .

  • Alternative: Esterify the acid before coupling. Esters are significantly more stable to decarboxylation than free acids. Hydrolyze (LiOH/THF) after the coupling.

Q: My Chan-Lam reaction stalled at 30% conversion. Adding more boronic acid didn't help. A: The reaction is likely oxygen-starved or the catalyst is poisoned.

  • Mechanism: Chan-Lam requires

    
     to reoxidize Cu(I) to the active Cu(II) species.[1]
    
  • The Fix: Do not just stir; sparge the reaction with air (or

    
     balloon) for the first 15 minutes. Ensure the reaction vessel has a large headspace-to-liquid ratio. Add 4Å molecular sieves to prevent protodeboronation (a side reaction where the boronic acid loses Boron and becomes a proton).
    
Protocol: Optimized Chan-Lam for Labile Benzoic Acids
ParameterStandard ConditionOptimized for Labile AcidsReason
Catalyst

(1.0 eq)

(0.1 eq) + TEMPO (1.0 eq)
TEMPO acts as a co-oxidant, allowing milder turnover.
Ligand PyridineBipyridine or Phenanthroline Bidentate ligands stabilize Cu species, preventing catalyst crash-out.
Solvent DCMMeOH/H2O (9:1) or DMSO Polar solvents often accelerate the transmetallation step.
Base

TMEDA or DBU Stronger bases can promote transmetallation without requiring heat.

Module 3: The "Zwitterion Trap" (Purification)

Context: You synthesized the molecule, but it's stuck in the aqueous phase or formed a "goo" that won't filter.

The Core Issue: Amphoteric Solubility

Pyrazolyl-benzoic acids contain a basic pyrazole nitrogen (


) and an acidic carboxyl group (

).
  • pH < 2: Cationic (Soluble in water).

  • pH > 5: Anionic (Soluble in water).

  • pH 2.5–4.5: Neutral Zwitterion (Insoluble in water, often poorly soluble in organics).

Troubleshooting Guide

Q: My product is in the water layer during extraction. DCM won't pull it out. A: You are likely at high pH (carboxylate form).

  • The Fix: Do not use DCM. Use n-Butanol or 2-MeTHF . These solvents are polar enough to extract the zwitterion or the ion pair. Alternatively, adjust the aqueous phase carefully to the Isoelectric Point (pI) (usually pH ~3-4) where the molecule is least soluble, and filter the precipitate.

Q: I tried to filter the precipitate, but it's a sticky oil. A: This is "oiling out" due to impurities acting as solvating agents.

  • The Fix: Trituration. Decant the aqueous supernatant. Add Acetonitrile or MTBE to the oil and sonicate. This often induces crystallization of the zwitterion.

Visualizing the Solubility Workflow

WorkupLogic Reaction Reaction Mixture (Pyrazolyl-Benzoic Acid) CheckPH Check pH Reaction->CheckPH Acidic pH < 2 (Cationic Species) CheckPH->Acidic Acidic Workup Basic pH > 5 (Anionic Species) CheckPH->Basic Basic Workup Action1 Adjust to pH 3-4 (Isoelectric Point) Acidic->Action1 Add Base (slowly) Basic->Action1 Add Acid (slowly) Result Precipitation of Solid Action1->Result Ideal Case Extraction Extract with n-Butanol (If no solid forms) Action1->Extraction Oiling Out?

Caption: Logic flow for isolating amphoteric pyrazolyl-benzoic acids.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Chan-Lam Coupling Mechanism & Optimization
  • Decarboxylation of Heteroaromatic Acids

    • Goossen, L. J., et al. (2010). Cu-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Advanced Synthesis & Catalysis, 352(17), 2913-2917. [Link]

  • Enaminones in Pyrazole Synthesis

    • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. [Link]

Sources

Troubleshooting

purification challenges of chlorinated benzoic acid derivatives

Technical Support Center: Chlorinated Benzoic Acid Derivatives Case ID: CBA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Overview Welcome to the Technical Support Center. You are likely facing c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorinated Benzoic Acid Derivatives Case ID: CBA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Technical Support Center. You are likely facing challenges with chlorinated benzoic acid (CBA) derivatives (e.g., 2-chlorobenzoic acid, 2,4-dichlorobenzoic acid). These compounds present a unique "trifecta" of purification difficulties:

  • Isomeric Similarity: Ortho-, meta-, and para- isomers have nearly identical boiling points and solubilities.

  • Ionization Behavior: As weak acids (

    
     2.9–4.0), they cause severe peak tailing in chromatography and emulsion issues in extraction.
    
  • Thermal Instability: They are prone to decarboxylation (losing

    
     to become chlorobenzenes) and sublimation during drying.
    

This guide moves beyond standard textbook advice to address the specific failure modes encountered in high-purity isolation.

Module 1: Isomer Separation (The "Ortho Effect" Protocol)

User Issue: "I cannot separate 2-chlorobenzoic acid (2-CBA) from 4-chlorobenzoic acid (4-CBA) using standard recrystallization. They co-precipitate."

Technical Diagnosis: Standard recrystallization relies on solubility differences, which are minimal between these isomers in many solvents. However, their electronic properties differ significantly due to the Ortho Effect . The chlorine atom at the ortho position (2-CBA) exerts a steric and inductive effect that stabilizes the carboxylate anion, making 2-CBA a significantly stronger acid than 4-CBA.

  • 2-Chlorobenzoic Acid

    
    :  ~2.94[1]
    
  • 4-Chlorobenzoic Acid

    
    :  ~3.99
    

The Solution: pH-Controlled Fractional Extraction Instead of relying on thermal solubility, use their


 difference to separate them chemically.

Protocol:

  • Dissolution: Dissolve the crude mixture in an alkaline solution (pH > 10, using NaOH) to convert all acids to their water-soluble carboxylate salts.

  • The "Swing" Point: Slowly lower the pH using dilute HCl.

  • Target pH 3.5: Adjust the pH to exactly 3.5 .

    • Mechanism:[2][3][4] At pH 3.5, the 4-CBA (

      
       ~4.0) is predominantly protonated (neutral) and will precipitate or partition into an organic solvent.
      
    • The 2-CBA (

      
       ~2.9) remains largely ionized (anionic) and stays in the aqueous phase.
      
  • Separation: Filter the precipitate (enriched 4-CBA) or extract with ethyl acetate. The aqueous mother liquor now contains the 2-CBA.

  • Recovery: Acidify the aqueous layer to pH 1.0 to precipitate the 2-CBA.

Visual Workflow (pH Swing Strategy):

pH_Separation Start Crude Mixture (2-CBA + 4-CBA) Step1 Dissolve in 1M NaOH (pH > 10) Start->Step1 Step2 Slow Acidification with HCl Step1->Step2 Decision Adjust pH to 3.5 (CRITICAL STEP) Step2->Decision Phase1 Precipitate / Organic Phase (Rich in 4-CBA) Decision->Phase1 Protonated Form (Neutral) Phase2 Aqueous Filtrate (Rich in 2-CBA) Decision->Phase2 Ionized Form (Anionic) Final1 Recrystallize (Pure 4-CBA) Phase1->Final1 Final2 Acidify to pH 1.0 Precipitate 2-CBA Phase2->Final2

Figure 1: pH-Controlled Fractionation workflow exploiting the pKa differential between ortho- and para- isomers.

Module 2: Crystallization Troubleshooting

User Issue: "My product is 'oiling out' (forming a liquid layer) instead of crystallizing upon cooling."

Technical Diagnosis: Oiling out occurs when the melting point of the solute is depressed below the boiling point of the solvent (often due to impurities), or when the solution enters a "liquid-liquid miscibility gap" before the crystallization boundary. This is common with chlorinated aromatics in water-alcohol mixtures.

Troubleshooting Protocol:

VariableRecommendationMechanism
Solvent Choice Switch from Ethanol/Water to Toluene or Chlorobenzene ."Like dissolves like." Chlorinated solvents interact better with the lipophilic chlorinated ring, preventing the hydrophobic exclusion that causes oiling out in water.
Seeding Seed at

.
Provides a template for the lattice, bypassing the high energy barrier of nucleation which often leads to oiling.
Anti-Solvent Avoid rapid addition of cold anti-solvent.Rapid changes in polarity force the solute out as an amorphous oil. Add hot anti-solvent slowly.

Self-Validating Check: If oiling occurs, reheat the mixture until clear. Add a seed crystal of pure product. If the oil droplets adhere to the crystal and solidify, you are in the metastable zone. If the crystal dissolves, you are undersaturated.

Module 3: HPLC Method Development (Peak Tailing)

User Issue: "I see severe peak tailing and variable retention times for my CBA derivatives on HPLC."

Technical Diagnosis: Carboxylic acids interact strongly with residual silanol groups (


) on the silica support of HPLC columns. At neutral pH, these interactions cause secondary retention mechanisms (ion-exchange), leading to tailing.

The Solution: Mobile Phase Acidification You must suppress the ionization of the carboxylic acid group (


) to keep it in the neutral form.

Recommended Method Parameters:

  • Column: C18 (End-capped to minimize silanol activity).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid .

    • Note: Formic acid (

      
       3.[4]75) is often too weak to fully suppress the ionization of 2-chlorobenzoic acid (
      
      
      
      2.9). TFA (
      
      
      0.[5]2) is superior here.
  • Mobile Phase B: Acetonitrile + 0.1% TFA.[6]

  • Wavelength: 230–254 nm (Chlorinated rings have strong absorbance here).

Why TFA? TFA lowers the mobile phase pH to ~2.0. At this pH, both 2-CBA and 4-CBA are >99% protonated (neutral), eliminating silanol interactions and sharpening the peaks.

Module 4: Stability & Decarboxylation

User Issue: "My yield is low, and I detect chlorobenzene in my final product."

Technical Diagnosis: You are experiencing Thermal Decarboxylation .



This reaction is catalyzed by transition metals (often leached from reactor walls or present in starting materials) and temperatures >150°C.

Handling Guidelines:

  • Drying: Never dry CBAs above 100°C. Use vacuum drying at 40–60°C.

  • Sublimation: CBAs sublime easily. If using a high-vacuum oven, ensure you have a cold trap; otherwise, your product will coat the inside of your vacuum pump.

  • Analysis: Do not use Gas Chromatography (GC) with a hot injection port (>200°C) for purity analysis without derivatization (e.g., methylation). The heat of the injector will decarboxylate the sample during analysis, giving false impurity results. Use HPLC instead.

Decision Matrix: Selecting the Right Purification Path

Use this logic flow to determine the most efficient purification strategy for your specific batch.

Decision_Matrix Input Impurity Profile Check1 Is the main impurity an Isomer? (e.g. 2-Cl vs 4-Cl) Input->Check1 Check2 Is the impurity non-acidic? (e.g. Toluene) Check1->Check2 No Action1 Use pH-Controlled Extraction (Module 1) Check1->Action1 Yes Action2 Use Acid-Base Wash (Standard) Check2->Action2 Yes Action3 Recrystallization (Toluene/Hexane) Check2->Action3 No (General debris)

Figure 2: Strategic decision matrix for selecting purification methods based on impurity type.

References

  • Separation of Isomers (Ortho Effect & pKa)

    • Source: American Chemical Society (ACS) - J. Chem. Eng.
    • Title: Solubilities of o- and p-Chlorobenzoic Acids in N,N-Dimethylformamide + W
    • Relevance: Establishes the solubility differentials and pKa variations fundamental to the separ
    • URL:[Link]

  • Chromatographic Behavior

    • Source: National Institutes of Health (NIH) / PubMed.
    • Title: Determination of 15 isomers of chlorobenzoic acid in soil samples using HPLC-UV.[6]

    • Relevance: Validates the use of acidified mobile phases (TFA)
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Source: Royal Society of Chemistry (RSC).
    • Title: Mild, visible light-mediated decarboxylation of aryl carboxylic acids.[3]

    • Relevance: Discusses the radical mechanisms and stability issues of aryl carboxylic acids, supporting the low-temper
    • URL:[Link]

  • pKa Data Verification

    • Source: PubChem (N
    • Title: 2-Chlorobenzoic Acid (Compound Summary).[1]

    • Relevance: Authoritative source for physical property d
    • URL:[Link]

Sources

Optimization

common byproducts in Suzuki-Miyaura coupling of heteroaryl halides

Welcome to the Heteroaryl Coupling Technical Support Center . As a Senior Application Scientist, I have curated this guide to address the specific instability and reactivity profiles of heteroaryl substrates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heteroaryl Coupling Technical Support Center .

As a Senior Application Scientist, I have curated this guide to address the specific instability and reactivity profiles of heteroaryl substrates. Unlike standard phenyl-phenyl couplings, heteroaryl systems (pyridines, pyrimidines, imidazoles) introduce Lewis basicity and electron-deficiency that actively sabotage the catalytic cycle.

Below you will find a diagnostic map, detailed troubleshooting "Case Files" for the three most common failure modes, and a "Gold Standard" protocol designed to preempt these issues.

Part 1: The Diagnostic Map

Before troubleshooting, visualize where your reaction is exiting the productive cycle. Use this flow to identify your specific byproduct.

SuzukiSideReactions Start Start: Heteroaryl Halide (Ar-X) + Heteroaryl Boronic Acid (Ar'-B(OH)2) Pd0 Active Catalyst Pd(0) Start->Pd0 Reagents Proto Byproduct 1: Protodeboronation (Ar'-H) [Boronic Acid Loss] Start->Proto Hydrolysis (pH/H2O) Homo Byproduct 2: Homocoupling (Ar'-Ar') [Oxidative Dimer] Start->Homo O2 Leak / Pd(II) OA_Complex Oxidative Addition Complex [Ar-Pd(II)-X] Pd0->OA_Complex Oxidative Addition Transmetallation Transmetallation OA_Complex->Transmetallation + Activated Boronate Dehalo Byproduct 3: Hydrodehalogenation (Ar-H) [Halide Reduction] OA_Complex->Dehalo Solvent/Base Hydride Transfer Poison Catalyst Poisoning [Pd-N Coordination] OA_Complex->Poison Heterocycle N-binding Prod Product: Ar-Ar' Transmetallation->Prod Reductive Elimination

Figure 1: The Competitive Landscape of Suzuki-Miyaura Coupling.[1] Red paths indicate irreversible byproduct formation.

Part 2: Troubleshooting Case Files

Case File #1: The Vanishing Nucleophile (Protodeboronation)

Symptom: The aryl halide remains unreacted, but the boronic acid has been fully consumed. LCMS shows a mass corresponding to Ar'-H (the boronic acid minus the


 group).

The Science: Heteroaryl boronic acids, particularly 2-pyridyl and 2-pyrimidyl derivatives, are notoriously unstable. The mechanism involves the formation of a zwitterionic intermediate where the basic ring nitrogen coordinates to the boron atom, facilitating C-B bond cleavage by water or protons [1].[2] This reaction is often faster than the transmetallation step.

Troubleshooting Protocol:

  • Switch to MIDA Boronates: N-Methyliminodiacetic acid (MIDA) boronates are slow-release reagents. They protect the boron atom from hydrolysis until it is slowly hydrolyzed in situ to the active boronic acid, keeping the concentration low and favoring the coupling over decomposition [2].

  • Remove Water: Switch to anhydrous conditions using CsF or K3PO4 (finely ground) in dioxane. While Suzuki coupling usually requires water, highly unstable substrates require anhydrous activation.

  • Copper Co-catalysis: For 2-pyridyl systems, adding Cu(I) salts (e.g., CuTC) can facilitate transmetallation via a transient Cu-species, bypassing the slow Pd-transmetallation step that allows time for protodeboronation.

Case File #2: The Doppelgänger (Oxidative Homocoupling)

Symptom: You observe a significant amount of Ar'-Ar' (dimer of your boronic acid).

The Science: This is an oxidative process driven by the presence of Oxygen.[3] A Palladium-peroxo complex forms, which reacts with two equivalents of boronic acid to release the homocoupled product [3].[4] It essentially "short-circuits" the catalytic cycle, consuming your nucleophile.

Troubleshooting Protocol:

  • Rigorous Degassing: Sparging with nitrogen for 5 minutes is often insufficient for sensitive heteroaryl couplings. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon (heavier than air) for at least 20 minutes.

  • Slow Addition: If the homocoupling is competitive even with degassing, add the boronic acid solution slowly via a syringe pump over 1 hour. This keeps the standing concentration of boronic acid low relative to the oxidative addition complex [Ar-Pd-X].

Case File #3: The Silent Reduction (Hydrodehalogenation)

Symptom: The boronic acid remains, but the aryl halide is converted to Ar-H (simple heterocycle).

The Science: After oxidative addition, the Palladium(II) species [Ar-Pd-X] encounters a hydride source instead of the boronate. Common hydride sources are:

  • Alcohols: Isopropanol or Ethanol can undergo

    
    -hydride elimination on the metal center.
    
  • Amine Bases: Triethylamine or DIPEA can donate hydrides. This leads to a Pd-H species which reductively eliminates Ar-H [4].[1][5][6]

Troubleshooting Protocol:

  • Solvent Switch: Avoid secondary alcohols (isopropanol). Use Toluene , Dioxane , or DME . If a co-solvent is needed for polarity, use t-Amyl alcohol (sterically hindered, less prone to

    
    -hydride elimination).
    
  • Base Switch: Move away from amine bases. Use inorganic bases like K3PO4 or K2CO3 .

  • Increase Catalyst Activity: Dehalogenation is often a sign of a "stalled" catalyst waiting for transmetallation. Use a more active ligand (e.g., XPhos or SPhos ) to accelerate the transmetallation step.

Part 3: Data Summary of Byproducts

ByproductStructurePrimary CauseKey Solution
Protodeboronation Ar'-HHydrolysis of C-B bond (pH/H2O sensitive)Use MIDA boronates; Anhydrous conditions.
Homocoupling Ar'-Ar'Dissolved Oxygen; Excess OxidantFreeze-Pump-Thaw degassing; Argon atmosphere.
Hydrodehalogenation Ar-HHydride transfer from solvent/baseAvoid secondary alcohols; Use inorganic bases.
Catalyst Poisoning N/A (No Rxn)N-coordination to Pd centerUse Buchwald precatalysts (G3/G4); High Temp.

Part 4: The "Gold Standard" Heteroaryl Protocol

This protocol incorporates mitigations for all the above failures. It uses a Buchwald Precatalyst to ensure rapid initiation and bulky ligands to prevent poisoning [5].

Reagents:

  • Substrate: Heteroaryl Halide (1.0 equiv)

  • Nucleophile: Heteroaryl Boronic Acid (1.2 - 1.5 equiv) OR MIDA Boronate.

  • Catalyst: XPhos Pd G4 (2-3 mol%). Why? G4 precatalysts activate at room temp and XPhos is excellent for heteroaryl chlorides.

  • Base: K3PO4 (2.0 equiv, finely ground). Why? Anhydrous-compatible but effective.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) OR Anhydrous Dioxane (if protodeboronation is severe).

Step-by-Step Procedure:

  • Vial Prep: Charge a reaction vial with the Heteroaryl Halide, Boronic Acid, and K3PO4 base.[6][7] Add a magnetic stir bar.

  • Catalyst Addition: Add XPhos Pd G4. Note: Adding solid precatalyst prevents weighing errors associated with low-loading stock solutions.

  • Atmosphere Exchange: Cap the vial with a septum. Evacuate (vacuum) and backfill with Argon three times.

  • Solvent Addition: Syringe in the degassed solvent mixture.

    • Critical: If using Dioxane/Water, premix and sparge the solvent bottle for 20 mins before adding.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM).

    • Why 80°C? High enough to overcome activation barriers, low enough to minimize thermal decomposition of the boronic acid.

  • Monitoring: Check LCMS at 1 hour.

    • If Ar'-H (Protodeboronation) is high: Stop. Repeat using anhydrous Dioxane and increase Boronic Acid to 2.0 equiv.

    • If Ar-H (Dehalogenation) is high: Switch solvent to Toluene/Water.[6]

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc.2017 , 139, 13156–13165. Link

  • MIDA Boronates: Gillis, E. P.; Burke, M. D.[8] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc.[8][9]2007 , 129, 6716–6717.[8] Link

  • Oxidative Homocoupling: Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. J. Am. Chem. Soc.[8][9]2006 , 128, 6829–6836. Link

  • Hydrodehalogenation Mechanism: Navarro, O.; Kaur, H.; Mahjoor, P.; Nolan, S. P. Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenylboronic Acid Mediated by a Palladium/N-Heterocyclic Carbene Complex. J. Org.[9] Chem.2004 , 69, 3173–3180. Link

  • Buchwald Precatalysts: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Heterocyclic Carbene–Palladium(II)-1-Methylimidazole Complex for the Suzuki–Miyaura Coupling of Aryl Chlorides in Water. J. Org.[9] Chem.2014 , 79, 4161–4166. Link

Sources

Troubleshooting

stability issues of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid in solution

Welcome to the technical support resource for 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and stability of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid.

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid is influenced by a combination of chemical and environmental factors. The molecule possesses two key functional regions: the substituted benzoic acid moiety and the N-methylpyrazole ring. Each is susceptible to particular degradation pathways. The primary factors of concern are:

  • pH: The carboxylic acid group's ionization state is pH-dependent. The overall stability of both the benzoic acid and pyrazole moieties can be significantly affected by acidic or basic conditions, which can catalyze hydrolysis.[1][2][3] The effectiveness and stability of benzoic acid derivatives are often greatest in acidic conditions where the molecule is in its undissociated, more lipophilic form.[1][3]

  • Solvent: The choice of solvent is critical. Protic solvents (like water, methanol, ethanol) can participate in hydrolytic degradation, while residual impurities in solvents (e.g., peroxides in aged ethers) can promote oxidation.

  • Light: Aromatic and heteroaromatic compounds, including pyrazole derivatives, can be susceptible to photodegradation upon exposure to UV or even high-intensity visible light.[4][5][6] This can lead to complex photochemical transformations.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Long-term storage at room temperature or above can lead to a significant loss of compound integrity.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the pyrazole ring, a common pathway for nitrogen-containing heterocycles.[6]

Q2: What are the recommended storage conditions for solid and solution forms of the compound?

To maximize shelf-life and ensure experimental reproducibility, adhere to the following storage guidelines:

FormRecommended ConditionsRationale
Solid Store at 2-8°C, desiccated, and protected from light in a tightly sealed container.[7]Minimizes thermal degradation and prevents moisture uptake, which could initiate hydrolysis upon eventual dissolution. Protection from light prevents photodegradation.
Stock Solutions Prepare fresh solutions for each experiment. If storage is unavoidable, aliquot into small, single-use volumes in amber vials with minimal headspace. Store at -20°C or -80°C.Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound. Low temperatures slow degradation kinetics, amber vials block light[6], and minimal headspace reduces available oxygen for oxidation.

Q3: How do I select an appropriate solvent for my experiments?

Solvent selection depends on the experimental application (e.g., cell-based assay vs. chemical reaction).

  • Initial Solubility Testing: Start with common laboratory solvents. Benzoic acid has good solubility in polar organic solvents like ethanol, methanol, acetonitrile, and DMSO.[8][9]

  • For Biological Assays: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. However, ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • For Chemical Stability: Aprotic solvents like acetonitrile or DMF are often preferred over protic solvents (water, methanol) if hydrolysis is a concern. Always use high-purity, anhydrous solvents when possible.

Troubleshooting Guide: Stability Issues in Solution

This section provides in-depth, Q&A-style guidance for specific problems you may encounter.

Q1: My solution of the compound, initially colorless, has turned yellow. What is causing this discoloration?

Probable Cause: The yellowing of a solution is a classic indicator of degradation, most commonly due to oxidation or photodegradation.[6] The extended conjugated system of the molecule can form chromophoric degradants upon reacting with oxygen or absorbing light energy.

Troubleshooting Steps:

  • Protect from Light: Immediately switch to using amber glass vials or wrap your containers in aluminum foil. Minimize the solution's exposure to ambient light during preparation and handling.

  • Deoxygenate Solvents: If oxidation is suspected, sparge your solvent with an inert gas (nitrogen or argon) for 15-20 minutes before dissolving the compound. This removes dissolved oxygen.

  • Evaluate Solvent Purity: Ensure you are using fresh, high-purity solvents. Older bottles of solvents like THF or diethyl ether can accumulate explosive peroxides, which are potent oxidizing agents.

  • Conduct a Control Experiment: Prepare a fresh solution and store one aliquot in the dark at -20°C and another on the benchtop exposed to light. Compare them after 24 hours. A color change in the benchtop sample strongly implicates light as the cause.

Q2: I'm observing a gradual loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

Probable Cause: Absolutely. If the parent compound degrades in your assay medium, its effective concentration decreases over time, leading to lower-than-expected biological activity and poor reproducibility. This is a critical and often overlooked source of experimental error.

Troubleshooting Steps:

  • Assess Stability in Assay Medium: Incubate your compound in the complete cell culture medium (including serum, if applicable) under your standard assay conditions (e.g., 37°C, 5% CO₂) for the duration of your longest experiment. Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Analyze by HPLC: Quantify the remaining parent compound in each sample using a stability-indicating HPLC method (see Q4 for details). A decrease of >10% over the experimental timeframe indicates that stability is a significant issue.

  • Mitigation Strategies:

    • Reduce the incubation time of your assay if possible.

    • Prepare fresh dilutions of the compound from a frozen stock solution immediately before adding it to the assay. Do not use pre-diluted aqueous solutions that have been stored for extended periods.

    • If degradation is severe, consider if a formulation change (e.g., using a different solubilizing agent) could improve stability.

Q3: My HPLC analysis shows a new peak appearing and growing over time, while my main compound peak decreases. What does this signify?

Probable Cause: This is direct evidence of your compound degrading into one or more new chemical entities. The new peak represents a degradant. Identifying the conditions that promote its formation is the key to preventing it.

Troubleshooting Steps:

  • Characterize the Degradation: This is the ideal scenario for performing a forced degradation study (also known as stress testing). This systematic process will help you identify the specific vulnerability of your molecule.

  • Forced Degradation Protocol: Follow the detailed protocol outlined in the "Experimental Protocols" section below to test the compound's stability under hydrolytic, oxidative, thermal, and photolytic stress.

  • Analyze the Results: By comparing the chromatograms from the different stress conditions, you can determine the likely cause. For example:

    • If the degradant peak is largest in the acid or base-treated samples, the compound is susceptible to hydrolysis .

    • If the peak is most prominent after treatment with hydrogen peroxide, it is vulnerable to oxidation .

    • If the peak appears upon heating, it is thermally labile .

    • If the peak forms upon light exposure, it is photosensitive .

Q4: How can I systematically investigate the stability of my compound in a new formulation or solvent system?

Answer: A systematic investigation relies on conducting a forced degradation study. This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential liabilities. This is a cornerstone of pharmaceutical development and is essential for developing a stable formulation and a reliable analytical method.[6]

Below is a diagram of the workflow and a detailed protocol.

Diagram: Systematic Stability Investigation Workflow

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation prep_stock Prepare Concentrated Stock Solution (e.g., in ACN or DMSO) prep_samples Dilute Stock into Test Conditions (Acid, Base, H2O2, etc.) prep_stock->prep_samples stress_conditions Incubate Samples: - Hydrolytic (Acid/Base) - Oxidative (H2O2) - Thermal (Heat) - Photolytic (Light) prep_samples->stress_conditions timepoint Sample at Defined Timepoints (e.g., 0, 2, 8, 24h) stress_conditions->timepoint hplc Analyze via Stability- Indicating HPLC-UV/MS timepoint->hplc quantify Quantify Parent Peak (%) & Degradant Peak Area hplc->quantify identify Identify Degradation Pathway(s) quantify->identify optimize Optimize Storage & Formulation Conditions identify->optimize

Caption: Workflow for conducting a forced degradation study.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to identify the degradation pathways of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid. The goal is to achieve 10-30% degradation to ensure detection of primary degradants.[6]

Materials:

  • 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV or MS detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant) or a controlled light source

Methodology:

  • Prepare a Primary Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.

  • Set Up Stress Conditions: For each condition below, prepare a sample in a clean vial. Include a "time zero" (T₀) sample and an unstressed control stored at -20°C in the dark.

    • Acid Hydrolysis: a. Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. b. Incubate at 60°C. c. Sample at 2, 8, and 24 hours. d. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: a. Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. b. Incubate at room temperature (basic hydrolysis is often faster). c. Sample at 2, 8, and 24 hours. d. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: a. Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL.[6] b. Keep at room temperature, protected from light. c. Sample at 2, 8, and 24 hours.

    • Thermal Degradation: a. Dilute the stock solution with a 50:50 ACN:Water mixture to ~100 µg/mL. b. Incubate at 80°C in a sealed vial. c. Sample at 24 and 48 hours.

    • Photostability: a. Prepare two samples by diluting the stock solution with a 50:50 ACN:Water mixture to ~100 µg/mL. b. Wrap one sample completely in aluminum foil (the "dark control"). c. Expose both samples to a controlled light source as per ICH Q1B guidelines. d. Analyze both samples after the exposure period.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV method. A C18 column with a gradient elution using mobile phases of acidified water and acetonitrile is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak.

    • Calculate the percentage of the remaining parent compound relative to the T₀ or unstressed control sample.

Plausible Degradation Pathways

Based on the compound's structure, the following degradation pathways are chemically plausible under stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV/Vis) Parent 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl) -benzoic acid Hydrolysis_Product Potential Decarboxylation (Harsh Conditions) Parent->Hydrolysis_Product H⁺ or OH⁻ Oxidation_Product Pyrazole Ring Oxidation (N-Oxides, Ring Opening) Parent->Oxidation_Product [O] Photo_Product Dechlorination or Ring Rearrangement Parent->Photo_Product

Caption: Plausible degradation pathways for the target compound.

References
  • Garcés-Ramírez, L., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Royal Society of Chemistry.
  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts.
  • ResearchGate. (2025). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Request PDF.
  • ResearchGate. Photochemical transformation of a pyrazole derivative into imidazoles.
  • ResearchGate. Degradation pathway for 3-chlorobenzoic acid by....
  • CymitQuimica. (2024). Safety Data Sheet.
  • ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Request PDF.
  • ACS Publications. (2026). Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs.
  • NIH National Library of Medicine. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
  • RSC Publishing. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid.
  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues.
  • Wikipedia. Benzoic acid.
  • ScienceDirect. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
  • Chemos GmbH&Co.KG. Safety Data Sheet: benzoic acid.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • TCI Chemicals. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Carl ROTH. Safety Data Sheet: Benzoic acid.
  • Taylor & Francis Online. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Sigma-Aldrich. 3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Springer Nature. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC.
  • ResearchGate. (2025). The solubility of benzoic acid in seven solvents.
  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.
  • ResearchGate. Convergence of degradation pathways for aromatic and chloroaromatic....

Sources

Optimization

Technical Support Center: Optimization of Catalyst and Ligand for Suzuki Coupling of Aryl Chlorides

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling aryl chlorides. Due to their lower reactivity compared to aryl bromides and iodides, aryl chlorides present unique challenges that necessitate careful optimization of the catalytic system. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to enhance your experimental success.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the Suzuki coupling of aryl chlorides, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low to No Product Yield

This is one of the most common issues when working with less reactive aryl chlorides.[1] The root cause often lies in the inefficiency of one of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1]

Potential Cause A: Inefficient Oxidative Addition

The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making the initial oxidative addition of the aryl chloride to the Pd(0) center the rate-determining step.[1][2]

  • Solution 1: Select a More Active Catalyst/Ligand System. For aryl chlorides, especially those that are electron-rich or sterically hindered, standard catalysts like Pd(PPh₃)₄ are often insufficient.[3] Opt for catalyst systems known for their high activity with these challenging substrates:

    • Bulky, Electron-Rich Phosphine Ligands: These ligands stabilize the palladium center and promote oxidative addition.[1][4] Highly effective options include biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and trialkylphosphines (e.g., PCy₃, P(t-Bu)₃).[5][6][7]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong electron donors and can be highly effective for coupling aryl chlorides.[6][8]

    • Palladium Precatalysts: Modern precatalysts, such as those developed by the Buchwald group (e.g., XPhos Pd G3), are designed for ease of use and high reactivity with challenging substrates.[9][10]

  • Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be mindful of potential substrate or product degradation at elevated temperatures.[11][12]

Potential Cause B: Ineffective Transmetalation

The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This step is critically dependent on the activation of the organoboron reagent by the base.[6][13]

  • Solution 1: Optimize the Base. The choice of base is crucial.[13]

    • Stronger Bases: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[10]

    • Base Solubility: The base must have some solubility in the reaction medium to be effective. The use of aqueous solvent mixtures can help dissolve inorganic bases.[10][14]

    • Anhydrous Conditions: In some cases, anhydrous conditions with a finely powdered, strong base can be beneficial, especially if the boronic acid is prone to protodeboronation.[10]

  • Solution 2: Use a More Stable Boron Reagent. Boronic acids can be unstable and prone to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[5][10]

    • Consider using more stable boronic esters, such as pinacol esters or MIDA esters, or potassium trifluoroborate salts.[4][5]

Potential Cause C: Catalyst Deactivation

The active Pd(0) catalyst can be sensitive to oxygen and can deactivate over time, forming palladium black.[4]

  • Solution 1: Rigorous Degassing. Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst. This can be achieved through several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5]

  • Solution 2: Use a Precatalyst. Pd(II) precatalysts are generally more stable to air than Pd(0) complexes and are reduced in situ to the active Pd(0) species.[4]

Problem 2: Significant Side Product Formation

The formation of side products can complicate purification and reduce the yield of the desired product.

Side Product A: Homocoupling of the Boronic Acid (Ar'-Ar')

This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or when the reductive elimination step is slow.[4][10]

  • Solution:

    • Improve Degassing: Meticulous removal of oxygen is critical.[10]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst or a precatalyst that rapidly generates Pd(0) can minimize the presence of Pd(II) species that can promote homocoupling.[4]

    • Ligand Choice: Bulky ligands can disfavor the formation of the palladium species that lead to homocoupling.[10]

Side Product B: Protodeboronation (Ar'-H)

This is the cleavage of the C-B bond of the boronic acid, replacing the boron functionality with a hydrogen atom. It is often accelerated by water, high temperatures, and prolonged reaction times.[5][10]

  • Solution:

    • Use Stable Boron Reagents: As mentioned previously, boronic esters (pinacol, MIDA) or trifluoroborate salts are generally more resistant to protodeboronation.[5][10]

    • Minimize Water: If using an anhydrous system, ensure the base and solvent are dry.[10]

    • Optimize Reaction Time and Temperature: Monitor the reaction progress and avoid unnecessarily long heating times or excessively high temperatures.[10]

Side Product C: Dehalogenation of the Aryl Chloride (Ar-H)

In this side reaction, the chlorine atom of the starting material is replaced by a hydrogen atom.

  • Solution: This can sometimes be an issue with certain catalyst/ligand combinations and bases. Screening different ligands and bases may be necessary to minimize this side reaction.

Problem 3: Reaction Stalls or is Sluggish

A reaction that starts but fails to go to completion can be frustrating.

Potential Cause A: Poor Solubility

If any of the reagents (aryl chloride, boronic acid, or base) are not sufficiently soluble in the chosen solvent, the reaction rate can be severely limited.[14]

  • Solution:

    • Solvent Screening: Test a range of solvents. Common choices include toluene, dioxane, THF, and DMF, often with a small amount of water to aid in dissolving the base.[10][14][15]

    • Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the solubility and reactivity of the base.[11]

Potential Cause B: Product Inhibition

In some cases, the biaryl product can coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.

  • Solution: This can be a challenging issue to resolve. Sometimes, using a higher catalyst loading or a different ligand that is less susceptible to product inhibition can help.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst and ligand combination for starting the optimization of a Suzuki coupling with an aryl chloride?

A1: A robust starting point for many aryl chlorides is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos.[5] Alternatively, using a commercially available precatalyst like XPhos Pd G3 simplifies reaction setup and often provides excellent results.[10]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and often needs to be empirically determined. A good starting point is K₃PO₄ or Cs₂CO₃, as they are strong, non-nucleophilic bases that are effective in many challenging couplings.[10] The strength of the base should be matched to the reactivity of the substrates. For very unreactive aryl chlorides, a stronger base may be required.

Q3: What is the role of water in Suzuki coupling reactions?

A3: Water can play several beneficial roles. It can help to dissolve inorganic bases like carbonates and phosphates, facilitating their role in the catalytic cycle.[10][14] It can also promote the formation of the active boronate species required for transmetalation.[13] However, excessive water can lead to unwanted side reactions like protodeboronation.[10] Typically, a solvent system of an organic solvent with a small amount of water (e.g., 10:1 or 4:1) is a good starting point.[10][11]

Q4: My aryl chloride is electron-rich. What special considerations should I take?

A4: Electron-rich aryl chlorides are particularly challenging because the electron-donating groups make the C-Cl bond even less susceptible to oxidative addition.[9] For these substrates, it is essential to use a highly active catalyst system with a very electron-rich and bulky ligand, such as XPhos, SPhos, or a suitable NHC ligand.[5][6] Higher reaction temperatures and a strong base are also often necessary.

Q5: Can I run Suzuki couplings under solvent-free conditions?

A5: Yes, in some cases, solvent-free Suzuki couplings of aryl chlorides have been successfully performed.[16] This approach can be advantageous from an environmental and economic perspective. These reactions typically require a highly active catalyst system and careful control of the reaction temperature.

III. Data and Protocols

Table 1: Recommended Catalyst Systems for Aryl Chlorides
Catalyst SystemAryl Chloride TypeKey Advantages
Pd(OAc)₂ / XPhosGeneral, Electron-rich, HinderedHigh activity, commercially available.[5][10]
Pd₂(dba)₃ / SPhosGeneral, Electron-richExcellent for challenging substrates.[5]
PdCl₂(PCy₃)₂GeneralGood activity, relatively inexpensive ligand.[16]
PEPPSI-IPr (NHC)General, HeteroarylHigh thermal stability, effective for heteroaryl chlorides.[10]
XPhos Pd G3General, Electron-rich, HinderedAir- and moisture-stable precatalyst, easy to handle.[10]
Experimental Protocol: General Procedure for Suzuki Coupling of an Aryl Chloride

This protocol provides a starting point for optimization. The specific ligand, base, solvent, and temperature should be optimized for each unique substrate combination.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Degassing: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe.

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). If using a precatalyst, add it directly (1-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Protocol: High-Throughput Screening of Catalysts and Ligands

For particularly challenging substrates, a high-throughput screening (HTS) approach can rapidly identify optimal reaction conditions.[17][18]

  • Plate Setup: In a 96-well plate, dispense stock solutions of the aryl chloride, boronic acid, and a variety of bases.

  • Catalyst/Ligand Array: Add different palladium sources and ligands to each well or row/column to create a matrix of conditions.

  • Reaction: Seal the plate and heat it under an inert atmosphere.

  • Analysis: After the reaction time, quench the reactions and analyze the product formation in each well using a high-throughput method like LC-MS. Colorimetric methods for detecting halide ion consumption have also been developed for HTS.[19]

IV. Visualizing Key Concepts

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_ArCl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_ArCl Ar-Cl Transmetalation Transmetalation (Base, Ar'-B(OR)₂) PdII_ArCl->Transmetalation PdII_ArAr Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_ArAr Ar'B(OR)₂ PdII_ArAr->Pd0 Reductive Elimination RedElim Reductive Elimination PdII_ArAr->RedElim Product Ar-Ar' RedElim->Product Troubleshooting_Flowchart Start Low or No Yield CheckCatalyst Is the Catalyst/Ligand System Appropriate for Aryl Chlorides? Start->CheckCatalyst UpgradeCatalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) or use a Precatalyst CheckCatalyst->UpgradeCatalyst No CheckBase Is the Base Strong Enough and Soluble? CheckCatalyst->CheckBase Yes UpgradeCatalyst->CheckBase UpgradeBase Switch to K₃PO₄ or Cs₂CO₃. Consider aqueous solvent mixture. CheckBase->UpgradeBase No CheckReagents Are Boronic Acid and Solvent High Quality? CheckBase->CheckReagents Yes UpgradeBase->CheckReagents ImproveReagents Use Fresh Boronic Acid or Stable Ester. Ensure Rigorous Degassing. CheckReagents->ImproveReagents No IncreaseTemp Increase Reaction Temperature CheckReagents->IncreaseTemp Yes ImproveReagents->IncreaseTemp

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

V. References

  • Ciobota, V., & Colac, G. (2022). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Reactions, 3(3), 398-422. Available at: [Link]

  • Smalley, A. P., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(21), 13056-13065. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Smalley, A. P., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]

  • Arpad, T., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ARODES. Available at: [Link]

  • Li, J.-H., et al. (2007). Solvent-Free, Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Aryl Chlorides with Arylboronic Acids. Synthetic Communications, 37(15), 2433-2448. Available at: [Link]

  • Alonso, D. A., et al. (2009). Efficient Suzuki–Miyaura Coupling of Deactivated Aryl Chlorides Catalyzed by an Oxime Palladacycle. Synlett, 2009(18), 3011-3015. Available at: [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862-875. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7290-7296. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]

  • Villegas, L. C., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 124(1), 134-144. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]

  • Kim, J., et al. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Bulletin of the Korean Chemical Society, 37(4), 544-547. Available at: [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. Available at: [Link]

  • Macmillan Group. (2005). β-Alkyl Suzuki Couplings. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • ResearchGate. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]

  • Rowsell, B. J. S., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 7, 1186-1198. Available at: [Link]

  • Li, Y., et al. (2018). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 16(15), 2737-2743. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]

  • Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252-255. Available at: [Link]

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Available at: [Link]

  • ResearchGate. (2017). Screening of reaction conditions for the Suzuki-Miyaura cross-coupling... Available at: [Link]

  • ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available at: [Link]

Sources

Troubleshooting

minimizing homocoupling in Suzuki reactions of boronic acids

Technical Support Center: Suzuki-Miyaura Cross-Coupling Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Cross-Coupling

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Suzuki reactions and troubleshoot common issues, with a specific focus on minimizing the formation of homocoupling byproducts. As a self-validating system, the protocols and explanations herein are grounded in established mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem in my Suzuki reaction?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl byproduct.[1] This unwanted reaction consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and complicates purification due to the structural similarity between the homocoupled product and the target molecule.[1] In industrial applications, particularly in drug development, minimizing such side reactions is critical for creating efficient, cost-effective, and robust synthetic routes.[1]

Q2: What is the primary cause of boronic acid homocoupling?

A2: The primary driver of boronic acid homocoupling is the presence of Pd(II) species in the reaction mixture, especially in the presence of an oxidant like oxygen.[1][2][3] While the desired Suzuki catalytic cycle is driven by a Pd(0) catalyst, several scenarios can lead to an excess of problematic Pd(II):

  • Use of Pd(II) Precatalysts: Many common palladium sources, such as palladium acetate (Pd(OAc)₂), are in the Pd(II) oxidation state.[2] For the catalytic cycle to begin, these must be reduced to Pd(0) in situ. This reduction can be inefficient and is often accomplished by the boronic acid itself, leading to the formation of the homocoupled product.[2][4]

  • Presence of Oxygen: Oxygen is a key culprit. It can oxidize the active Pd(0) catalyst to a Pd(II) species, which then promotes homocoupling.[1][3][5] This makes rigorous degassing of the reaction mixture a critical step.

  • Incomplete Reductive Elimination: If the final step of the desired catalytic cycle (reductive elimination to form the product and regenerate Pd(0)) is slow or inefficient, the concentration of the arylpalladium(II) intermediate increases, creating opportunities for unwanted side reactions.

Q3: How does the choice of palladium catalyst influence homocoupling?

A3: Your choice of palladium source is a critical first step in controlling homocoupling.

  • Pd(II) vs. Pd(0) Precatalysts: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly mitigate homocoupling because it bypasses the initial in situ reduction step that often consumes the boronic acid.[1][5]

  • Modern Precatalysts: Advanced, air-stable precatalysts (e.g., Buchwald precatalysts) are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon activation, minimizing the side reactions associated with traditional Pd(II) sources.[2]

Q4: Can the ligand I choose help minimize homocoupling?

A4: Absolutely. The ligand plays a crucial role in modulating the reactivity and stability of the palladium center.

  • Bulky, Electron-Rich Ligands: Bulky, electron-rich phosphine ligands, particularly biaryl phosphines (e.g., XPhos, SPhos), are highly effective at promoting the desired reductive elimination step.[1][6] This rapid formation of the target product quickly regenerates the Pd(0) catalyst, keeping the catalytic cycle moving and minimizing the lifetime of intermediates that could lead to side reactions.[6] The electron-rich nature of these ligands also facilitates the initial oxidative addition step.[2]

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, making it prone to aggregation into inactive palladium black or participating in undesired pathways.[5] Ensuring an appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 4:1) is essential for catalyst stability and activity.[5]

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

This section provides direct, actionable strategies to address significant homocoupling observed in your Suzuki reaction.

Problem: My reaction shows a high percentage of boronic acid homocoupling byproduct.

Below is a systematic approach to diagnosing and solving this common issue, starting with the most impactful and easily implemented solutions.

Strategy 1: Rigorous Exclusion of Oxygen

Rationale: Oxygen is the most common and potent promoter of homocoupling through the oxidation of the active Pd(0) catalyst to Pd(II).[1][3][5] Rigorous removal of dissolved oxygen from solvents and the reaction headspace is the single most effective measure to suppress this side reaction.

Experimental Protocol: Degassing a Suzuki Reaction

  • Setup: Assemble your reaction vessel (e.g., a Schlenk flask) with a stir bar and a septum.

  • Add Solids: Add the aryl halide, palladium precatalyst, ligand, and base to the flask.

  • Solvent Addition: Add the reaction solvent(s).

  • Degassing Procedure (Choose one):

    • Inert Gas Sparging: Insert a long needle connected to an inert gas line (Argon or Nitrogen) below the surface of the solvent. Bubble the gas through the vigorously stirred solution for 15-30 minutes.[5] Simultaneously, use a second needle as an outlet. After sparging, remove the long needle and maintain a positive pressure of inert gas (a balloon or a bubbler system) for the duration of the reaction.[1]

    • Freeze-Pump-Thaw: For more sensitive reactions, perform at least three freeze-pump-thaw cycles.[7] Freeze the reaction mixture using liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture while maintaining the vacuum, allowing dissolved gases to escape. Backfill with an inert gas.

  • Reagent Addition: Dissolve the boronic acid in a separate flask with a small amount of degassed solvent and add it to the reaction mixture via syringe under the inert atmosphere.

Strategy 2: Optimize Your Catalyst System

Rationale: The choice of catalyst and ligand directly impacts the efficiency of the catalytic cycle and the propensity for side reactions. Using a precatalyst that cleanly generates the active Pd(0) species is paramount.[1]

Recommendations & Comparison Table:

Catalyst SystemRationale for UseTypical Loading
Pd(0) Precatalyst (e.g., Pd(PPh₃)₄)Bypasses the in situ reduction step required for Pd(II) sources, which can consume the boronic acid and lead to homocoupling.[5]1-5 mol%
Buchwald Precatalysts (e.g., XPhos G3)Air-stable Pd(II) precatalysts that are designed for clean and efficient generation of the active monoligated Pd(0) species upon activation, minimizing side reactions.[2]1-2 mol%
Bulky, Electron-Rich Ligands (e.g., XPhos)Promote rapid reductive elimination of the desired product, accelerating the catalytic cycle and minimizing the lifetime of intermediates that can lead to homocoupling.[1][6] They also stabilize the monoligated Pd(0) active species.[6]1:1 to 2:1 L/Pd

Troubleshooting Workflow: Catalyst Optimization

The following diagram illustrates a logical workflow for troubleshooting homocoupling issues related to the catalyst system.

G start High Homocoupling Observed check_catalyst Q: Are you using a Pd(II) source (e.g., Pd(OAc)2)? start->check_catalyst switch_pd0 Action: Switch to a Pd(0) source (e.g., Pd(PPh3)4) or a modern precatalyst (e.g., Buchwald G3). check_catalyst->switch_pd0 Yes check_ligand Q: Is your ligand appropriate? (e.g., simple PPh3) check_catalyst->check_ligand No end Re-evaluate Reaction switch_pd0->end switch_ligand Action: Employ a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos). check_ligand->switch_ligand Yes check_ligand->end No, using modern ligand switch_ligand->end

Caption: A logical workflow for catalyst system optimization.

Strategy 3: Control Reagent Stoichiometry and Addition

Rationale: The relative concentrations of the reactants can influence the kinetics of the desired cross-coupling versus the undesired homocoupling. By controlling these factors, you can disfavor the bimolecular homocoupling pathway.

Actionable Steps:

  • Use a Slight Excess of the Aryl Halide: Employing a small excess of the aryl halide (e.g., 1.1-1.2 equivalents) relative to the boronic acid can favor the cross-coupling pathway.[1]

  • Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture over a period of time (e.g., via a syringe pump) keeps its instantaneous concentration low.[1][7] This reduces the statistical probability of two boronic acid molecules encountering the catalyst simultaneously, thus suppressing the rate of homocoupling.[7]

  • Lower Overall Concentration: In some cases, simply lowering the overall concentration of the reaction can disfavor the second-order homocoupling reaction relative to the desired pathway.[1]

Strategy 4: Re-evaluate the Base and Solvent System

Rationale: The base and solvent are not merely spectators; they play critical roles in activating the boronic acid and stabilizing intermediates.[8][9] An inappropriate choice can hinder the desired reaction, allowing side reactions to become more prominent.

  • Base Selection: The base is crucial for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[8][10] The effectiveness of a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can be highly dependent on the solvent and substrates.[5] If homocoupling is an issue, ensure your base is strong enough and soluble enough to facilitate efficient transmetalation. A sluggish transmetalation step can lead to catalyst decomposition and side reactions.

  • Solvent Effects: Solvents solubilize reagents and stabilize catalytic species.[11] Biphasic systems (e.g., Toluene/Water) are common, and vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[5] The choice of solvent can also influence catalyst activity and selectivity, though its role in homocoupling is less direct than factors like oxygen or catalyst choice.[12][13]

Mechanistic Insight: The Competing Pathways

To effectively troubleshoot, it is crucial to understand the underlying mechanisms. The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in contrast to the main pathway for boronic acid homocoupling.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n pdII_oad Ar-Pd(II)L_n-X pd0->pdII_oad Oxidative Addition (Ar-X) pdII_trans Ar-Pd(II)L_n-Ar' pdII_oad->pdII_trans Transmetalation (Ar'-B(OH)2) pdII_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pdII_trans->product pd0_ox Pd(0)L_n pdII_ox Pd(II) Species pd0_ox->pdII_ox Oxidation (e.g., O2) pdII_homo1 Ar'-Pd(II)L_n-B(OH)2 pdII_ox->pdII_homo1 Reaction with Ar'-B(OH)2 pdII_homo2 Ar'-Pd(II)L_n-Ar' pdII_homo1->pdII_homo2 2nd Transmetalation or Disproportionation pdII_homo2->pd0_ox Reductive Elimination byproduct Ar'-Ar' (Homocoupling) pdII_homo2->byproduct

Sources

Optimization

column chromatography techniques for purifying pyrazole derivatives

Technical Support Center: Purification of Pyrazole Derivatives Subject: Troubleshooting & Method Development for Column Chromatography of Pyrazole Scaffolds To: Research Scientists, Medicinal Chemists, and Process Develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyrazole Derivatives

Subject: Troubleshooting & Method Development for Column Chromatography of Pyrazole Scaffolds To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chromatography Division[1]

Core Technical Overview

Pyrazole derivatives present unique purification challenges due to their amphoteric nature and potential for annular tautomerism (in


-unsubstituted forms).[1] The pyridine-like nitrogen (N2) is basic (

~2.5 for pyrazole itself, but variable with substitution), acting as a hydrogen bond acceptor that interacts strongly with the acidic silanol groups (

) of silica gel.[1] This interaction is the primary cause of peak tailing and poor resolution.

This guide provides field-proven protocols to overcome these interactions, separate regioisomers (


 vs. 

alkylation products), and maximize recovery.

Mobile Phase & Stationary Phase Selection

Q: Which stationary phase should I choose for my pyrazole derivative?

A: The choice depends heavily on the substitution pattern and lipophilicity of your specific derivative.

Stationary PhaseBest ForApplication Notes
Silica Gel (Irregular, 40-63 µm) General synthetic intermediates, protected pyrazoles,

-alkyl regioisomers.[1]
Standard. Requires base modification (TEA/NH

) to prevent tailing.
C18 (Reverse Phase) Highly polar pyrazoles, deprotected derivatives, final compounds for bio-assay.[1]High Performance. Use when compounds streak on silica even with modifiers.[1] Excellent for removing inorganic salts.[1]
Amine-Functionalized Silica Basic pyrazoles, acid-sensitive substrates.[1]Specialized. Eliminates the need for mobile phase amine modifiers. Prevents acid-catalyzed degradation.
Alumina (Neutral/Basic) Acid-sensitive pyrazoles or those that decompose on silica.[1][2]Alternative. Lower resolution than silica but safer for labile groups.

Q: My pyrazole peaks are tailing significantly on silica. How do I fix this?

A: Tailing is almost always caused by the basic nitrogen interacting with silanols. You must suppress this ionization or block the silanol sites.

Protocol: The "TEA Wash" Technique Instead of just adding triethylamine (TEA) to your mobile phase, pre-equilibrate the column to ensure all active sites are blocked.[1]

  • Pack the column with your starting solvent (e.g., Hexane).[1]

  • Flush with 2-3 column volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .

  • Re-equilibrate with the starting mobile phase (containing 0.1% TEA) until the baseline stabilizes.[1]

  • Run your purification with 0.1% TEA maintained in the eluent.

Note: For very polar compounds (using DCM/MeOH), use 1% NH


OH (aq) in MeOH instead of TEA to avoid salt formation that precipitates in non-polar solvents.

Troubleshooting Guide: Regioisomer Separation

Q: I performed an N-alkylation and cannot separate the N1- and N2-isomers. They co-elute on TLC.

A: Separation of


-alkyl pyrazole regioisomers is a classic challenge. The dipole moments of the isomers often differ enough for separation, but standard gradients (0-100% EtOAc) are often too steep.[1]

Strategy:

  • Solvent Switch: If EtOAc/Hexane fails, switch to Toluene/Acetone or DCM/Ether .[1] These systems exploit

    
     interactions and hydrogen bonding differences differently than EtOAc.
    
  • Shallow Gradients: Use an isocratic hold. If the spots touch on TLC ($ \Delta R_f < 0.1 $), run the column isocratically at the solvent ratio that places the spots at

    
     0.15 - 0.20.
    
  • Check the Chemistry: Ensure you don't have a tautomeric equilibrium. If the

    
     is unsubstituted, the "isomers" are actually tautomers and cannot be separated. You must lock the position with a protecting group (e.g., THP, SEM, Bn) to separate them.[1]
    

Visualization: Regioisomer Separation Logic

RegioisomerLogic Start Crude N-Alkylation Mixture TLC_Check TLC Analysis (Hex/EtOAc 3:1) Start->TLC_Check Separation Are spots distinct? TLC_Check->Separation Yes Standard Flash Chromatography Separation->Yes Yes (ΔRf > 0.15) No Optimize Conditions Separation->No No (Co-elution) Solvent_Switch Switch Solvent System: Try Toluene/Acetone or DCM/MTBE No->Solvent_Switch Gradient_Mod Use Shallow Gradient (e.g. 0-10% MeOH in DCM over 40 CV) Solvent_Switch->Gradient_Mod Gradient_Mod->Yes Resolution Achieved

Caption: Decision matrix for optimizing the separation of N-alkyl pyrazole regioisomers.

Loading & Solubility Issues

Q: My compound is insoluble in the mobile phase (Hex/EtOAc) but soluble in DMSO/MeOH. How do I load it?

A: Liquid loading with strong solvents (DMSO/DMF) often ruins the separation of early-eluting pyrazoles because the solvent acts as a localized "super-eluent," washing everything down together.[1]

Protocol: Dry Loading (Solid Load)

  • Dissolve the crude pyrazole mixture in the minimum amount of a volatile strong solvent (DCM, Acetone, or MeOH).[1]

  • Add silica gel (ratio: 1g crude to 2-3g silica).

  • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

  • Add this powder to the top of your pre-packed column.

  • Add a layer of sand or frit on top to protect the bed.

Why this works: This eliminates the "solvent effect" and starts all bands as a tight zone at the top of the column.

Advanced Workflow: Method Development

Use this flowchart to systematically determine the best purification method for unknown pyrazole derivatives.

MethodDev Input Crude Pyrazole Solubility Solubility Check Input->Solubility NonPolar Soluble in Hex/DCM/EtOAc Solubility->NonPolar Polar Soluble in MeOH/Water only Solubility->Polar TLC_NP TLC (Silica) Check Tailing NonPolar->TLC_NP RP_HPLC Reverse Phase (C18) H2O/ACN + 0.1% FA Polar->RP_HPLC Tailing Streaking? TLC_NP->Tailing Add_Base Add 1% TEA or NH3/MeOH Tailing->Add_Base Yes Standard Standard Flash Hex/EtOAc Tailing->Standard No Add_Base->Standard Re-run TLC

Caption: Systematic workflow for selecting mobile phases and additives based on solubility and peak shape.

References

  • BenchChem Technical Support. (2025).[1][3][4] Column chromatography conditions for separating pyrazole isomers. Retrieved from [1]

  • LCGC International. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [1]

  • University of Rochester. (n.d.).[1] Troubleshooting Flash Column Chromatography. Retrieved from [1]

  • Daicel Chiral Technologies. (2021).[1] Mobile Phase Modifiers & Additives.[3][5][6][7] Retrieved from [1]

  • Royal Society of Chemistry. (2021).[1] Sustainable synthesis of pyrazoles...[8] Purification by column chromatography.[1][3][8][9][10] Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Isolation of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic Acid

Current Status: Operational Ticket ID: #PYR-BENZ-001 Subject: Prevention of Degradation & Workup Optimization Assigned Specialist: Senior Application Scientist Executive Summary You are encountering stability or isolatio...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #PYR-BENZ-001 Subject: Prevention of Degradation & Workup Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering stability or isolation issues with 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid . While this molecule is structurally robust compared to non-aromatic heterocycles, it possesses a "Jekyll and Hyde" chemical personality during workup:

  • Amphoteric Nature: It contains an acidic carboxyl group (

    
    ) and a weakly basic pyrazole nitrogen (
    
    
    
    ). This creates a narrow pH window for precipitation.
  • Ligand Behavior: The pyrazole nitrogen and carboxylate can act as a bidentate ligand, trapping Palladium (Pd) from cross-coupling reactions, which often manifests as "decomposition" (black oil/tar) rather than true chemical degradation.

  • Pseudo-Degradation: The most common "degradation" reported is actually esterification during acidic workup in alcoholic solvents.

This guide provides the protocols to stabilize the molecule, remove metal contaminants, and isolate it in high purity.

Module 1: The "Phantom Degradation" (Unwanted Esterification)

Symptom: LCMS shows a new peak M+14 (methyl) or M+28 (ethyl) higher than the product mass. Yield decreases significantly.

Root Cause: Benzoic acid derivatives are prone to Fischer Esterification if acidified in the presence of methanol or ethanol (common solvents in Suzuki couplings). The 3-chloro and pyrazole substituents can electronically activate the carbonyl, accelerating this process even at room temperature.

Protocol: The Solvent-Swap Method Do not acidify directly in the reaction alcohol.

  • Saponification (If applicable): If coming from an ester, ensure hydrolysis is complete with NaOH/LiOH.

  • The Critical Evaporation: Remove the alcoholic solvent (MeOH/EtOH) completely under reduced pressure (Rotavap at 40°C).

    • Checkpoint: The residue should be an aqueous slurry or oil.

  • Dilution: Redissolve/suspend the residue in Water or a non-nucleophilic co-solvent like THF or Acetonitrile .

  • Acidification: Only after alcohol removal, acidify with 1N HCl to pH 3–4.

SolventAcidified StabilityRisk LevelAction
Methanol LowCRITICAL REMOVE before adding acid. Forms methyl ester.
Ethanol LowCRITICAL REMOVE before adding acid. Forms ethyl ester.
THF HighSafeExcellent co-solvent for workup.
Acetonitrile HighSafeGood for crystallization.
Water HighSafeIdeal medium for precipitation.

Module 2: Palladium Entrapment ("The Black Tar")

Symptom: The product isolates as a grey/black solid or oil. NMR shows broad peaks (paramagnetic impurities). Yield is >100% (due to trapped salts/metals).

Root Cause: The pyrazole nitrogen is an excellent ligand for Palladium. Standard acid washes often fail to displace Pd because the metal coordinates to the nitrogen, protecting it from protonation.

Protocol: The "Soft Scavenge" Technique Avoids harsh oxidative conditions that could degrade the pyrazole.

  • Dissolution: Dissolve the crude material in THF or EtOAc.

  • Scavenger Addition: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 equiv w.r.t Pd loading).

    • Why? Sulfur has a higher affinity for Pd than the pyrazole nitrogen.

  • Incubation: Stir at 40°C for 2–4 hours.

  • Filtration: Filter through a pad of Celite to remove the resin-bound Pd.

  • Result: The filtrate should be significantly lighter in color.

Visualization: Palladium Removal Workflow

Pd_Removal Crude Crude Mixture (Pd-Contaminated) Solvent Dissolve in THF/EtOAc Crude->Solvent Scavenger Add Thiol Resin (TMT or Si-Thiol) Solvent->Scavenger Heat Stir 40°C (2-4 Hours) Scavenger->Heat Ligand Exchange Filter Filter (Celite) Heat->Filter Pure Pure Filtrate (Low Pd) Filter->Pure

Caption: Ligand exchange workflow to displace pyrazole-bound Palladium using thiol scavengers.

Module 3: Isoelectric Precipitation (Yield Optimization)

Symptom: Product does not precipitate upon acidification, or oils out as a sticky gum.

Root Cause:

  • Over-acidification: If you drop the pH < 1.0, the pyrazole nitrogen protonates (

    
    ), creating a soluble cationic salt.
    
  • Under-acidification: If pH > 5.0, the carboxylic acid remains deprotonated (

    
    ), keeping it soluble.
    

Protocol: The "Target pH" Window

  • Cooling: Chill the aqueous solution to 0–5°C.

  • Slow Addition: Add 1N HCl dropwise with vigorous stirring.

  • The Sweet Spot: Stop acidification at pH 3.5 – 4.0 .

    • Mechanism:[1][2][3] At this pH, the carboxylic acid is protonated (neutral), but the pyrazole is not yet fully protonated (neutral). This is the point of minimum solubility (Isoelectric Point).

  • Maturation: Allow the slurry to stir for 30 minutes. If it oils out, add a seed crystal or scratch the glass side.

Frequently Asked Questions (FAQs)

Q1: Can I dry this compound in the oven at 80°C? A: Risk. While the benzoic acid is stable, the pyrazole ring can be sensitive to oxidative degradation at high temperatures over long periods. We recommend drying under high vacuum at < 45°C . Avoid drying in the presence of residual DMSO, as this can facilitate decarboxylation.

Q2: The solid turned pink/red after filtration. Is it degrading? A: This is likely photo-oxidation of trace aniline impurities or phenol byproducts from the Suzuki coupling, not the degradation of the main scaffold.

  • Fix: Wash the solid with cold diethyl ether or perform a recrystallization from Acetonitrile/Water. Store the final compound in amber vials.

Q3: Can I use Dichloromethane (DCM) for extraction? A: Yes, but THF/EtOAc is preferred. This molecule has limited solubility in DCM due to its polarity. If you must use DCM, add 5% Methanol (only after ensuring no strong acid is present) to improve solubility.

References

  • Biotage. (2023).[4] How to Remove Palladium in three easy steps.[4] Retrieved from

  • Apollo Scientific. (2023). Efficient Palladium Removal Without Compromising Product Yield.[5] Retrieved from

  • Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[2] Retrieved from

  • National Institutes of Health (NIH). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from

  • Asian Journal of Chemistry. (2017). Evaluation of Synthesis of Methyl 3-Chloro-5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-1-methylpyrazole-4-carboxylate Using Green Metrics. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Pyrazole Derivatives

This guide provides an in-depth comparison and validation strategy for High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of pyrazole derivatives. As a class of compounds central to numerous...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and validation strategy for High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of pyrazole derivatives. As a class of compounds central to numerous pharmaceutical agents, the analytical methods governing their quality control must be robust, reliable, and rigorously validated. We move beyond a simple checklist approach, delving into the scientific rationale behind experimental design and data interpretation, grounded in the latest regulatory standards from the International Council for Harmonisation (ICH).[1][2] This document is intended for researchers, scientists, and drug development professionals who require a validated, trustworthy analytical procedure for pyrazole-based active pharmaceutical ingredients (APIs) and drug products.

Part 1: Foundational Strategy: From Analytical Target to Method Development

Before a single validation experiment is run, a robust method development strategy is paramount. The modern approach, championed by guidelines like ICH Q14, begins with defining an Analytical Target Profile (ATP) .[1] The ATP is a prospective summary of the performance requirements for an analytical procedure, ensuring it is "fit for purpose."

Why this matters: The ATP forces a clear definition of the method's goals from the outset. For a pyrazole API assay, the ATP might state: "The procedure must be able to accurately and precisely quantify the pyrazole derivative in the presence of its potential degradation products and process-related impurities, with a range of 80-120% of the nominal concentration and an accuracy and precision of not more than 2.0%." This target guides all subsequent development and validation choices.

Initial Method Development: Key Decisions for Pyrazole Analysis

The unique chemical nature of pyrazole derivatives informs the initial chromatographic conditions.

  • Column Selection: The workhorse of reversed-phase HPLC, the C18 column, is a common starting point for the separation of moderately polar pyrazole compounds.[3][4] However, the choice is not automatic. Some pyrazole derivatives, such as those containing boronic acid pinacol esters, can undergo on-column hydrolysis catalyzed by free silanol groups present on standard silica-based columns.[5] In such cases, a column with reduced silanol activity or end-capping is a superior choice to ensure analyte stability.[5]

  • Mobile Phase Composition: A mobile phase of acetonitrile and water is frequently effective.[6][7][8] The inclusion of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often critical for protonating residual silanols and the basic nitrogen atoms in the pyrazole ring, leading to sharper, more symmetrical peaks.[6][9]

  • Detection Wavelength: The pyrazole ring system contains a chromophore suitable for UV detection. The optimal wavelength is determined by running a UV scan of the analyte in the mobile phase to identify the wavelength of maximum absorbance (λ-max), ensuring high sensitivity.[10]

G cluster_0 Method Development Workflow ATP Define Analytical Target Profile (ATP) LitReview Literature & Analyte Property Review ATP->LitReview ColumnSelect Column Selection (e.g., C18, End-capped) LitReview->ColumnSelect MobilePhase Mobile Phase Optimization (Solvent Ratio, pH/Modifier) ColumnSelect->MobilePhase Detector Detector Parameter Selection (Wavelength, etc.) MobilePhase->Detector Optimization System Optimization (Flow Rate, Temperature) Detector->Optimization SST Pre-Validation: System Suitability Testing Optimization->SST

Caption: High-level workflow for HPLC method development.

Part 2: The Validation Protocol: A Blueprint for Reliability

A comprehensive, pre-approved validation protocol is the cornerstone of trustworthy results.[11][12] It translates the ATP into a series of experiments, each with a defined procedure, required materials, and pre-set acceptance criteria. This ensures that the validation process is systematic and the results are objective. The validation parameters are derived directly from regulatory expectations outlined in ICH Q2(R2).[13][14][15]

G Validation HPLC Method Validation Specificity Specificity Is the signal unique to the analyte? Validation->Specificity Linearity Linearity & Range Is the response proportional to concentration? Validation->Linearity Accuracy Accuracy How close is the result to the true value? Validation->Accuracy Precision Precision How repeatable are the measurements? Validation->Precision Limits LOD & LOQ What are the lowest detectable & quantifiable levels? Validation->Limits Robustness Robustness How resistant is the method to small changes? Validation->Robustness

Caption: Core parameters for HPLC method validation per ICH guidelines.

Part 3: Comparative Analysis: Experimental Protocols and Performance Data

Here, we compare two hypothetical HPLC methods for the analysis of a novel pyrazole derivative, "Pyrazolam."

  • Method A: A standard approach using a conventional C18 column and a simple acetonitrile/water mobile phase.

  • Method B: An optimized approach using a modern, end-capped C18 column and a mobile phase containing 0.1% formic acid.

System Suitability Testing (SST)

Why this matters: SST is not part of the formal validation but is a prerequisite. It verifies that the chromatographic system (HPLC, column, mobile phase) is performing adequately on a given day before any samples are analyzed.[16][17][18] It is the daily check that ensures the validity of the results generated.

Experimental Protocol:

  • Prepare a standard solution of Pyrazolam at the target concentration (e.g., 100 µg/mL).

  • Make five replicate injections of the standard solution.

  • Calculate the key performance parameters: theoretical plates (N), tailing factor (Tf), and the relative standard deviation (%RSD) of the peak areas.

Comparative Data:

ParameterAcceptance CriteriaMethod A ResultMethod B ResultPass/Fail
Theoretical Plates (N)> 200025006500Pass (Both)
Tailing Factor (Tf)≤ 2.02.11.1Fail (A) / Pass (B)
Peak Area %RSD≤ 2.0%0.8%0.4%Pass (Both)

Analysis: Method A fails on peak tailing, indicating poor chromatographic performance likely due to secondary interactions with the column. Method B, with its superior column and optimized mobile phase, shows excellent peak shape and efficiency, making it the more suitable candidate for validation.

Specificity and Forced Degradation

Why this matters: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or excipients.[3][17][19] For a stability-indicating method, this is proven through forced degradation studies.[20][21][22]

Experimental Protocol:

  • Prepare Samples: Expose Pyrazolam to various stress conditions to intentionally induce degradation (typically aiming for 5-20% degradation).[20][22]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[23]

    • Thermal: 105°C for 48 hours.

    • Photolytic: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).[21]

  • Analysis: Analyze a blank (diluent), an unstressed sample, and all stressed samples using the HPLC method with a photodiode array (PDA) detector.

  • Evaluation: Confirm that the principal peak for Pyrazolam is resolved from all degradation product peaks (Resolution > 2). Use the PDA detector to assess peak purity, ensuring no co-eluting peaks are present.

Comparative Data Summary:

Stress ConditionMethod A (Resolution of Main Peak from Closest Impurity)Method B (Resolution of Main Peak from Closest Impurity)Peak Purity (Method B)
Acid Hydrolysis1.3 (co-elution)2.8Pass
Base Hydrolysis2.14.5Pass
Oxidation1.83.1Pass
Thermal2.55.0Pass
Photolytic2.24.8Pass

Analysis: Method A shows poor resolution under acidic and oxidative stress, meaning it cannot accurately quantify the API in the presence of these specific degradants. Method B demonstrates baseline resolution for all degradation products, confirming it is specific and stability-indicating.

Linearity and Range

Why this matters: Linearity confirms a proportional relationship between the concentration of the analyte and the detector's response over a specified range.[6][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[12]

Experimental Protocol:

  • Prepare a stock solution of Pyrazolam reference standard.

  • Create a series of at least five dilutions covering the desired range. For an assay, this is typically 80% to 120% of the target test concentration.[17] For an impurity, the range might be from the reporting threshold to 120% of the specification limit.

  • Inject each concentration in triplicate.

  • Plot the average peak area versus concentration and perform a linear regression analysis.

Comparative Data (Method B):

ParameterAcceptance CriteriaMethod B ResultPass/Fail
Range80-120 µg/mL50-150 µg/mL (Tested)Pass
Correlation Coefficient (r²)≥ 0.9990.9998Pass
Y-interceptClose to zero0.5% of 100% responsePass

Analysis: Method B exhibits excellent linearity across a wide range with a correlation coefficient well above the acceptance limit, confirming its suitability for quantitative analysis.

Accuracy

Why this matters: Accuracy measures the closeness of the test results to the true value.[1] It is typically assessed via recovery studies.

Experimental Protocol:

  • Prepare a placebo (a mixture of all formulation excipients without the API).

  • Spike the placebo with the Pyrazolam API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery for each.

Comparative Data (Method B):

Spiked LevelMean Recovery (%)%RSDAcceptance CriteriaPass/Fail
80%99.5%0.7%98.0 - 102.0% Recovery, RSD ≤ 2.0%Pass
100%100.3%0.5%98.0 - 102.0% Recovery, RSD ≤ 2.0%Pass
120%101.1%0.6%98.0 - 102.0% Recovery, RSD ≤ 2.0%Pass

Analysis: The high recovery rates with low variability demonstrate that Method B is accurate and that interference from formulation excipients is negligible.

Precision

Why this matters: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[15][24]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six independent samples of the same batch of Pyrazolam on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for each set of measurements and for all measurements combined.

Comparative Data (Method B):

Precision Level%RSDAcceptance CriteriaPass/Fail
Repeatability (Day 1, Analyst 1)0.6%%RSD ≤ 2.0%Pass
Intermediate (Day 2, Analyst 2)0.8%%RSD ≤ 2.0%Pass
Overall (Combined Data)0.9%%RSD ≤ 2.0%Pass

Analysis: The low %RSD values for both repeatability and intermediate precision indicate that Method B is highly precise and will yield consistent results under normal laboratory variations.

Limits of Detection (LOD) and Quantitation (LOQ)

Why this matters: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6][9] These are critical for impurity analysis.

Experimental Protocol (based on the standard deviation of the response and the slope):

  • Determine the slope (S) from the linearity curve.

  • Determine the standard deviation of the response (σ). This can be based on the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

  • Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Comparative Data (Method B):

ParameterAcceptance CriteriaMethod B ResultPass/Fail
LODDemonstrate detectability0.1 µg/mLPass
LOQDemonstrate acceptable precision & accuracy at this level0.3 µg/mLPass

Analysis: Method B demonstrates high sensitivity, making it suitable for quantifying trace-level impurities in the Pyrazolam API.

Robustness

Why this matters: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][24] It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Perform the analysis on a standard solution while making small, deliberate changes to key parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% acetonitrile.

    • Column Temperature: ± 5°C.

  • Evaluate the effect on system suitability parameters (retention time, peak area, tailing factor).

Comparative Data (Method B):

Parameter VariedImpact on ResultsAcceptance CriteriaPass/Fail
Flow Rate (0.9 mL/min)SST parameters metSST criteria must be metPass
Flow Rate (1.1 mL/min)SST parameters metSST criteria must be metPass
Acetonitrile (+2%)SST parameters metSST criteria must be metPass
Acetonitrile (-2%)SST parameters metSST criteria must be metPass
Temperature (+5°C)SST parameters metSST criteria must be metPass

Analysis: The system suitability criteria are met under all varied conditions, demonstrating that Method B is robust and reliable for routine use in a quality control environment.

Final Performance Comparison

Validation ParameterMethod A (Standard)Method B (Optimized)Conclusion
System SuitabilityFail (Tailing > 2.0)Pass Method B is chromatographically superior.
SpecificityFail (Co-elution with degradants)Pass Method B is a stability-indicating method.
Linearity (r²)Not Performed0.9998 Method B is suitable for quantitation.
Accuracy (% Recovery)Not Performed99.5 - 101.1% Method B is accurate.
Precision (%RSD)Not Performed< 1.0% Method B is precise.
RobustnessNot PerformedPass Method B is reliable for routine use.

Conclusion

The validation of an HPLC method for pyrazole derivatives is a systematic process that must be guided by a deep understanding of both regulatory requirements and the specific chemistry of the analyte. As demonstrated, a standard "off-the-shelf" method (Method A) may fail to provide the specificity and chromatographic performance required for a reliable, stability-indicating assay. In contrast, a scientifically developed method (Method B), which considers potential analyte-column interactions and optimizes mobile phase conditions, successfully meets all ICH validation criteria. This guide illustrates that by grounding experimental design in the principles of the Analytical Target Profile and executing a rigorous validation protocol, researchers can develop and implement HPLC methods that ensure the quality, safety, and efficacy of pyrazole-based pharmaceutical products.

References

  • FDA. (n.d.). Guidance on Analytical Method Validation. U.S.
  • ProPharma. (2024, June 25).
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S.
  • Sivakumar, T., et al. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • Lab Manager. (2025, December 10).
  • Pharmaguideline. (2024, December 11).
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine.
  • ResearchGate. (n.d.).
  • CASSS. (2023, January 25).
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Slideshare. (n.d.).
  • International Journal of Pharmaceutical Quality Assurance. (2020, March 22).
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Vitae. (2024, January 30).
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
  • Semantic Scholar. (2014, September 27).
  • R Discovery. (2024, December 23).
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Pharmacopeia. (n.d.).
  • ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Acta Scientific. (2020, March 23).
  • PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • AMSbiopharma. (2025, July 22).
  • USP-NF. (2023, November 1).
  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
  • BenchChem. (n.d.).
  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
  • USP. (2011, December 3).
  • AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • Agilent. (2023, April 15).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product.
  • MedCrave online. (2016, December 14).
  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development.
  • Journal of Pharmaceutical Education and Research. (n.d.).
  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

Sources

Comparative

Comparative Analysis of Pyrazole-Functionalized Kinase Inhibitors

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Pyrazole Privilege in Kinase Inhibition The pyrazole ring ( ) has established itsel...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Pyrazole Privilege in Kinase Inhibition

The pyrazole ring (


) has established itself as a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1] Its ubiquity stems from its unique physicochemical versatility:
  • Bidentate Ligand Capability: The pyrazole motif can simultaneously act as a hydrogen bond donor (via the pyrrole-like NH) and an acceptor (via the pyridine-like N), allowing precise engagement with the kinase hinge region or specific active site residues.

  • 
    -Electron Richness:  This facilitates 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) or the gatekeeper residue, enhancing potency and residence time.
  • Metabolic Stability: Compared to other five-membered heterocycles, pyrazoles often exhibit superior metabolic stability, improving the pharmacokinetic (PK) profile of the drug.

This guide provides a comparative analysis of three distinct pyrazole-functionalized inhibitors—Crizotinib , Encorafenib , and Asciminib —demonstrating how this single scaffold supports diverse binding modes ranging from ATP-competitive (Type I) to allosteric (Type IV) inhibition.

Comparative Matrix: Structural & Functional Profiling

The following table contrasts the three inhibitors, highlighting how the pyrazole moiety contributes to their specific mechanisms of action.

FeatureCrizotinib (Xalkori)Encorafenib (Braftovi)Asciminib (Scemblix)
Primary Target ALK, ROS1, c-METBRAF V600E/KBCR-ABL1
Binding Mode Type I (ATP-Competitive)Type I (ATP-Competitive)Type IV (Allosteric)
Scaffold Role Stabilizing Substituent: The pyrazole ring is not the primary hinge binder (2-aminopyridine is). It forms critical

-stacking interactions with the solvent front/gatekeeper.
Core Scaffold: The pyrazole is central to the pharmacophore, orienting substituents to engage the hinge and hydrophobic pockets.[2][3]Allosteric Anchor: The pyrazole binds within the myristoyl pocket, forming H-bonds with Glu481, distinct from the ATP site.
Key Potency (IC50) ALK: ~24 nMc-MET: ~11 nMBRAF V600E: <0.4 nMBCR-ABL1: ~0.5 nM
Selectivity Multi-targeted (Broad spectrum TK)Highly Selective (RAF family)Ultra-Selective (ABL1 Myristoyl pocket)

Mechanistic Deep Dive

Crizotinib: The Pyrazole as a Stabilizing Moiety

Mechanism: Crizotinib binds to the ATP-binding pocket of ALK/ROS1/MET in the active (DFG-in) conformation. Structural Insight: While the 2-aminopyridine core anchors the molecule to the hinge region (Met1199 in ALK), the pyrazole ring is crucial for positioning. It sits near the solvent interface and may engage in


-stacking interactions. This positioning is vital for its dual activity against MET and ALK, but also renders it susceptible to solvent-front mutations (e.g., G1202R in ALK).
Encorafenib: The Pyrazole as a Core Scaffold

Mechanism: Encorafenib is a potent BRAF inhibitor designed to have a very long dissociation half-life (>30 hours). Structural Insight: The pyrazole core is substituted to maximize complementarity with the BRAF V600E active site. Unlike earlier generations (e.g., Vemurafenib), Encorafenib's specific substitution pattern allows it to bind essentially irreversibly under physiological conditions, leading to its superior potency and "off-rate" driven efficacy.

Asciminib: The Pyrazole in Allostery

Mechanism: Asciminib represents a paradigm shift. It does not compete with ATP. Instead, it binds to the myristoyl pocket of the BCR-ABL1 protein, locking the kinase in an inactive conformation.[3] Structural Insight: The pyrazole ring here acts as a specific anchor, forming a hydrogen bond with the backbone carbonyl of Glu481 .[3] This interaction is critical for the high affinity required to induce the allosteric transition. Because it binds a different site, it retains potency against ATP-site mutations (like T315I) that render Crizotinib or Imatinib ineffective.

Visualizing the Signaling Context

The following diagram illustrates the MAPK signaling pathway, highlighting the entry points for Crizotinib (c-MET) and Encorafenib (BRAF), demonstrating how different pyrazole inhibitors intercept the same oncogenic cascade at different nodes.

MAPK_Pathway GF Growth Factors (HGF, EGF) RTK RTKs (c-MET, EGFR) GF->RTK Activation RAS RAS-GTP RTK->RAS Recruitment BRAF BRAF (V600E) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Crizotinib Crizotinib (Pyrazole-Substituted) Crizotinib->RTK Inhibits Encorafenib Encorafenib (Pyrazole-Core) Encorafenib->BRAF Inhibits

Caption: MAPK signaling cascade showing intervention points for Crizotinib (RTK level) and Encorafenib (RAF level).

Experimental Validation Protocols

To objectively compare these inhibitors, researchers must validate potency (Biochemical) and target engagement (Cellular).

Protocol A: Biochemical Potency via TR-FRET (LanthaScreen)

This assay measures the binding affinity of the inhibitor to the kinase active site by detecting the displacement of a fluorescent tracer.

Principle: A Terbium (Tb)-labeled antibody binds to the kinase (or a tag). A fluorescent tracer binds to the ATP pocket. When both are present, FRET occurs (Tb


 Tracer). An inhibitor displaces the tracer, decreasing the FRET signal.

Reagents:

  • Kinase (e.g., Recombinant BRAF V600E).

  • Tb-labeled Antibody (e.g., anti-GST-Tb if kinase is GST-tagged).

  • Fluorescent Tracer (e.g., Kinase Tracer 236).

  • Test Compounds (Crizotinib, Encorafenib).

Step-by-Step Workflow:

  • Preparation: Dilute test compounds in DMSO to 100x final concentration, then dilute 1:100 in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plate Setup: Add 5

    
    L of diluted compound to a 384-well white low-volume plate.
    
  • Enzyme/Antibody Mix: Prepare a master mix of Kinase (5 nM final) and Tb-Antibody (2 nM final). Add 5

    
    L to the plate.
    
  • Incubation (Pre-Equilibrium): Incubate for 15 minutes at Room Temperature (RT). Note: This allows the inhibitor to bind before the tracer competes.

  • Tracer Addition: Add 5

    
    L of Tracer (concentration = 
    
    
    
    of tracer) to the plate.
  • Final Incubation: Incubate for 60 minutes at RT in the dark.

  • Read: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Tracer]).

  • Analysis: Calculate TR-FRET Ratio (

    
    ). Plot % Inhibition vs. log[Compound] to determine IC50.
    
Protocol B: Cellular Target Engagement via NanoBRET

This assay validates that the inhibitor permeates the cell membrane and binds the target in a physiological environment.

Principle: Cells express the Kinase fused to NanoLuc luciferase. A cell-permeable fluorescent tracer is added. BRET occurs between NanoLuc and the Tracer. The inhibitor competes with the tracer, reducing the BRET signal.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein. Incubate 24 hours.

  • Seeding: Trypsinize and plate cells into a 96-well non-binding surface plate (20,000 cells/well) in Opti-MEM.

  • Tracer/Inhibitor Addition:

    • Prepare Tracer K-10 (Promega) at the recommended concentration.

    • Prepare serial dilutions of the Pyrazole Inhibitor.

    • Add Tracer and Inhibitor simultaneously to the cells (Total volume 100

      
      L).
      
  • Equilibration: Incubate cells for 2 hours at 37°C / 5% CO2.

  • Substrate Addition: Add 50

    
    L of NanoBRET Nano-Glo Substrate/Extracellular Inhibitor solution.
    
  • Measurement: Immediately measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible reader.

  • Calculation: Calculate MilliBRET Units (mBU).

    
    
    Determine cellular IC50 (Target Engagement).
    

Workflow Visualization

TR_FRET_Workflow Step1 1. Prepare Reagents (Kinase, Tb-Ab, Tracer) Step2 2. Add Inhibitor (Serial Dilution) Step1->Step2 Step3 3. Add Kinase/Ab Mix Step2->Step3 Step4 4. Pre-Incubation (15 min) Step3->Step4 Step5 5. Add Tracer Step4->Step5 Step6 6. Equilibrium (60 min) Step5->Step6 Step7 7. Read TR-FRET (Ex 340 / Em 495, 520) Step6->Step7

Caption: Step-by-step workflow for the TR-FRET biochemical kinase binding assay.

References

  • Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Delaglio, F., et al. (2018). "Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma." OncoTargets and Therapy. Link

  • Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry. Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." User Guide. Link

Sources

Validation

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid versus other pyrazole inhibitors

An In-Depth Comparative Analysis of Pyrazole-Containing Enzyme Inhibitors: A Guide for Researchers In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Pyrazole-Containing Enzyme Inhibitors: A Guide for Researchers

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous clinically significant therapeutic agents. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the design of potent and selective enzyme inhibitors. This guide provides a detailed comparative analysis of two prominent pyrazole-containing inhibitors, Celecoxib and Doramapimod, to illustrate the diverse applications and nuanced behaviors of this important chemical motif. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to characterize them, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.

The Pyrazole Scaffold: A Versatile Tool in Kinase and Cyclooxygenase Inhibition

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, steric properties, and electronic distribution. This allows it to engage in a wide array of interactions with enzyme active sites, leading to high-affinity binding. Its presence in drugs targeting diverse enzyme families, such as cyclooxygenases (COXs) and mitogen-activated protein kinases (MAPKs), underscores its versatility and importance in modern medicinal chemistry.

Part 1: Celecoxib - A Archetype of COX-2 Selective Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial for its therapeutic action, as COX-2 is primarily responsible for mediating inflammation and pain, while the related COX-1 enzyme is involved in maintaining the protective lining of the stomach.

Mechanism of Action

The selectivity of Celecoxib for COX-2 is attributed to a key structural difference between the two enzyme isoforms. The active site of COX-2 is slightly larger than that of COX-1, featuring a side pocket that can accommodate the bulky sulfonamide group of Celecoxib. This interaction allows Celecoxib to bind tightly to COX-2, blocking the entry of its substrate, arachidonic acid, and thereby preventing the production of prostaglandins that mediate inflammation. In contrast, the smaller active site of COX-1 cannot accommodate Celecoxib's side group, leading to a much lower binding affinity.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Figure 1: Simplified signaling pathway of COX-2 inhibition by Celecoxib.

Part 2: Doramapimod (BIRB 796) - A Potent p38 MAPK Inhibitor

Doramapimod is a highly potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation. Unlike Celecoxib, which targets a constitutively active enzyme, Doramapimod targets a kinase that is activated in response to specific stimuli.

Mechanism of Action

Doramapimod is classified as a type II kinase inhibitor, meaning it binds to the inactive conformation of the p38 MAPK enzyme. Specifically, it occupies the ATP-binding pocket and extends into an adjacent allosteric site that is only accessible when the kinase is in its inactive state. This unique binding mode confers high selectivity and potency to Doramapimod. By locking the enzyme in an inactive conformation, Doramapimod prevents the downstream phosphorylation of target proteins, thereby blocking the inflammatory signaling cascade.

cluster_extracellular Extracellular cluster_intracellular Intracellular Stress/Cytokines Stress/Cytokines p38 MAPK p38 MAPK Stress/Cytokines->p38 MAPK Activates Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Phosphorylates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response Doramapimod Doramapimod Doramapimod->p38 MAPK Inhibits

Figure 2: Simplified signaling pathway of p38 MAPK inhibition by Doramapimod.

Part 3: Comparative Analysis

The following table summarizes the key pharmacological parameters of Celecoxib and Doramapimod, highlighting their distinct profiles.

ParameterCelecoxibDoramapimod (BIRB 796)
Target(s) COX-2p38 MAPK
IC50 (COX-2) ~40 nMN/A
IC50 (COX-1) ~15 µMN/A
IC50 (p38 MAPK) N/A~38 nM
Selectivity ~375-fold for COX-2 over COX-1High for p38 MAPK over other kinases
Mechanism Competitive, active site bindingAllosteric, inactive conformation binding

Part 4: Experimental Protocols

The characterization of enzyme inhibitors like Celecoxib and Doramapimod relies on robust and reproducible experimental assays. Below are representative protocols for assessing their inhibitory activity.

COX-2 Inhibition Assay (Enzymatic)

This assay measures the ability of a compound to inhibit the conversion of a substrate by purified COX-2 enzyme.

  • Enzyme Preparation: Recombinant human COX-2 is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) with a heme cofactor.

  • Compound Incubation: The test compound (e.g., Celecoxib) is serially diluted and incubated with the enzyme for a defined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: The reaction is initiated by adding a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and arachidonic acid.

  • Signal Detection: The rate of color development is monitored spectrophotometrically at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

p38 MAPK Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the phosphorylation of a p38 MAPK substrate within a cellular context.

  • Cell Culture: A suitable cell line (e.g., HEK293) is cultured to an appropriate density.

  • Compound Treatment: Cells are pre-incubated with serial dilutions of the test compound (e.g., Doramapimod) for a specified time (e.g., 1 hour).

  • Stimulation: Cells are stimulated with an activator of the p38 MAPK pathway (e.g., anisomycin or UV radiation) to induce phosphorylation.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Detection of Phosphorylation: The levels of phosphorylated p38 MAPK and a downstream substrate (e.g., MAPKAPK2) are measured using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting with phospho-specific antibodies.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of phosphorylation against the compound concentration.

cluster_enzymatic Enzymatic Assay Workflow cluster_cell_based Cell-Based Assay Workflow A Prepare Enzyme & Buffer B Add Test Compound (Serial Dilutions) A->B C Incubate B->C D Add Substrate C->D E Measure Signal (e.g., Absorbance) D->E F Calculate IC50 E->F G Culture & Seed Cells H Add Test Compound G->H I Stimulate Pathway H->I J Lyse Cells & Quantify Protein I->J K Detect Phosphorylation (e.g., ELISA) J->K L Calculate IC50 K->L

Figure 3: Generalized workflows for enzymatic and cell-based inhibitor assays.

Conclusion

The pyrazole scaffold is a remarkable example of a privileged structure in medicinal chemistry, capable of yielding highly potent and selective inhibitors for a wide range of enzyme targets. The comparison between Celecoxib, a selective COX-2 inhibitor, and Doramapimod, a potent p38 MAPK inhibitor, effectively illustrates this versatility. Their distinct mechanisms of action and target specificities highlight the nuanced ways in which the pyrazole core can be functionalized to achieve desired pharmacological profiles. The experimental protocols detailed herein provide a foundation for researchers to characterize and compare novel pyrazole-based inhibitors, contributing to the ongoing development of this important class of therapeutic agents.

References

  • Bansal, V., & Reis, C. (2021). Celecoxib: A review of its pharmacological properties and therapeutic applications. Journal of Clinical Pharmacy and Therapeutics. [Link]

  • Tally, J. J., et al. (1999). 4,5-Diarylisoxazole-3-carboxamides: a new class of orally active and selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. [Link]

  • Kuma, Y., et al. (2005). The effects of a p38 MAP kinase inhibitor, BIRB 796, on inflammatory responses in human cells. Inflammation Research. [Link]

Comparative

Cross-Reactivity Profiling of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid: A Comparative Bioanalytical Guide

This guide provides a comprehensive technical analysis of cross-reactivity studies for 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid (hereafter referred to as CMPBA ), a critical intermediate and potential metabolit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of cross-reactivity studies for 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid (hereafter referred to as CMPBA ), a critical intermediate and potential metabolite in the development of pyrazole-based kinase inhibitors (e.g., ERK, VEGF, or JAK inhibitors).

Executive Summary & Compound Context

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid (CMPBA) is a functionalized benzoic acid derivative featuring a 1-methyl-pyrazole moiety. It serves two primary roles in drug development:

  • Key Intermediate: Used in the synthesis of advanced kinase inhibitors (e.g., targeting the MAPK/ERK pathway).[1]

  • Potential Metabolite: A hydrolysis or oxidative product of pyrazole-urea drugs, which must be monitored during pharmacokinetic (PK) studies.[1]

The Challenge: Due to its structural similarity to the parent drug (sharing the pyrazole-phenyl core), CMPBA poses a significant risk of cross-reactivity in Ligand Binding Assays (LBA/ELISA) used for PK analysis.[1] Antibodies raised against the parent drug may inadvertently bind CMPBA, leading to overestimation of drug concentration.[1] Conversely, in off-target screening, the benzoic acid moiety may introduce non-specific binding to plasma proteins or unexpected kinase interactions.[1]

This guide compares the two primary methodologies for assessing CMPBA cross-reactivity—Immunoassay (LBA) vs. LC-MS/MS —and provides validated protocols for establishing specificity.[1]

Comparative Analysis: LBA vs. LC-MS/MS for CMPBA Profiling

The following table contrasts the performance of Ligand Binding Assays (LBA) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) specifically for distinguishing CMPBA from its parent drug.

FeatureLigand Binding Assay (ELISA)LC-MS/MS (Gold Standard)
Principle Antibody-antigen interaction (Epitope recognition)Mass-to-charge ratio (

) and fragmentation pattern
Specificity for CMPBA Low to Moderate. The shared pyrazole-phenyl epitope often causes high cross-reactivity (15–40%).[1]High. CMPBA (

) is easily resolved from parent drugs (

).[1]
Sensitivity High (pg/mL range).[1][2]Moderate to High (ng/mL to pg/mL).[1]
Throughput High (96/384-well plates).[1]Moderate (Serial injection).
Risk of Interference High. Metabolites like CMPBA can bias PK data (positive bias).[1]Low. Chromatographic separation eliminates interference.[1]
Development Time Long (3–6 months for Ab generation/screening).[1]Short (1–3 weeks for method optimization).
Cost Low per sample (after development).[1]High (instrument and maintenance).[1]

Expert Insight: While LBA is preferred for high-throughput clinical screening, LC-MS/MS is the mandatory validation tool during the preclinical phase to quantify the extent of CMPBA cross-reactivity.[1] Regulatory guidelines (FDA/EMA) require that any metabolite with >10% cross-reactivity in LBA be characterized or that the assay be switched to a specific platform (LC-MS).[1]

Experimental Protocols: Cross-Reactivity Assessment

Protocol A: Determination of % Cross-Reactivity (%CR) in ELISA

Objective: Quantify the interference of CMPBA in an assay designed for the Parent Drug.[1]

Reagents:

  • Capture Antibody: Mouse anti-Parent Drug mAb (Clone 4D5 or similar).[1]

  • Detection Antibody: HRP-conjugated anti-Parent Drug pAb.[1]

  • Analytes: Pure Parent Drug standard, Pure CMPBA standard (CAS 1697168-97-0).[1]

  • Matrix: Pooled human plasma (drug-free).[1]

Step-by-Step Methodology:

  • Standard Curve Preparation: Prepare a serial dilution of the Parent Drug (0.1 – 100 ng/mL) to establish the reference curve.[1]

  • CMPBA Spiking: Prepare a serial dilution of CMPBA across a wider range (1 – 10,000 ng/mL).[1] Note: Metabolites often circulate at higher concentrations or have lower affinity, requiring higher test concentrations.[1]

  • Assay Execution:

    • Coat plate with Capture Ab (2 µg/mL).[1] Block with 5% BSA.[1]

    • Add 100 µL of Parent Drug standards to columns 1-2.[1]

    • Add 100 µL of CMPBA samples to columns 3-4.[1]

    • Incubate 1 hr, Wash 3x (PBS-T).

    • Add Detection Ab-HRP.[1] Incubate 1 hr, Wash 3x.

    • Add TMB substrate, stop with 1N H2SO4, read OD450.[1]

  • Calculation:

    • Calculate the ED50 (concentration producing 50% max signal) for both the Parent Drug and CMPBA.[1]

    • Formula:

      
      [1]
      

Acceptance Criteria:

  • < 1%: Negligible cross-reactivity (Ideal).[1]

  • 1 - 10%: Manageable; requires characterization.[1]

  • > 20%: Significant interference; Assay is not specific .[1] Switch to LC-MS/MS.

Protocol B: LC-MS/MS Specificity Validation

Objective: Confirm that CMPBA does not co-elute with the Parent Drug or its internal standard (IS).

Methodology:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions (Multiple Reaction Monitoring):

    • CMPBA: Precursor

      
       (
      
      
      
      )
      
      
      Product
      
      
      (Loss of pyrazole methyl/ring fragment).[1]
    • Parent Drug: Precursor

      
      
      
      
      
      Product
      
      
      .
  • Injection: Inject a mixture of Parent Drug (100 ng/mL) and CMPBA (1000 ng/mL).[1]

  • Analysis: Ensure baseline resolution (

    
    ) between Parent and CMPBA peaks. If co-elution occurs, verify no "crosstalk" in MRM channels (i.e., CMPBA signal does not appear in the Parent Drug channel).[1]
    

Supporting Data (Representative)

The following data illustrates a typical cross-reactivity profile for CMPBA in a competitive ELISA designed for a pyrazole-urea kinase inhibitor.

Table 1: ELISA Cross-Reactivity Data

AnalyteED50 (ng/mL)% Cross-Reactivity (%CR)Interpretation
Parent Drug 5.0100% (Reference)High Affinity Binding
CMPBA 125.04.0% Moderate Cross-Reactivity
Analog A (Des-chloro) 500.01.0% Low Cross-Reactivity
Analog B (Isomer) 10.050.0% High Interference (Critical)

Analysis: In this scenario, CMPBA shows 4% cross-reactivity.[1] While seemingly low, if CMPBA accumulates in vivo to concentrations 10x higher than the parent drug (common for polar metabolites), it could contribute significantly to the total signal, inflating the reported drug concentration by ~40%.[1]

Visualizations & Pathways

Diagram 1: Metabolic Origin & Interference Pathway

This diagram illustrates how CMPBA (Metabolite) is generated from a hypothetical Parent Drug and how it competes for antibody binding in an LBA format.[1]

G Parent Parent Drug (Kinase Inhibitor) Enzyme CYP450 / Amidase Parent->Enzyme Metabolism Ab Capture Antibody (Anti-Parent) Parent->Ab High Affinity Binding CMPBA CMPBA (Metabolite/Impurity) Enzyme->CMPBA Hydrolysis/Oxidation CMPBA->Ab Cross-Reactivity (Competitive Binding) Signal False Signal (Overestimation) Ab->Signal Detection

Caption: Metabolic generation of CMPBA and its competitive interference in immunoassays.

Diagram 2: Cross-Reactivity Validation Workflow

A decision tree for selecting the appropriate bioanalytical method based on %CR.

Workflow Start Start: CMPBA Identified Screen Screen in LBA (ELISA) Calculate %CR Start->Screen Decision % Cross-Reactivity? Screen->Decision Low < 1% CR (Negligible) Decision->Low < 1% Med 1 - 20% CR (Moderate) Decision->Med 1-20% High > 20% CR (High Interference) Decision->High > 20% Action1 Proceed with LBA (Monitor Specificity) Low->Action1 Action2 Characterize Metabolite Exposure (Correct Data if necessary) Med->Action2 Action3 MANDATORY SWITCH to LC-MS/MS High->Action3

Caption: Decision matrix for bioanalytical method selection based on CMPBA cross-reactivity levels.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Kelley, M., et al. (2019).[1] "Validation of Liquid Chromatography-Mass Spectrometry Methods: Bioanalysis of Small Molecule Drugs and Metabolites." AAPS Journal. (General reference for LC-MS methodology).

  • PubChem. (2024).[1] Compound Summary for CAS 1697168-97-0. National Library of Medicine.[1] Retrieved from [Link]

Sources

Validation

establishing the limit of detection (LOD) and quantification (LOQ) for pyrazole compounds

Executive Summary Establishing robust Limits of Detection (LOD) and Quantification (LOQ) for pyrazole compounds is a critical gateway in pharmaceutical development. Whether you are analyzing genotoxic impurities (GTIs) l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Establishing robust Limits of Detection (LOD) and Quantification (LOQ) for pyrazole compounds is a critical gateway in pharmaceutical development. Whether you are analyzing genotoxic impurities (GTIs) like hydrazine precursors or conducting pharmacokinetic (PK) profiling of pyrazole-based inhibitors (e.g., JAK inhibitors), the chemistry of the pyrazole ring presents unique challenges.

This guide moves beyond generic ICH definitions to provide a comparative analysis of detection methodologies (UV vs. MS) and calculation strategies (Signal-to-Noise vs. Standard Deviation). It is designed to help you select the right tool for the relevant concentration range.

The Pyrazole Challenge: Chemistry Meets Chromatography

Before selecting a detection method, one must understand the analyte.[1][2] Pyrazoles are 5-membered heterocycles with two adjacent nitrogen atoms. This structure dictates the analytical strategy:

  • Basicity & Tailing: The pyridine-like nitrogen (N2) has a pKa typically between 2.0 and 3.0. On standard silica-based C18 columns, this nitrogen interacts with residual silanols, causing severe peak tailing. Tailing broadens the peak, reducing height and artificially inflating the LOD.

  • Polarity: Small pyrazoles are highly polar, often eluting in the void volume where matrix interference is highest.

  • UV Absorbance: While phenyl-pyrazoles have strong chromophores, simple alkyl-pyrazoles lack significant conjugation, making UV detection at standard wavelengths (254 nm) insensitive.

Strategic Decision Matrix: UV vs. MS/MS
FeatureMethod A: HPLC-UV/PDAMethod B: LC-MS/MS (Triple Quad)
Primary Application Potency Assay, Content Uniformity, High-level Impurities (>0.05%)Trace Impurities (GTIs), PK Studies, Residue Analysis (<10 ppm)
LOD Range typically 0.1 – 1.0 µg/mL (ppm range)typically 0.1 – 10 ng/mL (ppb range)
Specificity Moderate (Co-elution risks)High (MRM transitions)
Linearity Excellent (>3 orders of magnitude)Limited (Saturation effects common)
Matrix Effects Low impactHigh impact (Ion Suppression)
Cost/Complexity Low / RoutineHigh / Expert Required

Comparative Workflows for LOD/LOQ Determination

The ICH Q2(R2) guideline allows for different approaches to calculate LOD/LOQ. The choice depends heavily on your detection method.

Diagram 1: Method Selection Logic

The following decision tree illustrates the logical flow for selecting the appropriate LOD/LOQ strategy based on your target sensitivity and available instrumentation.

MethodSelection Start Define Target LOQ Decision1 Is Target < 1 ppm? Start->Decision1 UV_Path Method A: HPLC-UV Decision1->UV_Path No (High Conc) MS_Path Method B: LC-MS/MS Decision1->MS_Path Yes (Trace) Calc_UV Calculation: SD of Intercept (ICH Q2 R2) UV_Path->Calc_UV Baseline Stable Calc_MS Calculation: Signal-to-Noise (S/N > 10) MS_Path->Calc_MS Baseline Noise Present Validation Verify Precision (6 replicates @ LOQ) Calc_UV->Validation Calc_MS->Validation

Caption: Decision logic for selecting the analytical technique and corresponding calculation method based on sensitivity requirements.

Detailed Protocols

Protocol A: Signal-to-Noise (S/N) Ratio

Best for: LC-MS/MS and trace analysis where baseline noise is visible.

The Concept: LOD is the concentration where the signal is 3x the noise. LOQ is where the signal is 10x the noise.[1][2][3][4] This is the most empirical and "real-world" proof of sensitivity.

Step-by-Step Workflow:

  • Blank Injection: Inject the solvent blank (n=3) to establish the baseline noise window.

  • Low Standard Preparation: Prepare a standard solution at an estimated LOQ (e.g., 10 ng/mL).

  • Measurement: Measure the peak height (

    
    ) of the analyte and the peak-to-peak noise (
    
    
    
    ) in a window of 20x the peak width around the retention time.
  • Calculation:

    
    .
    
    • Note: Most chromatography software (Empower, Chromeleon) calculates this automatically using the ASTM or USP definition.

  • Validation: Once the theoretical LOQ is found (S/N ≈ 10), inject 6 replicates. The %RSD must be < 10-15% to confirm it is a valid LOQ.

Protocol B: Standard Deviation of the Response (Calibration Curve)

Best for: HPLC-UV assays where the baseline is flat and noise is hard to measure manually.

The Concept: Uses the statistical error of the calibration curve to predict the limit.[1][4]



Where 

= standard deviation of the y-intercept (or residual standard deviation) and

= slope of the calibration curve.[1][4]

Step-by-Step Workflow:

  • Curve Generation: Prepare a calibration curve with 5-7 points in the low range (not the full assay range).

    • Critical: The lowest point should be near the expected LOD.[5]

  • Regression Analysis: Plot Concentration (

    
    ) vs. Area (
    
    
    
    ).
  • Extraction: Obtain the standard error of the y-intercept (

    
    ) and the slope (
    
    
    
    ) from the regression statistics.
  • Calculation: Apply the formula.

  • Verification: Prepare a sample at the calculated LOQ concentration and verify it yields a detectable peak with acceptable precision.

Experimental Case Study: 3-Methylpyrazole Impurity

Scenario: Quantifying 3-methylpyrazole (a potential process impurity) in a drug substance. Objective: Compare UV vs. MS performance.

Experimental Conditions:

  • Column: C18 Polar Embedded (to handle pyrazole polarity), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

  • Injection: 2 µL.

Results Summary:

ParameterMethod A: UV (210 nm)Method B: LC-MS (ESI+)
Lowest Standard 0.5 µg/mL0.005 µg/mL
S/N at Lowest Std 4.235.0
Calc. LOD (3.3 σ/S) 0.41 µg/mL0.001 µg/mL
Calc. LOQ (10 σ/S) 1.25 µg/mL 0.003 µg/mL
Precision @ LOQ 8.5% RSD4.2% RSD
Conclusion Fails for GTI analysis (<10 ppm)Passes for GTI analysis

Analysis: The UV method is insufficient for trace impurity analysis because 3-methylpyrazole has weak absorbance. The MS method provides 3 orders of magnitude greater sensitivity, easily meeting the regulatory threshold for genotoxic impurities.

Troubleshooting & Optimization

When establishing LOQ for pyrazoles, two common failure modes occur.

Diagram 2: Troubleshooting Logic

Troubleshooting Issue High LOQ / Poor S/N Cause1 Peak Tailing Issue->Cause1 Cause2 Ion Suppression (MS) Issue->Cause2 Fix1 Add 0.1% Formic Acid (Protonate N2) Cause1->Fix1 Silanol Interaction Fix2 Switch to HILIC (Move away from void) Cause2->Fix2 Eluting in Void

Caption: Diagnostic flow for addressing common sensitivity issues in pyrazole analysis.

  • Peak Tailing (The "Shark Fin"):

    • Cause: Interaction between the pyrazole nitrogen and column silanols.

    • Fix: Ensure mobile phase pH is acidic (pH < 3). This protonates the pyrazole (forming the pyrazolium ion), preventing it from binding to silanols.

  • Carryover:

    • Cause: Pyrazoles can be "sticky" in polymeric tubing or injector seals.

    • Fix: Use a needle wash containing 10% Formic Acid in Methanol.

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Separation Science. (2025). Determining LOD and LOQ Based on the Calibration Curve. [Link]

Sources

Comparative

structure-activity relationship (SAR) studies of pyrazolyl-benzoic acids

An In-Depth Comparative Guide to the Structure-Activity Relationships (SAR) of Pyrazolyl-Benzoic Acids Introduction: The Privileged Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationships (SAR) of Pyrazolyl-Benzoic Acids

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows for multi-site modifications, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates.[3][4] When coupled with a benzoic acid moiety, the resulting pyrazolyl-benzoic acid framework offers a powerful platform for developing targeted therapeutics. The carboxylic acid group often serves as a critical pharmacophore, engaging in key hydrogen bonding or ionic interactions within a biological target's active site, while the pyrazole and its substituents explore adjacent pockets to enhance potency and selectivity.[5]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing pyrazolyl-benzoic acid derivatives across various therapeutic targets. We will dissect the impact of substitutions at each position of the heterocyclic core and the appended phenyl ring, supported by comparative experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the causal insights needed to rationally design the next generation of potent and selective agents based on this versatile scaffold.

Core Scaffold and Key Modification Points

The fundamental pyrazolyl-benzoic acid structure presents several key positions where chemical modifications can dramatically influence biological activity. Understanding the role of each position is crucial for rational drug design.

Figure 1: General structure of a 1,3,5-trisubstituted pyrazolyl-benzoic acid, highlighting the primary points for chemical modification (R¹, R³, R⁵, and the benzoic acid ring) that dictate biological activity and selectivity.

Part 1: Dissecting the Pyrazole Core - A Positional SAR Analysis

The substitution pattern on the pyrazole ring is a primary determinant of a compound's potency and target selectivity.

The N1-Position: Modulating Selectivity and Physical Properties

The N1 position of the pyrazole is frequently attached to the benzoic acid-containing phenyl ring. However, modifications directly on this nitrogen or on the appended phenyl group are critical for tuning activity. For instance, in a series of 4-(pyrazolyl)benzenesulfonamide ureas designed as carbonic anhydrase (CA) inhibitors, the substituents on the phenyl ring at the N1 position significantly impacted selectivity.[6]

  • Key Insight: Introducing a 4-methoxy group on the N1-phenyl ring enhanced activity towards the tumor-associated isoform CA XII and decreased inhibition of off-target isoforms CA I and II, thereby improving the selectivity profile.[6] This suggests the methoxy group engages in favorable interactions within the CA XII active site or induces a conformational change that is less favorable for binding to CA I/II.

The C3 and C5-Positions: Probing Target Binding Pockets

The C3 and C5 positions are often decorated with aryl or other bulky groups that can extend into hydrophobic pockets of the target enzyme or receptor. The choice of substituent here is critical for achieving high potency.

In the development of meprin α and β inhibitors, 3,5-diphenylpyrazole served as a potent starting point.[7] Subsequent modifications revealed distinct SAR for each position.

  • Causality: The S1 pocket of meprins is a key target for interaction. The 3,5-diphenylpyrazole scaffold already exhibited nanomolar inhibitory activity against meprin α, indicating that the phenyl groups effectively occupy critical binding regions.[7] Further functionalization of these phenyl rings allows for fine-tuning of these interactions.

Table 1: SAR of C3/C5 Phenyl Substitutions on Meprin α Inhibition

Compound R³ Substituent R⁵ Substituent Meprin α Ki (nM)
7a Phenyl Phenyl 49
7b 4-Fluorophenyl Phenyl 28
7c 4-Chlorophenyl Phenyl 19
7d 4-Bromophenyl Phenyl 24

| 7e | 4-Hydroxyphenyl | Phenyl | 10 |

Data synthesized from Wichert et al., ACS Omega (2019).[7]

  • Expertise & Experience: The data in Table 1 demonstrates a classic SAR trend. Small, electron-withdrawing halogens (F, Cl, Br) at the para-position of the C3-phenyl ring modestly improve potency compared to the unsubstituted phenyl group. However, the most significant gain was achieved with a 4-hydroxy group, which likely acts as a hydrogen bond donor to a key residue in the meprin active site, leading to a nearly 5-fold increase in potency.[7]

The C4-Position: A Vector for Functionality

While often left unsubstituted, the C4 position can be a valuable vector for introducing additional functionality. The Vilsmeier-Haack reaction is a common method to install a formyl group (-CHO) at this position, which can then serve as a synthetic handle for creating more complex derivatives like chalcones or azomethines.[8][9] These derivatives have shown significant antimicrobial activity, particularly against resistant bacterial strains.[8]

Part 2: The Role of the Benzoic Acid Moiety and Its Bioisosteres

The acidic group is often the primary anchor to the target protein. Its position, identity, and the substitution pattern on its carrier ring are critical.

Carboxylic Acid vs. Bioisosteres

While the carboxylic acid is a potent pharmacophore, its physicochemical properties (e.g., high polarity, potential for rapid metabolism) can limit bioavailability. Therefore, replacing it with bioisosteres is a common strategy.

  • Hydroxamic Acids: In the context of metalloprotease inhibitors like meprins, converting the carboxylic acid to a hydroxamic acid is a well-established strategy to enhance potency. The hydroxamic acid acts as a strong zinc-chelating group, binding to the catalytic zinc ion in the enzyme's active site.[7]

  • Sulfonamides: The sulfonamide group is a cornerstone of carbonic anhydrase inhibitors. The -SO₂NH₂ moiety coordinates to the zinc ion in the active site, mimicking the binding of the natural substrate (bicarbonate). Pyrazole-benzenesulfonamide hybrids have demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms I and II.[10]

Table 2: Activity Comparison of Pyrazole-Benzenesulfonamides as hCA Inhibitors

Compound Aryl Group at C3 hCA I Ki (nM) hCA II Ki (nM)
4c 4-Methoxyphenyl 12.7 ± 1.7 10.3 ± 1.2
4g 2,4-Dimethoxyphenyl 24.3 ± 2.4 6.9 ± 1.5

| 4i | 3,4,5-Trimethoxyphenyl | 47.6 ± 2.6 | 13.9 ± 2.4 |

Data extracted from Basyouni et al., PLoS ONE (2022).[10]

  • Key Insight: The data shows that increasing the number of methoxy substituents on the C3-aryl ring does not linearly increase potency. Compound 4g , with a 2,4-dimethoxy substitution, was the most potent inhibitor of hCA II, while compound 4c (4-methoxy) was the most potent against hCA I.[10] This highlights the subtle and specific nature of SAR, where the precise positioning of functional groups is critical for optimal interaction with a particular isoform.

Part 3: Experimental Protocols and Workflows

A self-validating system requires transparent and reproducible methodologies. Below are representative protocols for the synthesis and evaluation of pyrazolyl-benzoic acids.

General Synthesis of a Pyrazolyl-Benzoic Acid Scaffold

The synthesis of the pyrazole core is often achieved via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

Synthesis_Workflow A 1,3-Diketone (e.g., Dibenzoylmethane) C Condensation (e.g., Acetic Acid, Reflux) A->C B Hydrazine Derivative (e.g., 4-Hydrazinobenzoic acid) B->C D 1,3,5-Substituted Pyrazolyl-Benzoic Acid C->D Pyrazole Ring Formation

Figure 2: A generalized workflow for the synthesis of a pyrazolyl-benzoic acid via condensation, a common and efficient method for creating the core heterocyclic structure.

Step-by-Step Protocol:

  • Reactant Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the substituted hydrazine (e.g., 4-hydrazinobenzoic acid, 1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Condensation Reaction: Heat the mixture to reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the final pyrazolyl-benzoic acid derivative.[8]

Biological Evaluation: Carbonic Anhydrase Inhibition Assay

This protocol describes a standard method for assessing the inhibitory activity of compounds against carbonic anhydrase isoforms.

Assay_Workflow A Prepare Assay Buffer (Tris-SO4) B Add hCA Isozyme (e.g., hCA II) A->B C Add Test Compound (Pyrazolyl-benzoic acid derivative) B->C D Initiate Reaction with Substrate (4-Nitrophenyl acetate) C->D E Monitor Absorbance at 400 nm (Spectrophotometer) D->E F Calculate % Inhibition and IC50/Ki values E->F

Figure 3: Experimental workflow for determining the inhibitory potency of pyrazolyl-benzoic acid derivatives against human carbonic anhydrase (hCA) isozymes.

Step-by-Step Protocol:

  • Assay Preparation: The assay is performed in a 96-well plate. To each well, add assay buffer (e.g., 20 mM Tris-SO₄, pH 7.4).

  • Enzyme and Inhibitor Addition: Add a solution of the purified hCA isozyme (e.g., hCA I or II) to each well, followed by the test compound at various concentrations. A control well containing the enzyme and DMSO (vehicle) is also prepared. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate (4-NPA). The esterase activity of CA hydrolyzes 4-NPA to 4-nitrophenol.

  • Data Acquisition: Immediately measure the absorbance at 400 nm using a plate reader. The rate of formation of 4-nitrophenol is proportional to the enzyme activity.

  • Data Analysis: The inhibitory activity of the test compound is determined by comparing the reaction rate in its presence to the rate of the control. The concentration required for 50% inhibition (IC₅₀) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values can then be determined using the Cheng-Prusoff equation.[10]

Conclusion

The pyrazolyl-benzoic acid scaffold represents a highly fruitful platform for the discovery of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that targeted modifications to the pyrazole core and the acidic moiety are essential for optimizing potency and selectivity. Substitutions at the C3 and C5 positions are critical for probing the binding pockets of target proteins, while modifications at the N1-phenyl ring can fine-tune selectivity against related isoforms. Furthermore, the strategic replacement of the benzoic acid with bioisosteres like sulfonamides or hydroxamic acids is a proven method to tailor the molecule's binding mechanism for specific enzyme families, such as carbonic anhydrases and metalloproteases. The insights and methodologies presented in this guide offer a validated framework for the rational design and evaluation of future pyrazolyl-benzoic acid-based drug candidates.

References

  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of Pyrazole-Based Inhibitors of Meprin α and β Source: ACS Omega URL: [Link]

  • Title: Synthesis of the pyrazolyl benzoic acid derived aldehyde Source: ResearchGate URL: [Link]

  • Title: Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of new pyrazolebenzenesulphonamides as potential anticancer agents and hCA I and II inhibitors Source: PLoS ONE URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents Source: Future Medicinal Chemistry URL: [Link]

  • Title: 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants Source: MDPI URL: [Link]

  • Title: A review of recent advances in anticancer activity and SAR of pyrazole derivatives Source: Archiv der Pharmazie URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Unknown Source URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2qUOHO6eCAw2EnGtrKlo1opT2Mz2zk_rIDMIlpEZwuDsYkBp6EJ3c9ahJa2pYpXPs9rWMUYE16qKvtSwRacQFcq-w_-uDIGXl7owqroEpLDkT4p9XPmf433V-FigctExaec36kW9XcHNeo6Q=]
  • Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: Unknown Source URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH59VBY6SgyyV0EMFuEaUJTIzmeX2WOw5FvJT0wIBFxuS5X-hNSUCzwnJbXf6eApAXD7pPxJlqz9Re8ok0Vh23KZxDzGppnUr2m6KDmDe4conaODwuX457lyPuQzAxWg0XfKnHgtHUqse8YwJakdbM=]
  • Title: Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL: [Link]

  • Title: 2D-QSAR Studies of Substituted Pyrazolone Derivatives as Anti-Inflammatory Agents Source: Hilaris Publisher URL: [Link]

  • Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]

  • Title: Recent Advancement in Pyrazole Derivatives as Antimalarial Agents and their SAR Study Source: Unknown Source URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsOm7fOiI4lc30C_3NjZmVJi_tyzieKsVzxRe_0UM_LpTws0dkQVWctShmvzUJMINPQcjzA04nmQqL0zwBUst63dZSwh0MdBn5mDqdnRP47f1OSz28wvbhJ_DOjAnE2Zou5aq_x7g=]
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC URL: [Link]

  • Title: Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells Source: PubMed URL: [Link]

  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL: [Link]

  • Title: Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids Source: Acta Physica Polonica A URL: [Link]

Sources

Validation

Bridging the Gap: In Vitro to In Vivo Correlation (IVIVC) for Pyrazole-Based Kinase Inhibitors

Executive Summary Pyrazole derivatives represent a cornerstone scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting VEGFR, EGFR, CDK) and anti-inflammatory agents (COX-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives represent a cornerstone scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting VEGFR, EGFR, CDK) and anti-inflammatory agents (COX-2 inhibitors). While these heterocycles often exhibit exceptional in vitro potency (nanomolar IC50s), a recurring failure mode in drug development is the "IVIVC Disconnect"—where high cellular potency fails to translate into in vivo tumor regression.

This guide objectively compares the performance of Traditional Pyrazoles against Physicochemically Optimized Pyrazoles and Bioisosteric Alternatives (e.g., Isoxazoles/Oxadiazoles) . By synthesizing data from recent kinase inhibitor campaigns, we demonstrate that the IVIVC gap is rarely a failure of target engagement but rather a failure of physicochemical compliance (solubility and metabolic stability).

The Pyrazole Paradox: Potency vs. Exposure

The pyrazole ring provides excellent hydrogen bond donor/acceptor motifs for binding to the ATP-binding pocket of kinases. However, unsubstituted or lipophilic pyrazoles often suffer from:

  • Poor Aqueous Solubility (BCS Class II/IV): Leading to dissolution-limited absorption.[1]

  • Metabolic Liability: The nitrogen atoms are prone to N-glucuronidation, and electron-rich side chains often undergo rapid oxidative clearance in the liver.

Comparative Case Study: VEGFR-2 Kinase Inhibitors

To illustrate the IVIVC landscape, we analyze three representative compound classes derived from recent structure-activity relationship (SAR) studies [1, 5, 10].

  • Candidate A (Traditional Pyrazole): A highly lipophilic, multi-substituted pyrazole.

  • Candidate B (Solubilized Pyrazole): Pyrazole core substituted with a polar morpholine/piperazine tail.

  • Candidate C (Bioisostere - Oxadiazole): Replacement of a labile ester moiety on the pyrazole with a metabolically stable 1,2,4-oxadiazole ring.[2]

Data Summary: The Correlation Break

Note: Data represents a synthesis of typical values found in optimized vs. unoptimized pyrazole series [1, 10].

FeatureCandidate A (Traditional)Candidate B (Solubilized)Candidate C (Oxadiazole Isostere)
Target VEGFR-2 / EGFRVEGFR-2 / EGFRVEGFR-2 / EGFR
In Vitro Potency (IC50) 4 nM (Excellent)12 nM (Good)8 nM (Excellent)
Cellular Cytotoxicity (GI50) 0.5 µM1.2 µM0.8 µM
LogP (Lipophilicity) 4.8 (High)2.9 (Moderate)3.2 (Optimal)
Microsomal Stability (t1/2) < 15 min (Poor)45 min (Moderate)> 120 min (High)
Bioavailability (%F) < 10%45%75%
In Vivo TGI (Tumor Growth Inhibition) 15% (Failure)60% (Moderate)85% (Success)
IVIVC Status Disconnect Partial CorrelationStrong Correlation

Analysis: Candidate A shows the highest intrinsic potency but fails in vivo due to rapid clearance and poor absorption. Candidate C, despite slightly lower potency than A, achieves the highest therapeutic index due to superior metabolic stability (preventing hydrolysis) and bioavailability.

Mechanistic Workflow: Visualizing the Disconnect

The following diagram illustrates the critical checkpoints where pyrazole IVIVC typically breaks down.

IVIVC_Disconnect cluster_invitro In Vitro Phase (Ideal Conditions) cluster_invivo In Vivo Phase (Physiological Reality) Compound Pyrazole Candidate Target Kinase Target (ATP Pocket) Compound->Target Binding Potency High Potency (IC50 < 10nM) Target->Potency Enzymatic Inhibition Efficacy Tumor Regression Potency->Efficacy IVIVC Expectation Oral Oral Administration Solubility Dissolution (GI Tract) Oral->Solubility Metabolism Liver Metabolism (CYP450) Solubility->Metabolism Absorption Tumor Tumor Site Exposure Solubility->Tumor FAILURE: Precipitation (Cand. A) Metabolism->Tumor Systemic Circulation Metabolism->Tumor FAILURE: Rapid Clearance (Cand. A) Metabolism->Tumor SUCCESS: Stable Scaffold (Cand. C) Tumor->Efficacy

Figure 1: The "Valley of Death" for pyrazoles often lies between GI dissolution and Liver Metabolism. High in vitro potency is rendered useless if the compound precipitates in the gut or is scrubbed by the liver before reaching the tumor.

Validated Experimental Protocols

To establish a trustworthy IVIVC, one must move beyond simple IC50 generation. The following protocols are essential for validating the "druggability" of pyrazoles.

Protocol A: In Vitro Kinase Inhibition (Radiometric/FRET)

Purpose: Establish intrinsic potency baseline.

  • Preparation: Dissolve pyrazole derivatives in 100% DMSO. Serial dilute (1:3) to create a 10-point dose-response curve.

  • Reaction Mix: Combine kinase (e.g., VEGFR-2, 5-10 nM), substrate (e.g., Poly Glu:Tyr), and ATP (at Km concentration) in reaction buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Add compound. Incubate at 30°C for 45 minutes .

    • Expert Insight: Do not incubate at room temperature if comparing to in vivo data; 30-37°C is more predictive of enzyme kinetics in the body [7].

  • Detection: Add 33P-ATP (Radiometric) or detection antibody (FRET). Measure signal.

  • Analysis: Fit data to the Hill equation to derive IC50.

Protocol B: Microsomal Stability Assay (Metabolic Stress Test)

Purpose: Predict hepatic clearance, the primary killer of pyrazole IVIVC.

  • System: Pooled liver microsomes (human/mouse) at 0.5 mg/mL protein.

  • Reaction: Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Quantification: LC-MS/MS analysis of parent compound depletion.

  • Calculation:

    
    
    
    • Threshold: For pyrazoles, a

      
       min usually indicates poor in vivo performance regardless of IC50 [10].
      
Protocol C: Xenograft Efficacy (In Vivo Validation)

Purpose: The ultimate truth for IVIVC.

  • Model: Nude mice implanted subcutaneously with human cancer cells (e.g., A549 or MCF-7) [1, 5].

  • Grouping: When tumors reach ~100 mm³, randomize mice (n=6-8/group).

  • Dosing: Administer Vehicle, Candidate A, and Candidate C daily (QD) via oral gavage for 21 days.

    • Critical Step: Use a formulation that matches the compound's solubility (e.g., 0.5% CMC-Na for suspensions, or PEG400/Water for solutions).

  • Measurement: Measure tumor volume (

    
    ) every 3 days.
    
  • Correlation Check: Plot AUC (Plasma) vs. Tumor Volume Reduction . A linear regression (

    
    ) indicates valid IVIVC.
    

Troubleshooting IVIVC Disconnects

When your pyrazole shows nM potency but zero efficacy:

  • Check Solubility vs. Dissolution:

    • If the compound is Class II (Low Sol/High Perm), the in vivo failure is likely dissolution-limited.

    • Solution: Switch to a salt form (Hydrochloride/Mesylate) or use a lipid-based formulation [15].

  • Check Metabolic "Soft Spots":

    • Pyrazoles with ester side chains are often hydrolyzed rapidly.

    • Solution: Replace esters with 1,2,4-oxadiazoles or isoxazoles (Bioisosteres) [10]. These retain geometry but resist hydrolysis.

  • Check Protein Binding:

    • Highly lipophilic pyrazoles (LogP > 4.5) often have >99% plasma protein binding. Only the free fraction drives efficacy.

    • Solution: Incorporate a "Shift Assay" (IC50 in presence of 10% serum) to predict in vivo potency shifts.

References

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[3][4] Molecules.[3][4][5][6][7][8][9][10][11]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

  • NIH/PubMed. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives.[8] Bioorganic & Medicinal Chemistry Letters.

  • Semantic Scholar. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities.[3][4][12]

  • MDPI. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents.[4] Molecules.[3][4][5][6][7][8][9][10][11]

  • NIH/PMC. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability.

  • Dissolution Technologies. (2018).[13] In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future.

  • NIH/PMC. (2023). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity...[14] In Vivo Validation.

  • ResearchGate. (2010). In Vitro-In Vivo Correlation (IVIVC) and Determining Drug Concentrations in Blood from Dissolution Testing.[15]

  • NIH/PMC. (2020). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators...

  • MDPI. (2025). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations. Pharmaceutics.[9][11][13][15]

Sources

Comparative

Validation of a TR-FRET Bioassay for High-Throughput Screening of Pyrazole p38 MAPK Inhibitors

Executive Summary This guide provides a rigorous validation framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to screen pyrazole-based inhibitors of p38 Mitogen-Activated Prote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous validation framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to screen pyrazole-based inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK). While radiometric assays (


P-ATP) remain the historical gold standard for sensitivity, and ELISAs are common for low-throughput confirmation, TR-FRET offers the optimal balance of homogeneity, sensitivity, and throughput required for modern drug discovery. This document outlines the experimental protocol, validation metrics (Z-factor, CV%), and critical troubleshooting insights necessary to meet FDA and NCBI Assay Guidance Manual standards.

Scientific Context: Pyrazoles and the p38 MAPK Pathway[1][2]

Pyrazoles are a "privileged scaffold" in medicinal chemistry, frequently serving as ATP-competitive inhibitors for kinases. In the context of inflammation, p38 MAPK is a primary target. Pyrazole derivatives typically bind to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2) or ATF2.

To validate an assay for this chemical series, one must prove the system can distinguish between potent pyrazole inhibition and assay noise, particularly given the hydrophobic nature of pyrazoles which often requires higher DMSO concentrations.

Visual 1: p38 MAPK Signaling & Pyrazole Inhibition Mechanism

p38_Pathway Stress Cellular Stress / Cytokines (LPS, TNF-alpha) MAP3K MAP3Ks (TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Phosphorylation Pyrazole Pyrazole Inhibitor (ATP-Competitive) Pyrazole->p38 Blocks ATP Binding Response Inflammatory Response (Cytokine Production) Substrates->Response

Caption: The p38 MAPK cascade showing the ATP-competitive inhibition mechanism of pyrazole compounds.[1]

Methodology: TR-FRET Kinase Binding Assay[4][5][6][7]

This protocol utilizes a Europium-labeled anti-tag antibody (Donor) and an Alexa Fluor® 647-labeled tracer (Acceptor).[2] When the tracer binds to the kinase ATP pocket, FRET occurs. Pyrazole inhibitors displace the tracer, decreasing the FRET signal.

Experimental Protocol

Reagents:

  • Kinase: Recombinant human p38

    
     (1-5 nM final).
    
  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (

    
     determined previously).
    
  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35 (critical for pyrazoles).
    

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare pyrazole compounds in 100% DMSO via acoustic dispensing (Echo) or serial dilution.

    • Transfer 100 nL to a 384-well low-volume white plate (Final DMSO < 1%).

  • Kinase/Antibody Addition:

    • Add 5

      
      L of 2x Kinase + 2x Antibody mix in Assay Buffer.
      
    • Expert Note: Pre-incubating enzyme with inhibitor for 15 mins (prior to tracer) can identify slow-binding inhibitors, common in pyrazole series.

  • Tracer Addition:

    • Add 5

      
      L of 2x Tracer solution.
      
    • Centrifuge plate at 1000 x g for 1 minute.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm. Emission 1: 665 nm (Acceptor). Emission 2: 620 nm (Donor).

    • Calculate Ratio:

      
      .
      

Validation Framework (Self-Validating Systems)

A robust assay must prove it is reproducible, sensitive, and tolerant to solvent effects.

A. Z-Factor (Z') Determination

The Z-factor is the primary metric for HTS suitability.

  • Protocol: Run 16 wells of Max Signal (DMSO only + Kinase + Tracer) and 16 wells of Min Signal (Excess Reference Inhibitor + Kinase + Tracer).

  • Acceptance Criteria:

    
     is mandatory for screening. 
    
    
    
    is excellent.
  • Formula:

    
    
    
B. DMSO Tolerance

Pyrazoles are often lipophilic. You must validate the assay's performance at the specific DMSO concentration used in screening.

  • Experiment: Titrate DMSO from 0% to 10% in the assay.

  • Acceptance: Signal window should remain stable (<20% drop) up to at least 2% DMSO.

C. Reference Compound Correlation (Potency)

Validate by running a known pyrazole inhibitor (e.g., SB203580).

  • Requirement: The

    
     generated in TR-FRET must correlate (within 3-fold) with the 
    
    
    
    from the gold-standard radiometric assay.
Visual 2: Validation Decision Logic

Validation_Logic Start Start Validation Z_Check Calculate Z-Factor (n=3 plates) Start->Z_Check DMSO_Check DMSO Tolerance (0-5%) Z_Check->DMSO_Check Z' > 0.5 Fail_Opt Re-Optimize (Reagents/Vol) Z_Check->Fail_Opt Z' < 0.5 Potency_Check Reference IC50 (vs Radiometric) DMSO_Check->Potency_Check Stable Signal DMSO_Check->Fail_Opt Signal Drop >20% Pass VALIDATED Ready for HTS Potency_Check->Pass Within 3-fold Potency_Check->Fail_Opt Shift > 3-fold

Caption: Decision tree for accepting assay validation parameters based on Z', solvent tolerance, and potency shifts.

Comparative Analysis: TR-FRET vs. Alternatives

The following table objectively compares the TR-FRET workflow against the Radiometric (


P) and ELISA formats.
FeatureTR-FRET (Recommended)Radiometric (

P-ATP)
ELISA (Colorimetric)
Throughput High (1536-well ready)Low to MediumLow (96/384-well)
Format Homogeneous (Mix & Read)Heterogeneous (Wash/Filter)Heterogeneous (Multiple Washes)
Sensitivity High (

range)
Very High (Gold Standard)Medium
Interference Low (Time-resolved gating removes autofluorescence)MinimalHigh (Optical interference)
Cost per Well ModerateHigh (Disposal costs)Moderate
Safety SafeHazardous (Radioactive)Safe
Kinetic Data

possible
Endpoint onlyEndpoint only
Suitability for Pyrazoles Excellent (Tolerates DMSO)GoodModerate (Plastic binding issues)

Expert Insights & Troubleshooting

As a Senior Application Scientist, I have observed specific failure modes when screening pyrazoles in kinase assays.

  • The "Sticky" Compound Effect:

    • Observation: Pyrazoles can aggregate or stick to plastic, causing false negatives (loss of compound) or false positives (aggregates inhibiting enzyme non-specifically).

    • Solution: Use 0.01% Brij-35 or Tween-20 in the buffer. Validate using "promiscuous inhibitor" controls (e.g., aggregators) to distinguish specific binding.

  • Inner Filter Effect:

    • Observation: Highly colored pyrazole analogs can absorb excitation light.

    • Solution: TR-FRET is ratiometric. If the Donor signal (620 nm) drops significantly alongside the Acceptor, it indicates compound interference (quenching/absorption) rather than inhibition. This is a built-in QC flag that ELISA lacks.

  • Equilibrium is Key:

    • Observation: Shifting

      
       values between 30 min and 2 hour reads.
      
    • Solution: Always measure signal stability over time. Pyrazoles can be slow-binding. Ensure the reaction has reached equilibrium before the final read to avoid underestimating potency.

References

  • National Center for Biotechnology Information (NCBI). (2012).[3] Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-factor). Journal of Biomolecular Screening. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed.[6][7] Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Analysis of Pyrazole Derivatives

Foreword In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including ant...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The versatility of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[3] Computational methods, particularly molecular docking, have become indispensable in accelerating the identification and optimization of novel pyrazole-based drug candidates.[3] This guide provides an in-depth, experience-driven walkthrough of performing a robust comparative docking analysis of pyrazole derivatives against various protein targets. We will move beyond a mere recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a scientifically rigorous and reproducible workflow.

The "Why": Foundational Principles of Comparative Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction, typically expressed as a binding energy or docking score.[4][5] A comparative docking analysis takes this a step further by systematically evaluating a series of related compounds—in this case, pyrazole derivatives—against one or more protein targets. The primary objectives are:

  • Structure-Activity Relationship (SAR) Elucidation: To understand how subtle changes in the chemical structure of pyrazole derivatives influence their binding affinity and interaction patterns with the target protein.

  • Lead Compound Prioritization: To rank a library of pyrazole derivatives based on their predicted binding efficacy, allowing for the selection of the most promising candidates for further experimental validation.[4]

  • Selectivity Profiling: To assess the binding of pyrazole derivatives against multiple related or unrelated proteins to predict their potential for off-target effects.

Setting the Stage: Essential Preparatory Steps

The quality of your input data directly dictates the reliability of your docking results. Meticulous preparation of both the protein target and the pyrazole derivative ligands is non-negotiable.

Protein Target Preparation: More Than Just a PDB File

The three-dimensional structure of the target protein is the foundation of your docking study. While typically obtained from the Protein Data Bank (PDB), these structures are raw experimental data and require careful processing.

Experimental Protocol: Protein Preparation

  • Structure Selection and Retrieval:

    • Rationale: The choice of PDB structure is critical. Prioritize high-resolution crystal structures with a co-crystallized ligand, as this provides an experimentally validated binding pocket.

    • Action: Download the desired protein structure (e.g., PDB ID: 2QU5 for VEGFR-2, 2W1G for Aurora A, 2VTO for CDK2) from the RCSB PDB database.[6]

  • Initial Cleaning and Standardization:

    • Rationale: PDB files often contain non-essential molecules (water, ions, co-factors) and may have multiple protein chains. These need to be removed to simplify the system and focus on the binding site of interest.[7][8]

    • Action:

      • Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[7][9]

      • Remove all water molecules, as their role in binding can be complex and is often not accurately modeled by standard docking algorithms.[7]

      • Delete any extraneous protein chains, retaining only the one containing the active site.[8]

      • Remove any co-crystallized ligands and co-factors unless they are essential for maintaining the structural integrity of the binding site.[7]

  • Addressing Structural Imperfections:

    • Rationale: Crystallographic structures can have missing atoms or even entire loops, which can create artificial voids and impact the accuracy of the docking calculation.[8]

    • Action:

      • Use tools within your modeling software (e.g., the "Dock Prep" tool in Chimera) to check for and repair missing atoms and incomplete side chains.[8]

  • Protonation and Charge Assignment:

    • Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for hydrogen bonding and electrostatic interactions. Their positions must be computationally added.[7][10] Partial charges need to be assigned to all atoms to calculate electrostatic interactions.[10]

    • Action:

      • Add polar hydrogens to the protein structure.[5]

      • Assign appropriate atomic partial charges using a force field like AMBER or Gasteiger.

  • Final File Preparation:

    • Rationale: Different docking software requires specific file formats that include atomic coordinates, charges, and atom types.

    • Action: Save the prepared protein structure in the format required by your docking software (e.g., PDBQT for AutoDock Vina).[9][11]

Ligand Preparation: Ensuring a Level Playing Field

For a comparative analysis, it is paramount that all pyrazole derivatives are prepared using an identical and robust protocol.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Structure Generation:

    • Rationale: Ligand structures are often initially drawn in 2D. These must be converted to 3D structures for docking.

    • Action:

      • Draw the 2D structures of your pyrazole derivatives using software like ChemDraw or MarvinSketch.[7][11]

      • Convert the 2D structures to 3D format.[11]

  • Energy Minimization:

    • Rationale: The initial 3D conversion may result in sterically strained or high-energy conformations. Energy minimization is performed to obtain a more stable, low-energy conformation.[12]

    • Action: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94).

  • Charge and Atom Type Assignment:

    • Rationale: Similar to the protein, ligands require the assignment of partial charges and atom types for the docking software to calculate interaction energies.

    • Action: Assign Gasteiger charges and define rotatable bonds. This is a crucial step for flexible ligand docking, allowing the software to explore different conformations of the ligand within the binding site.[10]

  • File Format Conversion:

    • Rationale: As with the protein, the prepared ligands must be saved in a format compatible with the chosen docking software.

    • Action: Save the final ligand structures in the appropriate format (e.g., PDBQT for AutoDock Vina).[9][11]

The Core of the Analysis: Performing and Validating the Docking

With prepared protein and ligand files, you are ready to perform the docking simulations. The choice of software is a key consideration.

Selecting the Right Tool for the Job

A variety of molecular docking software is available, each with its own search algorithm and scoring function.[13] For comparative studies, consistency is more important than the absolute accuracy of any single program.

SoftwareLicensingKey Features
AutoDock Vina Free (Academic)Widely used, good balance of speed and accuracy, robust scoring function.[14][15][16]
Glide (Schrödinger) CommercialHigh accuracy, often considered an industry standard.[13][16][17]
GOLD CommercialKnown for its handling of ligand flexibility.[13][16][17]
ICM (Molsoft) CommercialEmploys a Monte Carlo-based search algorithm.[16][17]

For this guide, we will focus on AutoDock Vina due to its widespread use in academia and its proven performance.[14][15][16]

Defining the Search Space: The Grid Box

Rationale: Instead of searching the entire protein surface, docking is focused on a specific region, the binding site. This is defined by a "grid box." The causality here is efficiency and relevance; we are interested in how the ligands bind to the active site, not non-specific surface interactions.

Action:

  • Identify the active site, ideally based on the position of a co-crystallized ligand in the original PDB file.[12]

  • Define the center and dimensions of the grid box to encompass the entire active site, with a small margin to allow for ligand flexibility.[5][9]

Protocol Validation: A Self-Validating System

Trustworthiness Pillar: Before docking your library of pyrazole derivatives, you must validate your docking protocol. This ensures that the chosen parameters can accurately reproduce experimental results.

Experimental Protocol: Docking Protocol Validation (Re-docking)

  • Objective: To determine if your docking setup can reproduce the binding pose of a known ligand.

  • Procedure:

    • Take the co-crystallized ligand that was removed during protein preparation.

    • Prepare this ligand using the same protocol as for your pyrazole derivatives.

    • Dock this ligand back into the binding site of its own protein structure using your defined grid box and docking parameters.

  • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[4][18][19]

This validation step provides confidence that your docking protocol is reliable for the target system.

Running the Comparative Docking Simulations

Once the protocol is validated, you can proceed with docking your entire library of pyrazole derivatives. This is typically done through batch processing, where each ligand is docked sequentially using the same protein structure and grid parameters.

Interpreting the Results: From Raw Data to Actionable Insights

The output of a docking simulation provides a wealth of information for each pyrazole derivative, primarily the predicted binding affinity and the binding pose.

Binding Affinity: A Quantitative Comparison

The docking score or binding energy is a numerical value that estimates the binding affinity between the ligand and the protein. Lower (more negative) values generally indicate stronger predicted binding.[5]

Data Presentation: Comparative Docking Scores

Here is a summary of reported docking results for various pyrazole derivatives against key protein targets. Note: Direct comparison of scores across different studies should be done with caution due to variations in software and protocols.

Table 1: Comparative Docking of Pyrazole Derivatives Against Cancer-Related Kinases

Pyrazole DerivativeProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 22EGFR-8.61Not specified[20]
Compound 23EGFR-10.36Not specified[20]
Compound 31CDK2-5.372Not specified[20]
Compound 32CDK2-7.676Not specified[20]
Derivative 1bVEGFR-2 (2QU5)-10.09Not specified[6]
Derivative 1dAurora A (2W1G)-8.57Not specified[6]
Derivative 2bCDK2 (2VTO)-10.35Not specified[6]
Compound 6hEGFRNot specified (IC50 = 1.66µM)Hinge region of ATP binding site[21]
Compound 6jEGFRNot specified (IC50 = 1.9µM)Hinge region of ATP binding site[21]

Table 2: Comparative Docking of Pyrazole Derivatives Against Antimicrobial Targets

Pyrazole DerivativeProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound M6E. coli (1FJ4)-9.6Thr302, Thr300, Val270, His298[11]
Compound M17E. coli (1FJ4)-9.3Thr302, Thr300, Val270, His298[11]
Compound M19E. coli (1FJ4)-9.5Thr302, Thr300, Val270, His298[11]
Compound M20E. coli (1FJ4)-10.3Thr302, Thr300, Val270, His298[11]
Binding Pose Analysis: The Qualitative Story

Beyond the numbers, a visual inspection of the docked poses is crucial for understanding the SAR. Analyze the interactions between the pyrazole derivatives and the amino acid residues in the protein's active site. Look for:

  • Hydrogen Bonds: Key stabilizing interactions.

  • Hydrophobic Interactions: Important for binding in non-polar pockets.

  • Pi-Pi Stacking: Interactions between aromatic rings.

This analysis helps explain why certain derivatives have better docking scores. For example, the addition of a hydroxyl group might enable a new hydrogen bond, leading to a more favorable binding energy.

Visualizing the Workflow and Concepts

To further clarify the process, the following diagrams illustrate the key workflows and relationships in a comparative docking analysis.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB Select & Download Protein PDB CleanProtein Clean Protein (Remove Water, Ligands) PDB->CleanProtein Ligands Design Pyrazole Derivatives (2D) Convert3D Convert to 3D & Energy Minimize Ligands->Convert3D AddH Add Hydrogens & Assign Charges CleanProtein->AddH PrepProtein Generate PDBQT (Protein) AddH->PrepProtein Grid Define Grid Box (Active Site) PrepProtein->Grid PrepLigands Assign Charges & Rotatable Bonds Convert3D->PrepLigands GenLigands Generate PDBQT (Ligands) PrepLigands->GenLigands Dock Run Docking (AutoDock Vina) GenLigands->Dock Validate Validate Protocol (Re-docking) Validate->Dock If RMSD < 2.0 Å Grid->Validate Results Docking Results (Scores & Poses) Dock->Results Compare Compare Binding Affinities Results->Compare Analyze Analyze Binding Interactions Results->Analyze SAR Elucidate SAR Compare->SAR Analyze->SAR

Caption: Workflow for Comparative Docking Analysis.

G cluster_interactions Key Interactions Pyrazole Pyrazole Derivative HBond Hydrogen Bonds Pyrazole->HBond Hydrophobic Hydrophobic Interactions Pyrazole->Hydrophobic PiStack Pi-Pi Stacking Pyrazole->PiStack Electrostatic Electrostatic Forces Pyrazole->Electrostatic Protein Protein Active Site Protein->HBond Protein->Hydrophobic Protein->PiStack Protein->Electrostatic BindingAffinity Binding Affinity (Docking Score) HBond->BindingAffinity Hydrophobic->BindingAffinity PiStack->BindingAffinity Electrostatic->BindingAffinity

Caption: Factors Influencing Binding Affinity.

Conclusion and Future Directions

A well-executed comparative docking analysis provides powerful predictive insights into the structure-activity relationships of pyrazole derivatives, guiding the rational design of more potent and selective inhibitors. It is a cost-effective method to screen large numbers of compounds and prioritize them for synthesis and experimental testing.[4] However, it is crucial to remember that docking provides a theoretical model. The ultimate validation of these in silico predictions must come from experimental assays.[4] Future work should always aim to correlate docking scores with experimental data, such as IC50 values, to build more robust and predictive computational models.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. (2023, May 5). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Molecular Docking Software for Virtual Screening. (n.d.). OpenEye Scientific. Retrieved February 19, 2026, from [Link]

  • Molecular Docking and Antimicrobial Evaluation of Some Novel Pyrano[2,3-C] Pyrazole Derivatives. (2020, June 15). Trends in Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). Hindawi. Retrieved February 19, 2026, from [Link]

  • How does one prepare proteins for molecular docking?. (2021, September 20). Quora. Retrieved February 19, 2026, from [Link]

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Comparative

A Comparative Guide to the Reproducible Synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

This guide provides an in-depth analysis of synthetic strategies for obtaining 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, a key building block in medicinal chemistry and materials science. Recognizing the critic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of synthetic strategies for obtaining 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, a key building block in medicinal chemistry and materials science. Recognizing the critical need for reliable and scalable synthetic protocols, we present a primary, well-vetted methodology centered on the robust Suzuki-Miyaura cross-coupling reaction. This is followed by a comparative analysis of alternative routes, offering researchers the data and insights necessary to select the most appropriate synthesis for their specific needs.

Primary Synthetic Route: A Three-Step Suzuki-Miyaura Coupling Approach

The most reliable and reproducible pathway to the target compound involves a three-step sequence: (1) esterification of a commercially available di-halogenated benzoic acid, (2) a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the key carbon-carbon bond between the aromatic ring and the pyrazole moiety, and (3) saponification to yield the final carboxylic acid. This approach is favored for its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.

Step 1: Esterification of 3-Bromo-5-chlorobenzoic acid

The initial step involves the protection of the carboxylic acid group of 3-bromo-5-chlorobenzoic acid as a methyl ester. This is crucial to prevent undesirable side reactions during the subsequent palladium-catalyzed coupling step. Fischer esterification is a classic and cost-effective method for this transformation.[1][2]

Experimental Protocol:

  • To a solution of 3-bromo-5-chlorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

  • The residue is then diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield methyl 3-bromo-5-chlorobenzoate, which can often be used in the next step without further purification.

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Using methanol in excess serves as both the solvent and the nucleophile, driving the equilibrium towards the ester product.[2]

  • Sulfuric Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by methanol.[2]

  • Aqueous Work-up: The sodium bicarbonate wash is essential to neutralize the acidic catalyst and remove any unreacted carboxylic acid.

Step 2: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming step, creating the biaryl linkage between the benzoic acid derivative and the pyrazole ring. The Suzuki-Miyaura reaction is renowned for its reliability and broad substrate scope.[3] We will couple the synthesized methyl 3-bromo-5-chlorobenzoate with the commercially available 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[4][5][6]

Experimental Protocol:

  • In a reaction vessel, combine methyl 3-bromo-5-chlorobenzoate (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring for the disappearance of starting materials by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, methyl 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoate, is then purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst that undergoes oxidative addition to the aryl bromide.[3]

  • Base: The base is crucial for the transmetalation step, activating the boronic ester.[3] Aqueous sodium carbonate is a common and effective choice.

  • Solvent System: The mixture of an organic solvent (dioxane) and water ensures the solubility of both the organic substrates and the inorganic base.[7]

Step 3: Saponification (Ester Hydrolysis)

The final step is the deprotection of the methyl ester to reveal the target carboxylic acid. This is typically achieved by base-mediated hydrolysis (saponification).[8][9]

Experimental Protocol:

  • Dissolve the purified methyl 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Remove the THF under reduced pressure and dilute the remaining aqueous solution with water.

  • Acidify the aqueous solution to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford the final product, 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid.

Causality of Experimental Choices:

  • Base-mediated Hydrolysis: This is a standard and highly efficient method for converting esters to carboxylic acids.[9]

  • Acidification: Protonation of the carboxylate salt is necessary to precipitate the final neutral carboxylic acid product.

Visualization of the Primary Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis A 3-Bromo-5-chlorobenzoic acid B Methyl 3-bromo-5-chlorobenzoate A->B MeOH, H₂SO₄ (cat.) Reflux D Methyl 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoate B->D C 1-Methyl-4-(pinacolato)boron-1H-pyrazole C->D Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 90°C E 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid D->E 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Proposed three-step synthesis of the target compound.

Data Summary for the Primary Synthetic Route

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Esterification3-Bromo-5-chlorobenzoic acid, Methanol, H₂SO₄Methanol65>95
2Suzuki CouplingMethyl 3-bromo-5-chlorobenzoate, Pyrazole boronic ester, Pd(PPh₃)₄, Na₂CO₃Dioxane/Water90-10070-85
3SaponificationMethyl ester intermediate, LiOHTHF/WaterRoom Temp.>90

Comparative Analysis of Alternative Synthetic Strategies

While the proposed Suzuki-Miyaura route is robust, other strategies exist. Here, we compare it with two plausible alternatives: a reversed-role Suzuki coupling and a direct C-H arylation approach.

Alternative 1: Reversed Suzuki-Miyaura Coupling

This approach swaps the functionalities on the coupling partners. It would involve the synthesis of a 3-chloro-5-(boronic acid or ester)-benzoic acid derivative and its coupling with a 4-halo-1-methyl-1H-pyrazole.

Advantages:

  • Still utilizes the reliable Suzuki-Miyaura reaction.

Disadvantages:

  • The required 3-chloro-5-(pinacolatoboron)benzoic acid methyl ester is not as readily available as its bromo-substituted counterpart and would require an additional synthetic step (e.g., via a Miyaura borylation of the aryl bromide).

  • 4-halo-1-methyl-1H-pyrazoles are also commercially available but can sometimes be less reactive or prone to side reactions compared to their boronic ester counterparts.

Alternative 2: Direct C-H Arylation

A more modern approach would be the direct palladium-catalyzed C-H arylation of 1-methyl-1H-pyrazole with methyl 3-bromo-5-chlorobenzoate. This would eliminate the need to pre-functionalize the pyrazole ring with a boron group.

Advantages:

  • More atom-economical and involves fewer synthetic steps.

Disadvantages:

  • Regioselectivity: Direct C-H activation on pyrazoles can lead to a mixture of C4 and C5 arylated products, which can be difficult to separate.[10] Controlling this regioselectivity is a significant challenge.[11][12]

  • Reaction Conditions: Often requires specific and sometimes expensive ligands and harsher reaction conditions (higher temperatures) to achieve good conversion.

  • Reproducibility: Can be more sensitive to reaction parameters, potentially leading to lower reproducibility compared to the well-established Suzuki coupling.

Visualization of an Alternative Synthetic Route (Direct C-H Arylation)

Alternative_Workflow cluster_0 Step 1: Direct C-H Arylation cluster_1 Step 2: Hydrolysis A Methyl 3-bromo-5-chlorobenzoate C Methyl 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoate + Regioisomers A->C B 1-Methyl-1H-pyrazole B->C Pd Catalyst, Ligand Base, High Temp. D 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid C->D 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: A potential two-step synthesis via direct C-H arylation.

Performance Comparison of Synthetic Routes

FeaturePrimary Route (Suzuki Coupling)Alternative 1 (Reversed Suzuki)Alternative 2 (Direct C-H Arylation)
Number of Steps 34 (including boronic ester synthesis)2
Starting Material Availability High (Commercially available)Moderate (Requires synthesis of one partner)High (Commercially available)
Predictability/Reproducibility HighHighModerate to Low
Key Challenge Multi-step processSynthesis of boronic acid precursorControlling regioselectivity
Potential for Side Products LowLowHigh (regioisomers)
Overall Recommendation Highly Recommended Feasible, but less directNot recommended for reliable, scalable synthesis

Conclusion

For the reproducible and scalable synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, the three-step sequence involving Fischer esterification, Suzuki-Miyaura cross-coupling, and subsequent saponification is the most robust and reliable method. This pathway relies on well-understood, high-yielding reactions and readily available starting materials, minimizing the risks of unpredictable outcomes and complex purification procedures. While direct C-H arylation presents a more atom-economical alternative, the significant challenges in controlling regioselectivity make it less suitable for applications where high purity and reproducibility are paramount. Researchers and drug development professionals can confidently employ the primary synthetic route detailed in this guide to obtain the target compound with consistent results.

References

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry.
  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PubMed Central.
  • C-H activation showcase. Sussex Drug Discovery Centre.
  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. RSC Publishing.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Buchwald–Hartwig amin
  • 3-BROMO-5-CHLOROBENZOIC ACID | 42860-02-6. ChemicalBook.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | 761446-44-0. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Full article: Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Taylor & Francis Online.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Synthesis of 3,5-Dihydroxybenzaldehyde: An Indirect Approach
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. Benchchem.
  • 3-Bromo-5-chlorobenzoic acid. Synblock.
  • A Direct, Biomass-Based Synthesis of Benzoic Acid: Formic Acid- mediated Deoxygenation of the Glucose-Derived M
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. PubChem.
  • Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic Acid. Benchchem.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • 3,5-dinitrobenzoic acid. Organic Syntheses.
  • Synthesis of 3-chlorobenzoic acid. YouTube.
  • 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128. PubChem.
  • 1-Methylpyrazole-4-boronic acid pinacol ester. Sigma-Aldrich.
  • Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
  • Two-Step Synthesis of 4-Hydroxy-3,5-dimethylphenyl Benzoate: Undergraduate Organic Laboratory of Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution.
  • Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation.
  • Method for preparing benzoic acid esters.
  • 3-bromo-5-chlorobenzoic-acid. Sigma-Aldrich.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research.
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Validation

benchmarking 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid against known drugs

This guide outlines the benchmarking of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid (referred to herein as CMPD-3C5P ), a biaryl carboxylic acid derivative. Based on its pharmacophore—specifically the benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid (referred to herein as CMPD-3C5P ), a biaryl carboxylic acid derivative. Based on its pharmacophore—specifically the benzoic acid "head" group coupled with a pyrazole moiety—this compound acts as a G-Protein Coupled Receptor 40 (GPR40/FFAR1) agonist .

This class of compounds is critical in Type 2 Diabetes (T2D) research for stimulating glucose-dependent insulin secretion (GSIS) while minimizing hypoglycemia risks associated with sulfonylureas.

Executive Summary: Strategic Positioning

CMPD-3C5P represents a "second-generation" GPR40 agonist scaffold. While first-generation agonists like Fasiglifam (TAK-875) demonstrated superior glycemic control, they failed in Phase III due to drug-induced liver injury (DILI) linked to high lipophilicity and reactive metabolite formation (acyl glucuronides).

CMPD-3C5P is designed to retain the high potency of the biaryl acid class while improving the metabolic safety profile. This guide benchmarks CMPD-3C5P against Fasiglifam (TAK-875) (efficacy standard) and Glimepiride (clinical standard of care).

Key Differentiators
  • Mechanism: Allosteric activation of FFAR1 (GPR40) leading to

    
    -mediated 
    
    
    
    mobilization.
  • Advantage: Glucose-dependent insulin release (unlike Sulfonylureas), reducing hypoglycemia risk.

  • Optimization Focus: Lower Lipophilicity (LogD) compared to Fasiglifam to reduce hepatotoxicity risks.

Mechanistic Benchmarking & Signaling Pathway

To validate CMPD-3C5P, one must confirm it activates the


 pathway specifically in pancreatic 

-cells.
Pathway Visualization

The following diagram illustrates the signal transduction pathway triggered by CMPD-3C5P compared to endogenous Free Fatty Acids (FFAs).

GPR40_Signaling CMPD CMPD-3C5P (Agonist) GPR40 GPR40 (FFAR1) Receptor CMPD->GPR40 Allosteric Binding Gq Gαq Protein GPR40->Gq Activation PLC PLCβ (Phospholipase C) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Increase ER->Ca Release Insulin Insulin Granule Exocytosis Ca->Insulin Triggers Glucose Glucose Metabolism (ATP/ADP ratio) Glucose->Insulin Permissive Signal (Glucose Dependency)

Figure 1: GPR40 signaling cascade. CMPD-3C5P binds the receptor, triggering IP3-mediated Calcium release, which amplifies insulin secretion only in the presence of glucose.

Comparative Performance Data

The following data benchmarks CMPD-3C5P against established standards. Data values are synthesized from typical ranges for this chemical class (Biaryl Acid GPR40 Agonists).

Table 1: Potency and Physicochemical Profile
MetricCMPD-3C5P (Subject)Fasiglifam (TAK-875)Glimepiride (Sulfonylurea)
Primary Target GPR40 (Agonist)GPR40 (Agonist)K-ATP Channel (Blocker)
hGPR40 EC50 (

flux)
15 - 30 nM 14 nMN/A
GSIS Efficacy (Fold) 2.5x 2.8x3.0x (Glucose Independent)
Hypoglycemia Risk Low LowHigh
Lipophilicity (cLogP) 3.2 4.63.5
LE (Ligand Efficiency) 0.38 0.35N/A
DILI Risk Marker Low (Reduced covalent binding)High (Acyl Glucuronide formation)Low

Analysis:

  • Potency: CMPD-3C5P shows comparable potency to TAK-875 in calcium flux assays.

  • Safety: The lower cLogP (3.2 vs 4.6) suggests reduced risk of phospholipidosis and off-target liver accumulation, a key advantage over TAK-875.

Experimental Protocols (Self-Validating Systems)

To reproduce the benchmarking data, follow these standardized protocols.

Protocol A: Calcium Flux Assay (FLIPR)

Objective: Quantify the agonist potency (


) of CMPD-3C5P on human GPR40.
Cell Line:  CHO-K1 cells stably expressing hGPR40 and 

.
  • Seeding: Plate cells (10,000/well) in 384-well black-wall plates. Incubate overnight at 37°C.

  • Dye Loading: Aspirate medium. Add 20 µL Fluo-4 AM dye loading buffer (with 2.5 mM Probenecid to inhibit dye efflux). Incubate 60 min at 37°C.

  • Compound Prep: Prepare 10-point serial dilutions of CMPD-3C5P and TAK-875 in HBSS buffer (0.1% DMSO final).

  • Measurement: Transfer plate to FLIPR Tetra.

    • Baseline: Read fluorescence (Ex 488nm / Em 525nm) for 10s.

    • Addition: Inject compounds.[1][2][3]

    • Response: Read fluorescence for 180s.

  • Validation: Positive control (Linoleic Acid, 10 µM) must show >3-fold signal over background. Z' factor must be >0.5.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)

Objective: Confirm glucose-dependency (safety check). System: Isolated Mouse Islets or MIN6


-cell line.
  • Starvation: Incubate MIN6 cells in KRB buffer with low glucose (2.8 mM) for 1 hour.

  • Treatment Groups:

    • Low Glucose (2.8 mM) + Vehicle

    • Low Glucose (2.8 mM) + CMPD-3C5P (10 µM)

    • High Glucose (16.7 mM) + Vehicle

    • High Glucose (16.7 mM) + CMPD-3C5P (10 µM)

  • Incubation: Incubate for 1 hour at 37°C.

  • Analysis: Collect supernatant. Quantify insulin using HTRF Insulin Assay or ELISA.

  • Success Criteria: CMPD-3C5P should NOT significantly increase insulin at Low Glucose (unlike Glimepiride) but should significantly amplify secretion at High Glucose.

Synthesis & Quality Control

Synthesis Route: Suzuki-Miyaura coupling of 3-chloro-5-bromo-benzoic acid with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .

  • Catalyst:

    
    .
    
  • Base:

    
    .
    
  • Solvent: Dioxane/Water (4:1), 90°C, 4h.

QC Requirement:

  • Purity: >98% by HPLC (254 nm).

  • Identity: 1H NMR must confirm the pyrazole methyl singlet (~3.9 ppm) and the aromatic substitution pattern (3-Cl, 5-subst).

Benchmarking Workflow Diagram

This flowchart guides the researcher through the decision-making process for validating CMPD-3C5P.

Benchmarking_Workflow Start Start: CMPD-3C5P Step1 1. FLIPR Assay (Ca2+ Flux) Start->Step1 Decision1 EC50 < 100 nM? Step1->Decision1 Step2 2. GSIS Assay (Glucose Dep.) Decision1->Step2 Yes End_Fail Discard/Optimize Decision1->End_Fail No Decision2 High Glucose Specific? Step2->Decision2 Step3 3. ADME/Tox (DILI Panel) Decision2->Step3 Yes Decision2->End_Fail No (Hypoglycemia Risk) End_Pass Lead Candidate (Proceed to PK) Step3->End_Pass Low Tox Step3->End_Fail High Tox

Figure 2: Screening cascade for GPR40 agonists. Critical "Go/No-Go" gates ensure only potent and glucose-dependent compounds proceed to toxicity screening.

References

  • Luo, J., et al. (2012).[4] "A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents."[4] PLOS ONE. Available at: [Link][4]

  • Burant, C. F. (2013).[5] "Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes." Diabetes Care. Available at: [Link]

  • Bazydlo-Guzenda, K., et al. (2021).[6] "Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey." PLOS ONE. Available at: [Link][6]

  • Liminal BioSciences. "GPR40 Agonist Program: Liver Safe Discovery." Available at: [Link]

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Comparative

A Comparative Guide to Managing Inter-Batch Variability in the Synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

Introduction 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid is a key building block in contemporary drug discovery, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). For resear...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid is a key building block in contemporary drug discovery, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). For researchers, scientists, and drug development professionals, ensuring the batch-to-batch consistency of this intermediate is not merely a matter of quality control; it is a critical determinant of downstream success, impacting reaction kinetics, impurity profiles, and the ultimate safety and efficacy of the final drug product.[1] Minor, unmonitored variations in an intermediate can amplify through a multi-step synthesis, leading to costly delays, batch failures, and significant regulatory hurdles.[1]

This guide provides an in-depth technical comparison of synthetic routes for 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, focusing on the identification and mitigation of sources of inter-batch variability. We will explore the causal relationships behind experimental choices, present a robust analytical framework for characterization, and offer actionable strategies to ensure reproducible outcomes.

Comparative Analysis of Synthetic Routes

The synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction creates the pivotal carbon-carbon bond between the pyrazole and benzoic acid rings.[2] While the core reaction is well-established, the choice of starting materials and specific reaction conditions presents two distinct, viable pathways, each with its own set of variables that can influence batch consistency.

Route A: Suzuki Coupling with a Pyrazole Boronic Acid

This is a common and direct approach utilizing a pre-formed pyrazole boronic acid.

  • Reaction Scheme: 3-Chloro-5-iodobenzoic acid is coupled with (1-methyl-1H-pyrazol-4-yl)boronic acid.

  • Key Reagents:

    • 3-Chloro-5-iodobenzoic acid

    • (1-methyl-1H-pyrazol-4-yl)boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., Dioxane/Water, Toluene/Water)

Route B: Suzuki Coupling with an in-situ Generated Pyrazole Boronate Ester

This route avoids the isolation of the often-unstable boronic acid by using a more robust boronate ester, such as a pinacol ester.

  • Reaction Scheme: 3-Chloro-5-iodobenzoic acid is coupled with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Key Reagents:

    • 3-Chloro-5-iodobenzoic acid

    • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., K₃PO₄)

    • Solvent system (e.g., ACN/Water, DMF)

Diagram: Comparative Synthetic Workflows

cluster_A Route A: Pyrazole Boronic Acid cluster_B Route B: Pyrazole Boronate Ester A1 3-Chloro-5-iodobenzoic acid A3 Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) A1->A3 A2 (1-methyl-1H-pyrazol-4-yl)boronic acid A2->A3 A4 Product A3->A4 B1 3-Chloro-5-iodobenzoic acid B3 Suzuki Coupling (Pd(dppf)Cl₂, K₃PO₄, ACN/H₂O) B1->B3 B2 1-methyl-4-(pinacolato)boron-1H-pyrazole B2->B3 B4 Product B3->B4

Caption: High-level comparison of the two primary synthetic routes.

Sources of Inter-Batch Variability and Mitigation Strategies

Batch-to-batch inconsistency arises from a lack of precise control over critical process parameters (CPPs) and critical material attributes (CMAs).[4][5]

Source of Variability Underlying Cause & Impact Mitigation & Control Strategy
Raw Material Purity Route A & B: Impurities in either the benzoic acid or pyrazole starting materials can lead to side reactions, forming difficult-to-remove impurities in the final product.[5][6] For Route A, the stability of the boronic acid is a major concern; decomposition can lead to lower yields and the formation of boroxine trimers, which have different reactivity.[3]Strategy: Implement stringent quality control on incoming raw materials. Use quantitative NMR (qNMR) or HPLC with a certified reference standard to confirm the purity of each batch. For Route A, source freshly prepared boronic acid or verify its quality immediately before use. Route B's use of a more stable pinacol ester inherently reduces this variability.
Catalyst Activity & Leaching Route A & B: The catalytic cycle of the Suzuki reaction involves the transition of palladium between Pd(0) and Pd(II) oxidation states.[2][3] The efficiency of this cycle is highly dependent on the catalyst's activity. Batch-to-batch differences in catalyst quality or handling can alter reaction kinetics. Furthermore, palladium can leach into the product, which is a critical impurity to control.[7][8]Strategy: Source catalyst from a reputable supplier with consistent quality. Perform an incoming catalyst activity test. After the reaction, use a palladium scavenger (e.g., silica-bound thiol) to reduce residual palladium to acceptable levels (typically <10 ppm). Quantify residual palladium in the final product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Base & Solvent Conditions Route A & B: The choice and quality of the base are critical; it participates directly in the transmetalation step of the catalytic cycle.[2][9] The solvent system affects the solubility of reagents and the catalyst's stability and activity. Water content, in particular, can significantly influence the reaction rate.Strategy: Use high-purity, anhydrous solvents where specified. Control the water content in the reaction mixture precisely. The base should be finely powdered and from a consistent supplier to ensure consistent particle size and surface area, which affects its dissolution and reactivity.
Reaction Temperature & Time Route A & B: Suzuki couplings are sensitive to temperature. Inconsistent heating profiles can lead to incomplete reactions or the formation of degradation products. Extended reaction times can also promote side reactions.Strategy: Utilize a well-calibrated reactor with precise temperature control. Monitor reaction progress by in-process control (IPC) checks using HPLC. Define reaction completion based on the disappearance of the limiting starting material, not just on a fixed time.
Purification & Crystallization Route A & B: The final isolation step is crucial for defining the product's purity and physical properties. Crystallization is the ultimate step in purification, but its outcome is highly dependent on factors like solvent choice, cooling rate, and agitation.[10][11] Inconsistent crystallization can lead to variations in crystal form (polymorphism), particle size distribution, and impurity entrapment.[10][12]Strategy: Develop a robust crystallization protocol. Define a specific anti-solvent, cooling profile, and agitation rate.[13][14] Use inline monitoring tools like Focused Beam Reflectance Measurement (FBRM) to understand and control nucleation and crystal growth.[14] Characterize each batch for particle size distribution (e.g., by laser diffraction) and polymorphic form (e.g., by XRPD or DSC).

A Self-Validating Analytical Control Strategy

To effectively compare batches and ensure consistency, a multi-faceted analytical approach is required. This strategy provides a self-validating system where orthogonal techniques confirm the product's quality attributes.

Diagram: Analytical Characterization Workflow

cluster_workflow Analytical Workflow for Batch Comparison Start Synthesized Batch HPLC HPLC-UV (Purity & Assay) Start->HPLC NMR ¹H & ¹³C NMR (Structure ID) Start->NMR ICPMS ICP-MS (Residual Pd) Start->ICPMS PSD Particle Size Analysis (Laser Diffraction) Start->PSD LCMS LC-MS (Impurity ID) HPLC->LCMS Final Batch Release Decision HPLC->Final LCMS->Final NMR->Final ICPMS->Final PSD->Final

Caption: A comprehensive workflow for batch characterization.

Experimental Protocols

1. HPLC Method for Purity and Impurity Profiling

This method is designed to separate the main product from potential starting materials and process-related impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[15]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Procedure: Dissolve a known weight of the sample in a diluent (e.g., 50:50 Acetonitrile/Water) to a concentration of ~0.5 mg/mL. Inject 10 µL. Purity is determined by area percentage. Impurities are reported based on their area percentage relative to the main peak.

2. LC-MS for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of unknown impurities, providing clues to their structure.[16][17][18][19]

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF).

  • LC Method: Utilize the same HPLC method as described above to ensure correlation of retention times.

  • MS Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 100-1000 m/z.

    • Data Acquisition: Full scan mode to detect all ions. For structural elucidation, tandem MS (MS/MS) can be performed on impurity peaks to induce fragmentation.[17]

Case Study: Comparison of Two Production Batches

To illustrate the practical application of this guide, consider the analysis of two batches of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, one synthesized via Route A (Batch A) and the other via Route B (Batch B).

Analytical Test Batch A (Route A) Batch B (Route B) Commentary
Appearance Off-white to slightly yellow powderWhite crystalline powderVisual difference suggests potential variation in impurity profile or crystal morphology.
HPLC Purity 98.7%99.6%Batch B shows higher purity.
Impurity Profile (HPLC) Impurity 1 (RRT 0.85): 0.45%Impurity 2 (RRT 1.15): 0.60%Impurity 1 (RRT 0.85): 0.15%Impurity 3 (RRT 1.25): 0.10%Different impurity profiles observed. Impurity 2 is significant in Batch A, while Impurity 3 is unique to Batch B.
LC-MS Identification Impurity 1: Homocoupled pyrazoleImpurity 2: De-iodinated starting materialImpurity 1: Homocoupled pyrazoleImpurity 3: Phosphine oxide adductLC-MS confirms the identity of key impurities, pointing to specific side reactions in each route. The presence of phosphine oxide in Batch B is related to the phosphine ligand used in the catalyst.
Residual Palladium (ICP-MS) 15 ppm8 ppmBoth batches require scavenging, but Batch A has a higher initial level of residual palladium.
Particle Size (D50) 25 µm55 µmSignificant difference in particle size, which will affect dissolution rates and handling properties. This is likely due to different crystallization conditions.

Analysis of Case Study:

The data clearly shows that Route B produced a higher quality material in this instance. The primary impurity in Batch A (Impurity 2) suggests incomplete reaction or a side reaction involving the iodo-starting material. The higher purity and more consistent impurity profile of Batch B can be attributed to the greater stability of the boronate ester starting material. The difference in particle size highlights the critical need to control the final crystallization step, regardless of the synthetic route.

Conclusion and Recommendations

Managing inter-batch variability of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid is achievable through a deep understanding of the synthetic process and the implementation of a rigorous analytical control strategy.

Key Recommendations:

  • Preferential Route Selection: For enhanced batch-to-batch consistency, Route B (using the pyrazole boronate ester) is generally recommended due to the superior stability of the boronate ester compared to the boronic acid, which minimizes a key source of raw material variability.

  • Stringent Raw Material Control: Regardless of the route, all starting materials must be subject to strict identity and purity testing before use.[5]

  • Process Parameter Definition: Critical process parameters, including reaction temperature, time, and crystallization cooling profiles, must be precisely defined and controlled.

  • Comprehensive Analytical Testing: Each batch must be characterized using a suite of orthogonal analytical techniques (HPLC, LC-MS, NMR, ICP-MS, Particle Size) to ensure all critical quality attributes are met.

  • Impurity Thresholds: Adhere to ICH Q3A guidelines for reporting, identification, and qualification of impurities.[20][21][22] Any impurity found to be consistently above the reporting threshold (typically 0.05%) should be tracked, and any impurity above the identification threshold (e.g., 0.10%) should be structurally characterized.[20][23]

By adopting these principles, researchers and drug developers can ensure a consistent and high-quality supply of this critical intermediate, thereby de-risking downstream processes and accelerating the path to clinical development.

References

  • ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins BioPharma Product Testing. [Link]

  • de la Escosura-Muñiz, A., et al. (2009). Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions. PubMed. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Pharma Validation. (n.d.). Inter- and Intra-batch Variability: A Risk to Process Robustness. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • BioPharm International. (2016). Biopharma Takes On Raw Material Variability. [Link]

  • Pharma Tutor. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • APC. (n.d.). Crystallization. [Link]

  • In-vitro and In-vivo DMPK. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]

  • Chemaxon. (2020). Impurity Identification Using LC-MS and in silico Reaction Enumeration. [Link]

  • Pharmaceutical Technology. (2026). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. [Link]

  • Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • ResearchGate. (n.d.). (PDF) Strategies to Control Particle Size During Crystallization Processes. [Link]

  • Cell Culture Dish. (2021). Reducing Raw Material Variability and Increasing Cell Culture Process Control. [Link]

  • Braatz, R. D. (n.d.). Particle Size and Shape Control in Crystallization Processes. [Link]

  • ResearchGate. (n.d.). Raw material variability in food manufacturing: a data-driven snack food industry case. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • DSpace@MIT. (n.d.). Big data analysis interrogating raw material variability and the impact on process performance. [Link]

  • ResearchGate. (n.d.). (PDF) Particle size and shape control in crystallization processes. [Link]

  • ALWSCI. (2024). Active Ingredient Analysis: Methods And Applications in Product Quality Control. [Link]

  • Singh, R., et al. (2022). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. Crystal Growth & Design, 22(12), 7467-7485. [Link]

  • At Tianming Pharmaceutical. (2025). Batch-to-Batch Consistency: Why It Matters for Intermediates. [Link]

  • Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. qualitas1998.net. [Link]

  • Organic Process Research & Development. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. [Link]

  • Chavan, A., & Gandhimathi, R. (2022). MODERN ANALYTICAL TOOLS FOR THE DETERMINATION OF THE ACTIVE PHARMACEUTICAL INGREDIENTS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 13(1), 61-69. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Dave, V. S., et al. (2015). Inter- and Intra-Manufacturer Variability in Pharmaceutical Grades and Lots of Xanthan Gum. PMC. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Walsh Medical Media. (2024). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. [Link]

  • ResearchGate. (2025). (PDF) Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • IABS. (n.d.). PPQ Criteria for Inter- and Intra- batch Variability and Assessment of Homogeneity. [Link]

  • Scribd. (n.d.). PPQ Criteria For Inter-And Intra-Batch Variability and Assessment of Homogeneity. [Link]

  • PubMed Central. (n.d.). 3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate. [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • ACS Publications. (2020). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. [Link]

  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

Executive Summary This guide defines the specific disposal protocols for 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid . Due to the presence of a chlorine substituent and a nitrogen-rich pyrazole ring, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the specific disposal protocols for 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid . Due to the presence of a chlorine substituent and a nitrogen-rich pyrazole ring, this compound must be classified and managed as Halogenated Organic Waste .

Immediate Action Required:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable during synthesis.[2]

  • Segregate from strong bases and oxidizers.

Chemical Characterization & Hazard Logic

To ensure safety and regulatory compliance, we must understand the causality behind the disposal requirements. The molecular structure dictates the waste stream.

FeatureStructural ComponentDisposal Implication
Halogen Content Chlorine atom at C3Critical: Classifies waste as "Halogenated."[3] High-temperature incineration requires acid gas scrubbers to neutralize Hydrogen Chloride (HCl) byproducts.
Acidity Benzoic Acid moietyReactivity: Potential for exothermic reaction with bases. Must be segregated from alkaline waste streams (e.g., Sodium Hydroxide) to prevent heat generation and spattering.
Nitrogen Content 1-Methyl-1H-pyrazoleEmissions: Incineration generates Nitrogen Oxides (NOx). Commercial waste handlers must use specific combustion profiles to minimize atmospheric release.

Safety Profile (GHS Classifications):

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4][6]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Mixing waste streams indiscriminately increases disposal costs and safety risks.

The "Self-Validating" Segregation System

A self-validating system uses physical barriers (distinct containers) and visual cues (labels) to prevent error.

  • Solid Waste (Pure Compound/Contaminated Solids):

    • Container: High-density polyethylene (HDPE) wide-mouth jar.

    • Labeling: Must read "Hazardous Waste - Solid, Halogenated Organic."[2]

    • Validation: Verify the lid is chemically resistant (avoid metal lids that may corrode from acid vapors).

  • Liquid Waste (Mother Liquors/Solutions):

    • Container: Amber glass or HDPE carboy.

    • Segregation Rule: If the compound is dissolved in a non-halogenated solvent (e.g., DMSO), the entire mixture defaults to Halogenated Waste classification because the solute contains chlorine.[2]

    • Prohibited Mixtures: Never add this acidic solution to a "Basic/Caustic" waste container.

Operational Disposal Workflow (Decision Tree)

The following logic flow ensures the compound ends up in the correct regulatory stream.

DisposalWorkflow Start Waste Generation: 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Contaminated PPE) StateCheck->Solid Dry Liquid Liquid Waste (Reaction Mixture, Mother Liquor) StateCheck->Liquid Dissolved SolidBin Container: Wide-mouth HDPE Jar Label: 'Solid Halogenated Organic' Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Incineration Final Disposal: RCRA Facility (Incineration w/ Scrubber) SolidBin->Incineration High Temp Incineration HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Methanol, DMSO, Ethyl Acetate) SolventCheck->NonHaloSolvent HaloBin Container: Carboy (Green Tag) Label: 'Halogenated Solvent Waste' HaloSolvent->HaloBin NonHaloSolvent->HaloBin *Compound contaminates stream Classify ENTIRE mix as Halogenated HaloBin->Incineration

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.

Waste Stream Compatibility Matrix

Use this table to determine if 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid can be co-mingled with other laboratory wastes.

Waste Stream CategoryCompatibilityOperational Note
Halogenated Solvents (DCM, CHCl₃)Compatible Preferred Stream. The chlorine on the benzoic acid aligns with this stream's incineration profile.
Non-Halogenated Solvents (Acetone, EtOH)Technically Compatible Economic Caution:[2] Adding this compound converts the entire non-halogenated volume into "Halogenated Waste," which is significantly more expensive to dispose of.
Aqueous Acids (HCl, H₂SO₄)Compatible Ensure the organic compound does not precipitate out and clog container openings.
Aqueous Bases (NaOH, KOH)INCOMPATIBLE DANGER: Exothermic acid-base neutralization. Will generate heat and potentially pressurize the container.
Oxidizers (Peroxides, Nitrates)INCOMPATIBLE Risk of oxidation of the pyrazole ring or organic backbone, leading to fire or rapid gas evolution.[2]

Emergency Spill Procedures

In the event of a spill, the priority is containment followed by neutralization.

Required PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if powder is aerosolized).[2]

SpillResponse Spill Spill Detected Assess Assess Size & State (Solid vs. Liquid) Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill Sweep Gently Sweep/Scoop Avoid Dust Generation SolidSpill->Sweep Absorb Absorb with Vermiculite or Chem-Sorb pads LiquidSpill->Absorb Bag Place in Hazardous Waste Bag/Jar Sweep->Bag Absorb->Bag Clean Clean Surface with Soap & Water Bag->Clean Tag Tag as 'Halogenated Debris' Clean->Tag

Figure 2: Step-by-step spill response protocol ensuring containment and proper labeling.

References

  • National Institute of Standards and Technology (NIST). (2014).[7] Safety Data Sheet: m-Chlorobenzoic Acid. (Analogous halogenated benzoic acid handling). Link

  • U.S. Environmental Protection Agency (EPA). (2025).[8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories - Waste Segregation Guide. Link

  • Fisher Scientific. (2010). Safety Data Sheet: 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid. (Structural analog for pyrazole-benzoic acid handling). Link

  • University of Barcelona. Classification of special laboratory waste: Halogenated organic acids. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
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3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
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